Product packaging for benzoylecgonine(Cat. No.:CAS No. 1130667-83-2)

benzoylecgonine

Cat. No.: B8811268
CAS No.: 1130667-83-2
M. Wt: 289.33 g/mol
InChI Key: GVGYEFKIHJTNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzoylecgonine is a useful research compound. Its molecular formula is C16H19NO4 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19NO4 B8811268 benzoylecgonine CAS No. 1130667-83-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1130667-83-2

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid

InChI

InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19)

InChI Key

GVGYEFKIHJTNQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Benzoylecgonine Synthesis and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and metabolic pathways of benzoylecgonine (B1201016), the primary metabolite of cocaine. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of its formation, both chemically and biologically, and the analytical methods for its detection.

Chemical Synthesis of this compound

This compound can be synthesized chemically, primarily through the hydrolysis of cocaine. This process can be achieved under various conditions, with differing yields and purity.

Alkaline Hydrolysis of Cocaine

A common laboratory method for the synthesis of this compound involves the hydrolysis of cocaine freebase in an aqueous solution.

Experimental Protocol:

  • Preparation of Cocaine Freebase: Dissolve cocaine hydrochloride in distilled water. While stirring, add a 10% potassium hydroxide (B78521) solution dropwise until the pH of the solution is greater than 10. Filter the resulting precipitate (cocaine freebase), wash with distilled water, and dry thoroughly.

  • Hydrolysis: Reflux the prepared cocaine freebase in distilled water. The reaction time can vary depending on the desired yield and reaction scale.

  • Purification: After cooling, the reaction mixture is typically purified to isolate this compound.

Reaction ConditionReactantsProductYieldReference
Reflux in WaterCocaine Freebase, WaterThis compoundNot specified[1]

Note: The yield of this reaction is often not explicitly stated in the literature but is a standard preparatory method.

Synthesis via Propylene (B89431) Glycol

An alternative synthetic route involves the reaction of cocaine with propylene glycol.

Experimental Protocol:

  • Reaction Setup: Combine cocaine alkaloid and propylene glycol in a reaction vessel. The reaction can be performed with or without the presence of a small amount of water.

  • Heating: Maintain the reaction mixture at a temperature between 50°C and 100°C.

  • Water Removal: Subsequently or simultaneously, remove water from the reaction mixture to drive the reaction towards the desired product.

  • Workup: After the reaction is complete (monitored by the disappearance of cocaine), the product can be isolated.

Reactant RatioTemperatureReaction TimeProduct CompositionReference
2.0g Cocaine Alkaloid, 17g Propylene Glycol, 1.0g Water50°CUntil <0.1% Cocaine remainsThis compound and other derivatives[2]

Metabolic Pathways of this compound Formation

This compound is the major metabolite of cocaine in humans, formed primarily through enzymatic hydrolysis in the liver. Two other significant metabolic pathways for cocaine also exist.[3]

Approximately 45% of cocaine is hydrolyzed to this compound by carboxylesterase-1 (hCE-1) in the liver.[3] Another 40% is biotransformed to the inactive metabolite ecgonine (B8798807) methyl ester (EME) by plasma butyrylcholinesterase (BChE) and liver carboxylesterase-2 (hCE-2).[3] A smaller fraction undergoes N-demethylation.

Cocaine Metabolism Cocaine Cocaine This compound This compound Cocaine->this compound hCE-1 (Liver) ~45% EME Ecgonine Methyl Ester (EME) Cocaine->EME BChE (Plasma) hCE-2 (Liver) ~40% Norcocaine Norcocaine Cocaine->Norcocaine CYP3A4 (Liver) ~5% Ecgonine Ecgonine This compound->Ecgonine EME->Ecgonine

Cocaine Metabolic Pathways
Enzyme Kinetics of Cocaine Metabolism

The efficiency of the enzymes involved in cocaine metabolism can be described by their kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat).

EnzymeSubstrateKm (µM)kcat (min-1)kcat/Km (M-1min-1)Reference
Human Butyrylcholinesterase (BChE)(-)-Cocaine4.54.19.11 x 105[4]
Human Carboxylesterase-1 (hCE-1)(-)-Cocaine116--[4]
Human Carboxylesterase-2 (hCE-2)(-)-Cocaine2020.589 (pmol·min−1)0.44 (s-1mM-1)[5]

Note: The Vmax for hCE-2 was reported in pmol·min−1 and the catalytic efficiency in s-1mM-1, highlighting differences in experimental setups and reporting.

Experimental Protocols for this compound Analysis

The detection and quantification of this compound in biological matrices are crucial for clinical and forensic toxicology. The following sections detail common experimental procedures.

Solid-Phase Extraction (SPE) of this compound from Urine

SPE is a widely used technique for the extraction and pre-concentration of this compound from urine prior to chromatographic analysis.

Experimental Protocol:

  • Sample Preparation: To 1-2 mL of urine, add a deuterated internal standard (e.g., this compound-d3) and 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0).

  • Column Conditioning: Condition a C18 SPE column with 3 mL of methanol (B129727), followed by 3 mL of deionized water, and then 1 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading: Apply the prepared urine sample to the conditioned SPE column.

  • Washing: Wash the column sequentially with 3 mL of deionized water, 1 mL of 100 mM HCl, and 1 mL of methanol to remove interfering substances.

  • Elution: Elute the this compound from the column with 3 mL of an elution solvent (e.g., methylene (B1212753) chloride:isopropanol:ammonium hydroxide, 78:20:2 v/v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 50°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for the subsequent analytical technique.

SPE Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Urine Urine Sample ISTD Add Internal Standard Urine->ISTD Buffer Add Phosphate Buffer (pH 6.0) ISTD->Buffer Condition Condition SPE Column Buffer->Condition Load Load Sample Condition->Load Wash Wash Column Load->Wash Elute Elute this compound Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute for Analysis Evaporate->Reconstitute

SPE Workflow for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a gold-standard confirmatory method for this compound. Due to its low volatility, derivatization is a necessary step.[1]

Experimental Protocol:

  • Derivatization:

    • Silylation: Reconstitute the dried extract from SPE in an appropriate solvent and add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture (e.g., at 70°C for 20 minutes) to form the trimethylsilyl (B98337) derivative of this compound.[6]

    • Alkylation: Alternatively, use an alkylating agent. For example, add pentafluoropropanol (B8783277) (PFPOH) and pentafluoropropionic anhydride (B1165640) (PFPA) to the dried extract and heat.

  • GC-MS Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Chromatographic Separation: Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) with a temperature program to separate the derivatized this compound from other components.

  • Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized this compound and the internal standard.

GC-MS Workflow Extracted Dried Extract (from SPE) Derivatize Derivatization (e.g., Silylation) Extracted->Derivatize Inject GC-MS Injection Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Quantify Quantification Detect->Quantify

GC-MS Analysis Workflow
In Vitro Metabolism Study using Human Liver S9 Fraction

In vitro metabolism studies using liver sub-cellular fractions are essential for understanding the metabolic fate of drugs. The S9 fraction contains both microsomal and cytosolic enzymes.[7]

Experimental Protocol:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), the test compound (cocaine), and the human liver S9 fraction.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the appropriate cofactor solution (e.g., NADPH regenerating system for Phase I metabolism). A control incubation without the cofactor should also be performed.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified period (e.g., 0, 5, 15, 30, 45 minutes).

  • Termination of Reaction: At each time point, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing: Centrifuge the mixture to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites (e.g., this compound) using a suitable analytical method like LC-MS/MS.

S9_Metabolism_Workflow cluster_prep Reaction Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis Mix Prepare Incubation Mixture (Buffer, Cocaine, S9) Preincubate Pre-incubate at 37°C Mix->Preincubate Initiate Initiate with Cofactors (e.g., NADPH) Preincubate->Initiate Incubate Incubate at 37°C (Time Points) Initiate->Incubate Terminate Terminate Reaction (Cold Solvent) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze

In Vitro Metabolism Workflow

This guide provides a foundational understanding of the synthesis and metabolism of this compound, along with practical experimental protocols. For further detailed information, including specific instrument parameters and troubleshooting, consulting the cited literature is recommended.

References

Physicochemical Properties of Benzoylecgonine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylecgonine (B1201016) (BE) is the primary and major metabolite of cocaine, formed in the liver through enzymatic hydrolysis.[1][2] Its detection in biological fluids, particularly urine, is the most common method for confirming cocaine use.[3][4] Understanding the physicochemical properties of this compound is crucial for the development of analytical methods for its detection, for studying its pharmacokinetics and toxicological effects, and for designing effective drug abuse treatment strategies. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its metabolic pathway and a representative analytical workflow.

Core Physicochemical Properties

This compound is a zwitterionic molecule, possessing both a carboxylic acid and a tertiary amine group.[5][6] This dual nature significantly influences its solubility and partitioning behavior. The quantitative physicochemical data for this compound are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Chemical Formula C₁₆H₁₉NO₄[4]
Molar Mass 289.33 g/mol [4]
Melting Point 195 °C (decomposition)[7]
198-200 °C[8]
Boiling Point 431.49 °C (rough estimate)[7]
Appearance White solid[8]
Table 2: Acidity, Lipophilicity, and Solubility of this compound
PropertyValueSource(s)
pKa₁ (Carboxylic Acid) 2.15 ± 0.01[3]
2.47[6]
pKa₂ (Tertiary Amine) 11.41 ± 0.01[3]
11.80 (uncertain)[7]
LogP (Octanol-Water Partition Coefficient) 1.6 (Predicted)
Solubility in DMF 30 mg/mL[7]
Solubility in DMSO 25 mg/mL[7]
Solubility in Ethanol 30 mg/mL[7]
Solubility in PBS (pH 7.2) 3 mg/mL[7]
Solubility in 1M NaHCO₃ > 26.4 mg/mL[8]
Aqueous Solubility Highly soluble due to zwitterionic nature[5][6]

Metabolic Pathway of Cocaine to this compound

Cocaine is primarily metabolized in the liver by carboxylesterases, which hydrolyze the ester bonds to form this compound and ecgonine (B8798807) methyl ester.[1][2] this compound is the major metabolite, accounting for a significant portion of the ingested cocaine.

metabolic_pathway cluster_liver Metabolism in the Liver Cocaine Cocaine This compound This compound Cocaine->this compound Carboxylesterase-1 EcgonineMethylEster Ecgonine Methyl Ester Cocaine->EcgonineMethylEster hCE-2 / BChE Liver Liver

Caption: Metabolic conversion of cocaine to its major metabolites.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of Melting Point (Capillary Method)

This protocol is a standard method for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.

  • Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

  • Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating: Set the initial temperature to approximately 10-15°C below the expected melting point. Use a heating rate of 1-2°C per minute for an accurate determination.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The range between these two temperatures is the melting range.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorbance spectrum of this compound as a function of pH.

Apparatus and Reagents:

  • UV-Vis spectrophotometer

  • pH meter

  • Quartz cuvettes

  • A series of buffer solutions with known pH values covering the range of interest (e.g., pH 1 to 12)

  • Stock solution of this compound in a suitable solvent (e.g., water or methanol)

  • Hydrochloric acid and sodium hydroxide (B78521) solutions for pH adjustment

Procedure:

  • Preparation of Solutions: Prepare a series of solutions of this compound at a constant concentration in the different buffer solutions.

  • Wavelength Scan: For each solution, record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm) to identify the wavelengths of maximum absorbance (λmax) for the acidic and basic forms of the molecule.

  • Absorbance Measurements: Measure the absorbance of each solution at the identified λmax values.

  • Data Analysis:

    • Plot absorbance versus pH at each λmax.

    • The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms.

    • Alternatively, use the following equation to calculate the pKa for each pH: pKa = pH + log [(A_b - A) / (A - A_a)] where:

      • A is the absorbance of the solution at a given pH.

      • A_a is the absorbance of the fully acidic form.

      • A_b is the absorbance of the fully basic form.

    • The average of the calculated pKa values provides the final result.

Workflow for this compound Detection in Urine by LC-MS/MS

This workflow outlines a common procedure for the quantitative analysis of this compound in urine samples, often used in forensic and clinical toxicology.

lcms_workflow start Urine Sample Collection preprocess Sample Pre-treatment (e.g., Centrifugation, pH adjustment) start->preprocess spe Solid-Phase Extraction (SPE) (e.g., C18 cartridge) preprocess->spe Loading elution Elution of this compound spe->elution Washing & Elution evaporation Solvent Evaporation elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms Injection quantification Data Analysis and Quantification lcms->quantification

Caption: A typical workflow for the analysis of this compound in urine.

Conclusion

The physicochemical properties of this compound, particularly its zwitterionic nature, are fundamental to its behavior in biological systems and its detection in analytical assays. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals working with this important cocaine metabolite. Accurate determination and understanding of these properties are essential for advancing research in drug metabolism, toxicology, and the development of new diagnostic and therapeutic strategies related to cocaine abuse.

References

An In-depth Technical Guide on the Core Mechanism of Action of Benzoylecgonine in the Human Body

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylecgonine (B1201016) (BE), the primary metabolite of cocaine, has long been considered pharmacologically inactive. However, emerging evidence challenges this notion, revealing that BE exerts distinct and significant physiological effects in the human body. This technical guide provides a comprehensive analysis of the current understanding of this compound's mechanism of action, with a focus on its vasoconstrictive and cytotoxic properties. While often overshadowed by its parent compound, BE's prolonged presence in the body and its unique interactions at the cellular level necessitate a thorough investigation for both toxicological assessment and the development of therapeutic interventions for cocaine abuse. This document synthesizes findings from in vitro and in vivo studies, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Introduction

Cocaine is extensively metabolized in the liver, primarily through hydrolysis, to form this compound.[1] Unlike cocaine, which is rapidly cleared from the system, this compound has a longer half-life and can be detected in urine for an extended period, making it a key biomarker for cocaine use.[2] While historically deemed an inactive metabolite, recent research indicates that this compound possesses intrinsic pharmacological activities, particularly affecting the cardiovascular and central nervous systems.[3][4] This guide delves into the molecular mechanisms underlying these effects, providing a detailed resource for researchers in pharmacology, toxicology, and drug development.

Vasoconstrictive Effects of this compound

One of the most significant pharmacological actions of this compound is its ability to induce vasoconstriction, particularly in the cerebral arteries.[1][3] Studies have shown that BE is a potent vasoconstrictor, in some cases more so than cocaine itself.[1] However, the precise mechanism of this action remains a subject of debate, with evidence pointing towards two distinct pathways.

Calcium-Dependent Mechanism

A prominent theory suggests that this compound's vasoconstrictive effect is mediated by an influx of extracellular calcium (Ca2+) into vascular smooth muscle cells.[3] This hypothesis is supported by in vitro studies on isolated cat cerebral arteries, where the vasoconstrictor response to BE was eliminated by the calcium channel blocker verapamil (B1683045).[3] In contrast, the vasoconstriction induced by cocaine was abolished by ryanodine, which affects intracellular calcium release, and was significantly reduced by adrenergic antagonists, suggesting a different mechanism for the parent compound.[3]

This compound-Induced Calcium-Dependent Vasoconstriction BE This compound LTypeCaChannel L-type Voltage-Gated Calcium Channel BE->LTypeCaChannel Activates CaInflux Increased Intracellular Ca2+ Concentration LTypeCaChannel->CaInflux Mediates CaM Calmodulin (CaM) CaInflux->CaM Binds to MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates MLCP Phosphorylated MLC MLC->MLCP Contraction Smooth Muscle Contraction (Vasoconstriction) MLCP->Contraction Leads to

Caption: Proposed signaling pathway for this compound-induced vasoconstriction via calcium channel activation.

Alpha-1 Adrenergic Receptor-Mediated Mechanism

Conflicting evidence suggests that this compound-induced vasoconstriction may be mediated through the stimulation of alpha-1 adrenergic receptors.[5][6] In a study using cannulated pressurized fetal sheep cerebral arteries, the vasoconstrictive response to this compound was attenuated by alpha-adrenergic antagonists.[5][6] This suggests a mechanism more similar to that of norepinephrine (B1679862), where activation of α1-adrenergic receptors on vascular smooth muscle cells initiates a signaling cascade leading to contraction.

This compound-Induced α1-Adrenergic Vasoconstriction BE This compound Alpha1AR α1-Adrenergic Receptor BE->Alpha1AR Activates Gq Gq Protein Alpha1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates CaRelease Ca2+ Release SR->CaRelease Contraction Smooth Muscle Contraction (Vasoconstriction) CaRelease->Contraction Initiates PKC->Contraction Contributes to

Caption: Proposed signaling pathway for this compound-induced vasoconstriction via α1-adrenergic receptor activation.

Quantitative Data on Vasoconstriction

While several studies have demonstrated the vasoconstrictive properties of this compound, comprehensive quantitative data in a standardized format is limited. The following table summarizes available data from in vitro studies.

CompoundConcentration (M)Vessel TypeSpeciesChange in Arterial Diameter/AreaReference
This compound10-5Cerebral ArteryCat50% decrease in cross-sectional area[1]
This compound> 10-10Fetal Cerebral ArterySheepConcentration-dependent constriction[5][6]
Cocaine2.4 ± 1.6 mm (baseline) -> 2.0 ± 1.4 mm (30 min)Proximal Coronary ArteryHumanDecrease in diameter[7]
This compound (implicated)2.3 ± 1.6 mm (60 min) -> 1.9 ± 1.4 mm (90 min)Proximal Coronary ArteryHumanRecurrent vasoconstriction[7]

Cytotoxic and Neurotoxic Effects

Beyond its vascular effects, this compound has been shown to exhibit cytotoxic and neurotoxic properties. In vitro studies using neuronal and glial cell lines have demonstrated that BE can lead to cell death.[4]

Mechanism of Cytotoxicity

Exposure of NG108-15 (neuronal) and C6 (glial) cell lines to this compound resulted in a loss of cell viability.[4] The observed effects included retraction of cellular processes within minutes of exposure, followed by cell death within hours.[4] This suggests that this compound can directly interfere with essential cellular functions, leading to apoptosis or necrosis.

Workflow for Assessing this compound Cytotoxicity using MTT Assay cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition and Analysis CellSeeding Seed neuronal/glial cells in 96-well plates Incubation1 Incubate for 24h (cell adherence) CellSeeding->Incubation1 BETreatment Treat cells with varying concentrations of this compound Incubation1->BETreatment Incubation2 Incubate for desired exposure time (e.g., 24, 48h) BETreatment->Incubation2 AddMTT Add MTT reagent to each well Incubation2->AddMTT Incubation3 Incubate for 2-4h (Formazan crystal formation) AddMTT->Incubation3 AddSolubilizer Add solubilization solution (e.g., DMSO) Incubation3->AddSolubilizer Incubation4 Incubate until crystals dissolve AddSolubilizer->Incubation4 ReadAbsorbance Measure absorbance at ~570nm using a plate reader Incubation4->ReadAbsorbance CalculateViability Calculate % Cell Viability relative to untreated control ReadAbsorbance->CalculateViability PlotData Plot dose-response curve and determine IC50 CalculateViability->PlotData

Caption: A typical experimental workflow for determining the cytotoxicity of this compound using the MTT assay.

Quantitative Data on Cytotoxicity

The following table summarizes the cytotoxic effects of this compound on different cell lines.

Cell LineThis compound Concentration (µM)ObservationReference
NG108-15 (Neuronal)10Retraction of cellular processes within 30 min, cell death within 6h[4]
NG108-15 (Neuronal)50Retraction of cellular processes within 15 min[4]
C6 (Glial)10Retraction of cellular processes within 30 min, cell death within 6h[4]
C6 (Glial)50Retraction of cellular processes within 15 min[4]

Interaction with Monoamine Transporters

While cocaine's primary mechanism of action is the inhibition of dopamine (B1211576) (DAT), norepinephrine (NET), and serotonin (B10506) (SERT) transporters, the activity of this compound at these sites is significantly lower. Most studies suggest that this compound has negligible affinity for these transporters, which is why it is often considered to lack the psychoactive effects of cocaine. However, a comprehensive quantitative comparison is essential for a complete understanding.

Note: Specific Ki or IC50 values for this compound at monoamine transporters are not consistently reported in the literature, reflecting its generally accepted low affinity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Vasoconstriction Assay in Isolated Cerebral Arteries

Objective: To determine the direct effect of this compound on the diameter of isolated cerebral arteries.

Methodology:

  • Animal Model and Vessel Isolation: Fetal sheep or adult cats are commonly used.[3][5] Following euthanasia, the brain is rapidly removed and placed in a cold physiological salt solution (PSS). Cerebral arteries (e.g., middle cerebral artery) are carefully dissected under a microscope.

  • Cannulation and Pressurization: The isolated artery segment is transferred to a chamber on a pressure arteriograph system. The vessel is cannulated at both ends with glass micropipettes and secured with sutures. The vessel is then pressurized to a physiological level (e.g., 40 mmHg).

  • Data Acquisition: The vessel chamber is mounted on an inverted microscope equipped with a video camera and a video dimension analyzer. The internal diameter of the artery is continuously monitored and recorded.

  • Experimental Procedure:

    • The vessel is allowed to equilibrate in PSS until a stable baseline diameter is achieved.

    • A cumulative concentration-response curve is generated by adding increasing concentrations of this compound (e.g., 10-10 to 10-4 M) to the superfusing PSS.

    • To investigate the mechanism, the experiment can be repeated in the presence of specific antagonists (e.g., verapamil for calcium channels, prazosin (B1663645) for α1-adrenergic receptors).

  • Data Analysis: The change in arterial diameter is expressed as a percentage of the baseline diameter. Concentration-response curves are plotted, and EC50 values can be calculated.

Cytotoxicity Assessment using MTT Assay

Objective: To quantify the cytotoxic effect of this compound on neuronal or glial cells.

Methodology:

  • Cell Culture: Neuronal (e.g., NG108-15) or glial (e.g., C6) cells are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • The plates are incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the absorbance of control cells. Dose-response curves are generated, and the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability) is determined.

Conclusion

The evidence presented in this technical guide indicates that this compound is not an inert metabolite but possesses distinct pharmacological activities. Its potent vasoconstrictive effects, mediated through mechanisms that may involve both calcium influx and alpha-1 adrenergic receptor stimulation, contribute to the cardiovascular complications associated with cocaine use. Furthermore, its demonstrated cytotoxicity in neuronal and glial cells suggests a potential role in the neurotoxic sequelae of chronic cocaine abuse.

For researchers and drug development professionals, a thorough understanding of this compound's mechanism of action is crucial. It highlights the need to consider the long-term effects of cocaine metabolites in the development of therapeutic strategies for cocaine addiction and overdose. Future research should focus on obtaining more precise quantitative data on receptor binding affinities and further elucidating the signaling pathways involved in its vasoconstrictive and cytotoxic effects. This will provide a more complete picture of the pathophysiology of cocaine abuse and may reveal novel targets for intervention.

References

in vitro stability of benzoylecgonine in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Stability of Benzoylecgonine (B1201016) in Biological Matrices

Introduction

This compound (BZE) is the primary and major urinary metabolite of cocaine, making it a crucial biomarker in clinical and forensic toxicology for verifying cocaine use.[1] Unlike its parent compound, cocaine, which is notoriously unstable in biological samples, this compound exhibits greater stability.[2][3][4] However, its concentration can be affected by the in vitro hydrolysis of cocaine after sample collection. Understanding the factors that influence the stability of this compound is paramount for accurate toxicological interpretation. These factors include storage temperature, pH, the presence of preservatives, and the specific biological matrix.

This technical guide provides a comprehensive overview of the in vitro stability of this compound in various biological matrices, summarizing quantitative data from key studies, detailing common experimental protocols, and visualizing relevant chemical pathways and workflows.

Factors Influencing this compound Stability

The stability of this compound in biological samples is not absolute and is influenced by several key environmental and chemical factors.

  • Temperature: Storage temperature is the most critical factor affecting the stability of both cocaine and its metabolites.[5][6] Freezing samples at -20°C is consistently shown to be the optimal condition for long-term stability, preserving analyte concentrations for a year or more.[5][7][8] In contrast, storage at refrigerated (4°C) and room temperatures (20-25°C) leads to significant degradation of cocaine and can alter this compound concentrations.[2][5][6][9]

  • pH: The pH of the matrix, particularly urine, plays a significant role. This compound and its parent compound, cocaine, are more stable in acidic conditions (pH 4-5).[7][10] Alkaline conditions (pH ≥ 8) promote the chemical hydrolysis of cocaine to this compound and can also lead to the degradation of this compound itself over extended periods.[5][10]

  • Preservatives: In blood samples, preservatives containing fluoride (B91410), such as sodium fluoride (NaF), are often used to inhibit enzymatic activity.[5] This is crucial for preventing the rapid enzymatic degradation of cocaine to ecgonine (B8798807) methyl ester (EME), which indirectly preserves the parent drug and prevents post-collection increases in this compound from non-enzymatic hydrolysis.[5][7][8] While NaF is effective at stabilizing cocaine, some studies have found it has a negligible effect on the stability of this compound itself in urine.[3][7]

  • Biological Matrix: The composition of the biological matrix influences the degradation pathways. In blood and plasma, esterase enzymes rapidly hydrolyze cocaine to EME.[11][12] The formation of this compound in vitro is primarily due to spontaneous, non-enzymatic chemical hydrolysis, which is favored at alkaline pH.[12][13][14] In urine, which typically lacks significant esterase activity, stability is governed mainly by pH and temperature.

Chemical Hydrolysis Pathway of Cocaine

In vitro, cocaine degrades into two primary metabolites: this compound (BZE) and ecgonine methyl ester (EME). The formation of BZE occurs predominantly through non-enzymatic chemical hydrolysis, which is accelerated by alkaline pH.[12][13] Conversely, EME is formed through enzymatic hydrolysis catalyzed by pseudocholinesterases present in blood and plasma.[12] Because BZE can be formed from cocaine after a sample is collected, understanding this pathway is critical to interpreting results.

G Cocaine Cocaine BE This compound (BZE) Cocaine->BE Chemical Hydrolysis (Alkaline pH) EME Ecgonine Methyl Ester (EME) Cocaine->EME Enzymatic Hydrolysis (Esterases in Blood/Plasma)

Diagram 1: In Vitro Hydrolysis Pathways of Cocaine.

Quantitative Stability Data

The following tables summarize quantitative data on this compound stability from various studies, highlighting the impact of matrix, temperature, preservatives, and pH over time.

Table 1: Stability of this compound in Blood, Plasma, and Serum
MatrixStorage TemperatureStorage DurationPreservativeAnalyte Recovery (%)Citation(s)
Blood-20°C1 yearSodium Fluoride (NaF)89.9 ± 5.9%[5]
Blood-20°C1 yearNone86.7 ± 2.3%[5]
Blood4°C365 daysSodium Fluoride (NaF)68.5%[5][8]
Blood4°C365 daysNone3.7%[5][8]
BloodRoom Temp (20-22°C)30 daysMultiple typesStable under all conditions[2][4]
BloodRefrigerated30 daysMultiple typesStable under all conditions[2][4]
Plasma4°C & 20°C15 daysPotassium Fluoride (0.25%)BZE concentrations decreased with time and temp[11]
Table 2: Stability of this compound in Urine
Storage TemperatureStorage DurationpHPreservativeAnalyte Recovery (%)Citation(s)
-20°C1 year4N/AStable[5]
-20°C1 year8N/AStable[5]
4°C1 year4N/AStable[5]
4°C1 year8N/A23%[5][8][15]
-15°C9 months6.0 or 7.5N/ANo significant degradation[10]
4°C90 days5NaFStable[3]
25°C28 days5N/AMore stable than at higher pH[10]
Table 3: Stability of this compound in Saliva / Oral Fluid
Storage TemperatureStorage DurationPreservative/DeviceAnalyte Recovery (%)Citation(s)
Room Temp136 days1% Sodium Fluoride (on DSS*)Stable throughout study[16]
4°C14 daysM3 BufferStable[16]
-20°C1 yearM3 BufferStable[16]
4°C14 daysQuantisal® or Certus®Stable[16]
Room Temp24 hoursOral-Eze® & StatSure®Stable (% difference < ±16.7%)[17]

*DSS: Dried Saliva Spots

Experimental Protocols for Stability Assessment

The evaluation of analyte stability is a critical component of method validation in toxicology. A typical workflow involves fortifying a blank biological matrix with the analyte of interest and monitoring its concentration over time under various storage conditions.

General Protocol
  • Matrix Procurement: Obtain a pool of blank (drug-free) biological matrix (e.g., whole blood, urine, plasma) from healthy volunteers or certified vendors.

  • Sample Fortification (Spiking): Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Spike the pooled blank matrix with the stock solution to achieve a known starting concentration.

  • Aliquoting and Storage:

    • Dispense the fortified matrix into multiple storage tubes appropriate for the study conditions (e.g., with and without preservatives like NaF).

    • Divide the tubes into sets for storage at different temperatures (e.g., -20°C, 4°C, 20°C).

    • For urine studies, adjust the pH of different sets to desired levels (e.g., pH 4, 7, 8).

  • Baseline Analysis (T=0): Immediately after preparation, analyze a subset of aliquots to establish the initial (T=0) concentration.

  • Time Point Analysis: At predetermined intervals (e.g., 24 hours, 7 days, 1 month, 1 year), retrieve a set of samples from each storage condition.

  • Sample Preparation and Extraction: Allow samples to thaw completely and equilibrate to room temperature. Extract this compound from the matrix using a validated method, such as:

    • Solid-Phase Extraction (SPE): A common technique where the analyte is isolated from the matrix by passing the sample through a sorbent-packed cartridge, followed by washing and elution.[18]

    • Liquid-Liquid Extraction (LLE): A method involving the partitioning of the analyte between the aqueous sample and an immiscible organic solvent.

  • Analytical Quantification: Analyze the extracted samples using a validated chromatographic method, typically coupled with mass spectrometry for high specificity and sensitivity.

    • Gas Chromatography-Mass Spectrometry (GC-MS) [18][19]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [6][20]

  • Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point. The analyte is generally considered stable if the mean concentration is within ±15-20% of the baseline value.

G cluster_prep Preparation cluster_storage Storage & Analysis cluster_eval Evaluation A Procure Blank Biological Matrix B Fortify (Spike) with this compound A->B C Aliquot Samples (Vary Preservative/pH) B->C D Baseline Analysis (T=0) C->D Immediate E Store at Varied Temperatures (-20°C, 4°C, 20°C) C->E Long-term F Analyze at Time Points (T=1, T=2, ... T=n) E->F G Sample Extraction (SPE or LLE) F->G H LC-MS/MS or GC-MS Quantification G->H I Calculate % Recovery vs. Baseline H->I

Diagram 2: General Workflow for this compound Stability Testing.

Summary and Recommendations

Based on the available scientific literature, the following best practices are recommended to ensure the integrity of this compound in biological specimens prior to analysis:

  • Optimal Storage: For long-term storage (beyond a few days), all biological samples should be frozen at -20°C or lower.[5][7][8] This is the most effective method to prevent degradation.

  • Blood Collection: Blood samples should be collected in tubes containing a preservative, such as sodium fluoride, to inhibit esterase activity and prevent the in vitro breakdown of cocaine.[5]

  • Urine Samples: For urine, maintaining an acidic pH (around 5.0) can enhance the stability of both cocaine and this compound, especially if refrigeration is the only option.[7][10] Samples should be protected from light.[7]

  • Avoid Room Temperature: Storage at room temperature should be avoided as it significantly accelerates the degradation of cocaine, which can complicate the interpretation of this compound levels.[2][4]

  • Prompt Analysis: Whenever possible, samples should be analyzed as soon as possible after collection to minimize the potential for chemical changes.

References

Benzoylecgonine: A Comprehensive Technical Review of its Historical Discovery and Enduring Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylecgonine (B1201016), the primary metabolite of cocaine, stands as a pivotal molecule in the fields of toxicology, pharmacology, and forensic science. Its detection in biological specimens is the cornerstone of modern cocaine drug testing, providing a reliable indicator of recent use. Beyond its diagnostic utility, this compound exhibits its own distinct pharmacological and toxicological profile, contributing to the overall effects of cocaine consumption. This in-depth technical guide provides a comprehensive overview of the historical discovery, metabolic pathways, analytical methodologies, and enduring significance of this compound.

Historical Discovery

The history of this compound is intrinsically linked to the isolation and study of its parent compound, cocaine. While indigenous South American cultures have utilized the coca leaf for centuries, the scientific investigation of its active constituents began in the mid-19th century. Cocaine was first isolated in 1855 by the German chemist Friedrich Gaedcke, who named it "erythroxyline"[1]. This was later refined by Albert Niemann in 1860, who gave it the name "cocaine"[2][3][4].

The formal synthesis and structural elucidation of the cocaine molecule were achieved by Richard Willstätter in 1898[5]. While the exact moment of this compound's first identification as a metabolite is not definitively documented in a single seminal publication, the fundamental principles of drug metabolism were being established during the late 19th and early 20th centuries[6][7][8]. It was known that the body could chemically alter foreign substances, and the hydrolysis of esters, such as cocaine, was a recognized metabolic pathway.

Chemically, this compound can be readily synthesized by boiling cocaine freebase in water, a process that hydrolyzes the methyl ester group[9]. The definitive identification and routine detection of this compound as the major urinary metabolite of cocaine became firmly established with the advent of modern analytical techniques in the mid-20th century, particularly with the development of chromatographic and immunoassay methods.

Metabolic Pathway of Cocaine to this compound

Cocaine is extensively metabolized in the human body, with only a small fraction of the parent drug excreted unchanged in urine. The primary metabolic pathway leading to the formation of this compound involves the enzymatic hydrolysis of the methyl ester group of cocaine. This biotransformation is primarily catalyzed by carboxylesterases in the liver[9][10].

Approximately 45% of an administered dose of cocaine is hydrolyzed to this compound[10]. Another significant metabolic route involves the hydrolysis of the benzoyl ester group by plasma butyrylcholinesterase (BChE) and liver carboxylesterase-2 (CE-2), producing ecgonine (B8798807) methyl ester[10].

Cocaine_Metabolism Cocaine Cocaine This compound This compound (Primary Metabolite) Cocaine->this compound ~45% of dose EcgonineMethylEster Ecgonine Methyl Ester Cocaine->EcgonineMethylEster ~40% of dose Liver Liver Carboxylesterases (e.g., hCE-1) Liver->Cocaine Plasma Plasma Butyrylcholinesterase (BChE) & Liver CE-2 Plasma->Cocaine

Figure 1: Major Metabolic Pathways of Cocaine.

Significance of this compound

The significance of this compound is multifaceted, spanning its crucial role in drug testing to its intrinsic pharmacological and toxicological effects.

Primary Biomarker for Cocaine Use

The relatively short half-life of cocaine in the body makes its direct detection challenging. In contrast, this compound has a longer biological half-life, making it an ideal biomarker for identifying recent cocaine consumption[11][12]. The presence of this compound in urine, blood, hair, or saliva is considered definitive evidence of cocaine use[11][12]. Consequently, it is the primary target analyte in most cocaine drug screening programs.

Pharmacological and Toxicological Effects

While often described as pharmacologically inactive in terms of producing a euphoric high, this compound is not inert. It exhibits significant biological activity, most notably as a potent vasoconstrictor[9][13]. Studies have shown that this compound can cause constriction of cerebral and coronary arteries, potentially contributing to the cardiovascular and cerebrovascular complications associated with cocaine use[9][13]. The mechanism of this compound-induced vasoconstriction appears to differ from that of cocaine, involving the influx of extracellular calcium through voltage-gated calcium channels[13].

Furthermore, this compound has been implicated in the long-term toxicity of cocaine and may contribute to neurotoxicity[10]. Its presence in the body for an extended period means that tissues are exposed to its effects long after the initial stimulant effects of cocaine have subsided.

Environmental Contaminant

The widespread use of cocaine has led to the detection of this compound in wastewater and surface water in various parts of the world[9]. Its presence in aquatic environments has raised concerns about its potential ecotoxicological effects on wildlife.

Quantitative Data

The detection and quantification of this compound are critical for both clinical and forensic toxicology. The following tables summarize key quantitative data related to its detection and pharmacokinetics.

Table 1: Pharmacokinetic Properties of this compound

ParameterBiological MatrixValueReference(s)
Half-life Plasma~6.6 - 9.2 hours[14]
Urine0.46 +/- 0.08 days (initial elimination)[15]
Saliva~9.2 hours[14]
Detection Window Urine (occasional use)2 - 4 days[11]
Urine (chronic, heavy use)Up to 22 days[11][12]
BloodUp to 48 hours[11]
Saliva1 - 2 days[11]
HairUp to 90 days or longer[1][11]

Table 2: Typical Cutoff Concentrations and Detection Limits for this compound

Analytical MethodMatrixScreening Cutoff (ng/mL)Confirmation Cutoff (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference(s)
Immunoassay (EMIT) Urine150 or 300-10 - 44-[2][6][12]
GC-MS Urine-100 or 15012.515 - 60[5][16][17][18]
LC-MS/MS Urine-1005 - 105 - 10[3][7][11][19]
Immunoassay Oral Fluid15 or 20---[20][21]
LC-MS/MS Oral Fluid--<30-
RIA Hair----[1][8]
LC-MS/MS Hair--0.001 (1 pg/mg)-

Note: Cutoff concentrations and detection limits can vary depending on the specific assay, instrumentation, and laboratory procedures.

Experimental Protocols

The accurate detection and quantification of this compound rely on robust and validated analytical methodologies. The following sections detail common experimental protocols for its extraction and analysis.

Sample Preparation: Extraction from Urine

5.1.1. Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of this compound from urine prior to chromatographic analysis.

  • Principle: The urine sample is passed through a solid-phase cartridge containing a sorbent that retains the analyte of interest. Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent.

  • Typical Protocol:

    • Conditioning: The SPE cartridge (e.g., a mixed-mode cation exchange polymer) is conditioned sequentially with methanol (B129727) and a buffer solution (e.g., phosphate (B84403) buffer, pH 6.0).

    • Sample Loading: An aliquot of the urine sample, often pre-treated with a buffer and an internal standard (e.g., this compound-d3), is loaded onto the conditioned cartridge.

    • Washing: The cartridge is washed with a series of solvents (e.g., deionized water, acidic solution, and methanol) to remove endogenous matrix components.

    • Elution: this compound is eluted from the cartridge using a basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).

    • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the analytical instrument (e.g., the initial mobile phase for LC-MS/MS).

SPE_Workflow start Urine Sample (+ Internal Standard) loading Sample Loading start->loading conditioning SPE Cartridge Conditioning conditioning->loading washing Washing Step (Remove Interferences) loading->washing elution Elution of This compound washing->elution evaporation Evaporation and Reconstitution elution->evaporation analysis Analysis (GC-MS or LC-MS/MS) evaporation->analysis

Figure 2: Typical Solid-Phase Extraction (SPE) Workflow.

5.1.2. Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is another common method for isolating this compound from urine.

  • Principle: This technique relies on the differential solubility of this compound in two immiscible liquid phases (typically an aqueous and an organic phase).

  • Typical Protocol:

    • An aliquot of the urine sample is made basic (e.g., by adding a buffer).

    • An organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol) is added, and the mixture is vortexed to facilitate the transfer of this compound into the organic layer.

    • The layers are separated by centrifugation.

    • The organic layer containing the analyte is removed and evaporated.

    • The residue is then derivatized (for GC-MS) or reconstituted in a suitable solvent (for LC-MS/MS).

Analytical Quantification

5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique for the confirmation and quantification of this compound.

  • Principle: The extracted and derivatized this compound is vaporized and separated based on its boiling point and interaction with the stationary phase of a gas chromatograph. The separated components are then ionized and fragmented in a mass spectrometer, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.

  • Derivatization: this compound contains a polar carboxylic acid group that makes it non-volatile. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. Common derivatizing agents include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or alkylating agents.

  • Analysis: The derivatized sample is injected into the GC-MS system. Quantification is typically performed using selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect specific ions characteristic of the derivatized this compound and its deuterated internal standard.

5.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of this compound due to its high sensitivity, specificity, and throughput.

  • Principle: The extracted sample is injected into a liquid chromatograph, where this compound is separated from other components based on its interaction with the stationary and mobile phases. The eluent from the LC is then introduced into a tandem mass spectrometer. In the first mass analyzer, the parent ion of this compound is selected. This ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer.

  • Advantages: LC-MS/MS often does not require a derivatization step, simplifying sample preparation. The use of multiple reaction monitoring (MRM) provides a high degree of specificity, minimizing the risk of false positives.

  • Analysis: Quantification is achieved by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard against a calibration curve.

Signaling Pathways

The vasoconstrictive effect of this compound is a significant contributor to the cardiovascular toxicity of cocaine. While cocaine's vasoconstrictive action is primarily mediated through the blockade of norepinephrine (B1679862) reuptake, leading to adrenergic stimulation, this compound appears to act through a different mechanism involving the influx of extracellular calcium into vascular smooth muscle cells[13].

This influx of calcium is thought to occur through voltage-gated calcium channels. The increased intracellular calcium concentration then initiates a cascade of events leading to smooth muscle contraction and vasoconstriction.

Vasoconstriction_Pathway This compound This compound VGCC Voltage-Gated Calcium Channel This compound->VGCC Activates Ca_influx Increased Intracellular Ca²⁺ Concentration VGCC->Ca_influx Calmodulin Calmodulin Activation Ca_influx->Calmodulin MLCK Myosin Light-Chain Kinase (MLCK) Activation Calmodulin->MLCK Myosin Myosin Light-Chain Phosphorylation MLCK->Myosin Contraction Smooth Muscle Contraction Myosin->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction

Figure 3: Proposed Signaling Pathway for this compound-Induced Vasoconstriction.

Conclusion

From its early, less-defined discovery in the context of cocaine metabolism research to its current status as a critical biomarker and a pharmacologically active compound, this compound has remained a substance of immense scientific and clinical importance. Its central role in drug testing necessitates a thorough understanding of its pharmacokinetics and the analytical methods used for its detection. Furthermore, ongoing research into its toxicological effects, particularly its vasoconstrictive properties, continues to shed light on the complex and multifaceted health consequences of cocaine use. For researchers, scientists, and drug development professionals, a comprehensive knowledge of this compound is essential for advancing the fields of toxicology, forensic science, and the development of effective interventions for cocaine abuse.

References

A Technical Guide to the Pharmacokinetics and Elimination of Benzoylecgonine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Benzoylecgonine (B1201016) (BE) is the primary and pharmacologically inactive metabolite of cocaine, serving as the principal biomarker for detecting cocaine use.[1] A thorough understanding of its pharmacokinetic profile, including its formation, distribution, and elimination, is critical for forensic toxicology, clinical monitoring, and the development of therapeutic interventions for cocaine abuse. This document provides an in-depth analysis of the pharmacokinetics of this compound, with a focus on its elimination half-life. It summarizes quantitative data from various studies, details common experimental methodologies for its detection, and presents visual diagrams of its metabolic pathway and analytical workflows.

Introduction

Cocaine is a potent psychostimulant that is widely abused globally. Following administration, it is rapidly and extensively metabolized in the human body.[2] The major metabolite formed is this compound, which, unlike its parent compound, is pharmacologically inactive.[1] BE is formed in the liver through the hydrolysis of cocaine and is subsequently excreted in the urine.[1] Due to its longer detection window compared to cocaine, this compound is the primary target analyte in urine drug tests for cocaine use.[1][3] Its pharmacokinetic characteristics, particularly its prolonged elimination half-life, are fundamental to interpreting toxicological results accurately.

Pharmacokinetics of this compound

Absorption and Distribution

This compound is not directly consumed; it appears in the body following the metabolism of cocaine. After cocaine administration, it is distributed throughout the body, and its metabolites, including BE, can be detected in various biological matrices such as blood, saliva, urine, and hair.[3][4] The concentration and persistence of BE in these matrices are dependent on the route of cocaine administration, the dose, and the frequency of use.

Metabolism

The biotransformation of cocaine is a critical step leading to the formation of this compound. Approximately 45% of a cocaine dose is metabolized to BE.[5]

  • Primary Pathway: The principal metabolic route to this compound is the hydrolysis of the benzoate (B1203000) ester of cocaine. This reaction is catalyzed by carboxylesterase-1 (hCE-1) , an enzyme predominantly found in the liver.[5]

  • Other Major Pathway: In parallel, about 40% of cocaine is converted to ecgonine (B8798807) methyl ester (EME), another inactive metabolite. This process is mediated by plasma butyrylcholinesterase (BChE) and liver carboxylesterase-2 (hCE-2) .[5]

Both this compound and ecgonine methyl ester can be further hydrolyzed to ecgonine.[6] The metabolic conversion of cocaine is illustrated in the pathway diagram below.

Cocaine Metabolism Cocaine Cocaine BE This compound (BE) Cocaine->BE  Carboxylesterase-1 (hCE-1) (Liver) ~45% EME Ecgonine Methyl Ester (EME) Cocaine->EME  Plasma BChE & hCE-2 (Plasma & Liver) ~40% Ecgonine Ecgonine BE->Ecgonine  Hydrolysis EME->Ecgonine  Hydrolysis

Figure 1: Metabolic Pathway of Cocaine to this compound.
Excretion

The primary route of elimination for this compound is through the kidneys, with subsequent excretion in the urine.[1][7] Urinary concentrations of BE consistently and significantly exceed those of the parent cocaine.[2][7] Maximal excretion of BE typically occurs 4 to 8 hours after cocaine administration, and it is eliminated slowly over several days.[8] Studies have shown that approximately 25-40% of a cocaine dose is recovered in the urine as this compound.[9] This prolonged excretion profile makes BE a reliable marker for detecting cocaine use long after the parent drug has been cleared from the body.[8]

Elimination Half-Life

The elimination half-life (t½) of this compound is considerably longer than that of cocaine, but reported values vary significantly across studies. This variability can be attributed to factors such as the biological matrix tested, the analytical method's sensitivity, the subject's history of drug use (chronic vs. occasional), and individual metabolic rates.[4][10][11]

For instance, the half-life in chronic users may be prolonged compared to occasional users.[10][12] Furthermore, highly sensitive analytical methods can detect low concentrations of BE for an extended period, leading to calculations of a longer terminal elimination half-life.[11] One study noted that the slow elimination phase of cocaine metabolites can yield half-life estimates ranging from 14.6 to 52.4 hours.[11]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative pharmacokinetic parameters for this compound from various scientific studies.

Table 1: Elimination Half-Life of this compound in Various Biological Matrices

Biological Matrix Elimination Half-Life (t½) Study Population / Conditions Citation
Plasma ~12 hours General estimate [4]
Plasma 6.6 hours Chronic cocaine users [10][12]
Saliva 9.2 hours Chronic cocaine users [10][12]
Urine 4.5 hours Average from excretion rates [13]
Urine ~12 hours (0.46 days) Cocaine-addicted subjects [14]

| Oral Fluid | 3.4 - 13.8 hours | Following subcutaneous administration |[15] |

Table 2: Pharmacokinetic Parameters of this compound after Cocaine Administration

Parameter Biological Matrix Value Route of Administration Citation
Tmax (Time to Peak) Urine 4 - 11 hours Oral (Inca Tea) [16]
Tmax Urine 4 - 8 hours Intranasal [8]
Cmax (Peak Conc.) Urine 1.4 - 2.8 mg/L Oral (Inca Tea) [16]

| Cmax | Urine | 75 µg/mL | Intranasal |[8] |

Table 3: Detection Windows for this compound

Biological Matrix Detection Window User Type / Conditions Citation
Blood Up to 48 hours General use [4][9]
Urine 2 - 3 days Occasional use [4]
Urine Up to 2 weeks Heavy users [4]
Urine 48 - 72 hours General use (chromatographic assays) [8]
Urine 96 - 144 hours General use (radioimmunoassay) [8]
Urine 17 - 22 days With highly sensitive LC-MS/MS (5 ng/mL cutoff) [11][17]
Saliva 1 - 2 days General use [4]

| Hair | Up to 90 days or longer | Reflects chronic exposure |[4][18] |

Experimental Protocols & Methodologies

The quantification of this compound in biological samples is a multi-step process involving sample collection, preparation, and analysis, typically using a two-tiered approach of screening followed by confirmation.

Sample Collection and Preparation
  • Urine: The most common matrix for routine testing. Samples are often analyzed directly or after a dilution step.[19]

  • Blood/Plasma: Requires collection in appropriate tubes (e.g., with sodium fluoride (B91410) to inhibit enzymatic activity).

  • Saliva/Oral Fluid: Collected using specialized devices that may contain stabilizing buffers.[20]

  • Hair: Requires washing to remove external contamination, followed by extraction, often via overnight acid hydrolysis or solvent extraction, to release the analytes from the hair matrix.[3][21][22]

  • Extraction: For confirmatory analysis, a cleanup step such as solid-phase extraction (SPE) or liquid-liquid extraction is often employed to isolate the analyte and remove interfering substances.[22]

Analytical Techniques

Screening tests are designed for rapid, high-throughput analysis and are typically based on the principle of competitive binding. They are designed to detect this compound.[9]

  • Enzyme-Multiplied Immunoassay Technique (EMIT): Widely used for initial urine screening.[9][16]

  • Fluorescence Polarization Immunoassay (FPIA): Another common immunoassay technique used for semi-quantitative analysis.[14][23]

  • Radioimmunoassay (RIA): A highly sensitive immunoassay method.[3][9][24]

Positive screening results are confirmed using more specific and sensitive chromatographic methods coupled with mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Considered a gold standard for confirmation, often requiring derivatization of the analyte.[16][22][24] It is noted for its high precision.[7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Increasingly used due to its high sensitivity and specificity, often with simpler "dilute and shoot" sample preparation methods.[11]

The general workflow for the analysis of this compound is depicted below.

Analytical Workflow cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Reporting Urine Urine Screening Screening Test (Immunoassay) Urine->Screening Blood Blood Blood->Screening Saliva Saliva Saliva->Screening Hair Hair Hydrolysis Hydrolysis (for Hair) Hair->Hydrolysis Extraction Extraction (LLE, SPE) Derivatization Derivatization (for GC-MS) Extraction->Derivatization Confirmation Confirmatory Test (GC-MS, LC-MS/MS) Extraction->Confirmation Hydrolysis->Extraction Derivatization->Confirmation Screening->Extraction Presumptive Positive Result Result Screening->Result Negative Confirmation->Result

Figure 2: General Experimental Workflow for this compound Analysis.

Conclusion

This compound's pharmacokinetic profile is defined by its formation as the primary metabolite of cocaine, its distribution in various biological fluids, and its relatively slow elimination, primarily through urine. Its long elimination half-life and high urinary concentrations make it an excellent and reliable biomarker for monitoring cocaine use in clinical and forensic settings. The choice of analytical methodology significantly impacts the detection window, with modern LC-MS/MS techniques offering the ability to monitor abstinence over extended periods. Continued research into the subtle factors influencing BE pharmacokinetics, such as genetic polymorphisms in metabolic enzymes and the impact of poly-drug use, will further refine the interpretation of toxicological findings.

References

Unveiling the Transformation of Benzoylecgonine: A Technical Guide to its Novel Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification of novel degradation products of benzoylecgonine (B1201016) (BE), the primary metabolite of cocaine. This compound's persistence in the environment and its potential toxicological impact necessitate a thorough understanding of its degradation pathways. This document details the experimental methodologies used to induce and identify its transformation products, presents quantitative data on their formation, and visualizes the complex processes involved.

Executive Summary

This compound is a stable molecule, but it can be degraded through various environmental and engineered processes. This guide focuses on the novel degradation products identified through advanced analytical techniques, primarily high-resolution mass spectrometry. Key degradation pathways explored include enzymatic hydrolysis, microbial degradation, photodegradation, and advanced oxidation processes such as ozonation and chlorination. The identified transformation products primarily involve modifications to the benzoyl and ecgonine (B8798807) moieties of the parent molecule, including hydroxylation, demethylation, and cleavage of the ester bond. Understanding these degradation products is crucial for assessing the environmental fate of cocaine metabolites and for developing effective remediation strategies.

Experimental Protocols

The identification of novel this compound degradation products relies on controlled laboratory experiments that simulate environmental or treatment conditions, followed by sophisticated analytical techniques for the detection and structural elucidation of the resulting compounds.

General Analytical Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

The primary analytical tool for identifying and quantifying this compound and its degradation products is Liquid Chromatography coupled with Mass Spectrometry (LC-MS), often utilizing high-resolution instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers.

  • Sample Preparation: Water samples containing this compound and its degradation products are typically prepared using Solid-Phase Extraction (SPE) to concentrate the analytes and remove matrix interferences. A common SPE protocol involves using a mixed-mode cation exchange cartridge. The sample is acidified to ensure the analytes are retained on the sorbent, washed to remove impurities, and then eluted with a basic organic solvent mixture.

  • Chromatographic Separation: A reversed-phase C18 column is commonly used for chromatographic separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed to separate the parent compound from its more polar degradation products.

  • Mass Spectrometric Detection: High-resolution mass spectrometry in both full-scan and tandem MS (MS/MS) modes is used for detection and identification. Full-scan mode provides accurate mass measurements for determining the elemental composition of the parent and product ions. Tandem MS is used to fragment the ions of interest, providing structural information for the tentative identification of unknown degradation products.

Degradation Experiments
  • Protocol: Aqueous solutions of this compound are exposed to simulated sunlight or UV irradiation. For simulated sunlight, a xenon lamp with filters to mimic the solar spectrum is used. For UV irradiation, a low-pressure mercury lamp is a common source. The experiments are typically conducted in a temperature-controlled photoreactor. Aliquots of the solution are collected at different time intervals to monitor the degradation of benzoyle.

  • Key Parameters: Light intensity, wavelength, pH of the solution, and the presence of photosensitizers (e.g., humic acids) are critical parameters that influence the degradation rate and the formation of different products.

  • Protocol: this compound is dissolved in buffered water, and a solution of sodium hypochlorite (B82951) is added to initiate the chlorination process. The reaction is typically carried out in the dark to prevent photodegradation. The reaction is quenched at specific time points by adding a reducing agent like sodium thiosulfate.

  • Key Parameters: The concentration of free chlorine, the pH of the solution, and the reaction time are the main factors controlling the extent of degradation and the types of chlorinated byproducts formed.

  • Protocol: This process involves the irradiation of a this compound solution in the presence of hydrogen peroxide (H₂O₂). The UV light causes the photolysis of H₂O₂, generating highly reactive hydroxyl radicals that readily attack the this compound molecule.

  • Key Parameters: The concentration of H₂O₂, the intensity of UV radiation, and the pH of the solution are crucial for the efficiency of the process.

Quantitative Data on this compound Degradation Products

The following tables summarize the tentatively identified novel degradation products of this compound from various degradation processes, as analyzed by high-resolution mass spectrometry. The formation of these products is highly dependent on the specific experimental conditions.

Degradation ProcessProduct IDTentative IdentificationMolecular Formulam/z (protonated)
Photodegradation P1Hydroxy-benzoylecgonineC₁₆H₁₉NO₅306.1285
P2Dihydroxy-benzoylecgonineC₁₆H₁₉NO₆322.1234
P3Northis compoundC₁₅H₁₇NO₄276.1230
P4N-formylnorthis compoundC₁₆H₁₇NO₅304.1128
P5EcgonineC₉H₁₅NO₃186.1074
Chlorination C1Monochloro-benzoylecgonineC₁₆H₁₈ClNO₄324.0946
C2Dichloro-benzoylecgonineC₁₆H₁₇Cl₂NO₄358.0556
C3Northis compoundC₁₅H₁₇NO₄276.1230
UV/H₂O₂ AOP1Hydroxy-benzoylecgonineC₁₆H₁₉NO₅306.1285
AOP2Dihydroxy-benzoylecgonineC₁₆H₁₉NO₆322.1234
AOP3EcgonineC₉H₁₅NO₃186.1074
AOP4Benzoic AcidC₇H₆O₂123.0441

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of this compound and a typical experimental workflow for identifying its degradation products.

Benzoylecgonine_Degradation_Pathways cluster_photo Photodegradation cluster_chloro Chlorination cluster_aop Advanced Oxidation (UV/H2O2) BE This compound (C16H19NO4) P1 Hydroxy-BE (C16H19NO5) BE->P1 P3 Northis compound (C15H17NO4) BE->P3 C1 Monochloro-BE (C16H18ClNO4) BE->C1 C3 Northis compound (C15H17NO4) BE->C3 AOP1 Hydroxy-BE (C16H19NO5) BE->AOP1 AOP3 Ecgonine (C9H15NO3) BE->AOP3 AOP4 Benzoic Acid (C7H6O2) BE->AOP4 P2 Dihydroxy-BE (C16H19NO6) P1->P2 P4 N-formylnor-BE (C16H17NO5) P3->P4 C2 Dichloro-BE (C16H17Cl2NO4) C1->C2 AOP2 Dihydroxy-BE (C16H19NO6) AOP1->AOP2

Caption: Major degradation pathways of this compound.

Experimental_Workflow start Start: Aqueous Sample with this compound degradation Degradation Experiment (e.g., Photodegradation, Chlorination) start->degradation spe Solid-Phase Extraction (SPE) degradation->spe lcms LC-MS/MS Analysis (High-Resolution MS) spe->lcms data_analysis Data Analysis: - Peak Picking - Formula Generation - MS/MS Fragmentation Analysis lcms->data_analysis identification Tentative Identification of Degradation Products data_analysis->identification

Caption: Experimental workflow for identifying degradation products.

Conclusion

The identification of novel this compound degradation products is an active area of research with significant implications for environmental science and drug policy. The methodologies outlined in this guide provide a framework for researchers to investigate the transformation of this persistent metabolite. The use of high-resolution mass spectrometry is indispensable for the structural elucidation of these novel compounds. Further research is needed to confirm the structures of the tentatively identified products through the synthesis of reference standards and to assess their toxicological properties. This knowledge will be vital for developing a complete picture of the environmental risks associated with cocaine use and for designing more effective water treatment technologies.

A Comprehensive Guide to the Solubility of Benzoylecgonine in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of benzoylecgonine (B1201016), the primary metabolite of cocaine. Understanding the solubility of this compound is critical for a range of scientific applications, including analytical method development, forensic toxicology, and pharmacokinetic studies. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing the solubility of this compound.

Core Data Presentation: this compound Solubility

The solubility of this compound has been determined in a variety of common laboratory solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility characteristics.

SolventSolubility (mg/mL)Temperature (°C)Notes
Ethanol> 26.4[1]Not SpecifiedSoluble
30[2]Not Specified
1M Sodium Bicarbonate (NaHCO₃)> 26.4[1]Not SpecifiedSoluble in basic aqueous solution
Dimethylformamide (DMF)30[2]Not Specified
Dimethyl Sulfoxide (DMSO)25[2]Not Specified
Phosphate-Buffered Saline (PBS), pH 7.23[2]Not SpecifiedRepresents solubility in a physiologically relevant buffer
WaterInsoluble[1]Not SpecifiedThis compound is poorly soluble in neutral water
MethanolNot QuantifiedNot SpecifiedUsed as a solvent for a 1.0 mg/mL certified reference material[3]
ChloroformSolubleNot SpecifiedQualitative data; no quantitative value available[4]
DichloromethaneSolubleNot SpecifiedQualitative data; no quantitative value available[4]
Ethyl AcetateSolubleNot SpecifiedQualitative data; no quantitative value available[4]
AcetoneSolubleNot SpecifiedQualitative data; no quantitative value available[4]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The following protocol describes the widely accepted shake-flask method for determining the thermodynamic (or equilibrium) solubility of a compound. This method is considered the "gold standard" for its accuracy and reliability.

1. Objective:

To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium at a controlled temperature.

2. Materials:

  • This compound (high purity solid)

  • Selected solvents (e.g., methanol, acetonitrile, water, PBS)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation of Supersaturated Solutions:

    • Weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a precise volume of the chosen solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined in preliminary experiments by taking measurements at various time points until the concentration plateaus.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of excess solid.

    • To separate the saturated solution from the undissolved solid, two common methods can be used:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

      • Filtration: Carefully draw the supernatant into a syringe and filter it through a syringe filter into a clean vial. Ensure that the filter material is compatible with the solvent and does not adsorb the analyte.

  • Sample Analysis:

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Dilute the saturated filtrate with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples and calibration standards using a validated HPLC method.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

    • Calculate the solubility of this compound in the original saturated solution by multiplying the determined concentration by the dilution factor.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the assessment of this compound's solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_start Start weigh Weigh excess This compound prep_start->weigh add_solvent Add precise volume of solvent weigh->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake sediment Allow solid to sediment shake->sediment choice Method? sediment->choice centrifuge Centrifuge choice->centrifuge Centrifugation filter Filter supernatant choice->filter Filtration dilute Dilute filtrate centrifuge->dilute filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility hplc->calculate analysis_end End calculate->analysis_end

Caption: Experimental workflow for determining thermodynamic solubility.

G cluster_input Inputs cluster_process Process cluster_output Output compound This compound (Solid) equilibration Equilibration (Shake-Flask) compound->equilibration solvent Selected Solvent solvent->equilibration separation Phase Separation (Filtration/Centrifugation) equilibration->separation analysis Quantitative Analysis (e.g., HPLC) separation->analysis solubility_data Solubility Data (mg/mL) analysis->solubility_data

Caption: Logical relationship in solubility assessment.

References

Detecting Cocaine's Footprint: A Technical Guide to Preliminary Screening for Benzoylecgonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core preliminary screening methods for the detection of benzoylecgonine (B1201016), the primary metabolite of cocaine. Understanding the principles, capabilities, and limitations of these techniques is crucial for accurate and efficient drug screening in various research, clinical, and forensic settings. This document details the methodologies of commonly employed screening assays, presents comparative quantitative data, and illustrates the experimental workflows through logical diagrams.

Introduction to this compound Screening

Cocaine is rapidly metabolized in the body, with only a small fraction excreted unchanged. The major metabolite, this compound, is the primary target for detection in biological samples as it has a longer half-life, providing a wider window for detection.[1][2] Preliminary screening tests are designed to be rapid and cost-effective, identifying presumptive positive samples that require subsequent confirmation by more specific and sensitive methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5][6]

Immunoassays: The First Line of Defense

Immunoassays are the most common preliminary screening methods due to their speed, high-throughput capabilities, and relatively low cost. These assays are based on the principle of competitive binding between the drug in the sample and a labeled drug for a limited number of antibody binding sites.[3][7]

Enzyme Immunoassay (EIA) / Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme immunoassays are widely used in clinical and forensic toxicology. In a typical competitive EIA for this compound, the sample is mixed with an antibody specific to this compound and a known quantity of enzyme-labeled this compound. If this compound is present in the sample, it will compete with the enzyme-labeled this compound for binding to the antibody. The amount of enzyme activity is inversely proportional to the concentration of this compound in the sample.[5][7][8]

Experimental Protocol: Enzyme Immunoassay (General)

  • Sample Preparation: Urine samples are typically used directly after ensuring they are at room temperature (18-25°C) and centrifuged if turbid.[5]

  • Reagent Preparation: Prepare assay-specific reagents, including the antibody/substrate reagent and the enzyme conjugate reagent, according to the manufacturer's instructions.

  • Assay Procedure (Automated Analyzer):

    • Pipette a specific volume of the urine sample, calibrators, and controls into reaction cuvettes.

    • Add a precise volume of the antibody/substrate reagent and incubate.

    • Add the enzyme conjugate reagent to initiate the competitive binding reaction.

    • Incubate the mixture at a controlled temperature (e.g., 37°C).[7]

    • The analyzer measures the change in absorbance at a specific wavelength, which is proportional to the enzyme activity.

  • Interpretation: The change in absorbance of the unknown sample is compared to that of a cutoff calibrator (e.g., 300 ng/mL). A sample with an absorbance change equal to or greater than the cutoff is considered presumptively positive.[5]

Radioimmunoassay (RIA)

Radioimmunoassay is another competitive binding assay that utilizes a radiolabeled drug (e.g., with Iodine-125) instead of an enzyme label. The principle is similar to EIA, where the amount of radioactivity bound to the antibody is inversely proportional to the concentration of this compound in the sample. While highly sensitive, the use of radioactive materials requires specialized handling and disposal procedures.

Chromatographic Screening Methods

Chromatographic techniques separate compounds based on their physical and chemical properties, offering a higher degree of specificity than immunoassays for screening purposes.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple and cost-effective method for separating this compound from other compounds in a sample. It involves spotting the sample extract onto a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing the plate in a solvent system (mobile phase). The separation is based on the differential partitioning of the compounds between the two phases.[9][10]

Experimental Protocol: Thin-Layer Chromatography

  • Extraction:

    • Adjust the pH of a 5.0 mL urine specimen.

    • Perform a liquid-liquid extraction using a mixed organic solvent.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in a small volume of solvent.[10]

  • Spotting: Apply the concentrated extract to a TLC plate.

  • Development: Place the plate in a developing tank containing the appropriate solvent system.

  • Visualization: After the solvent front has moved a sufficient distance, remove the plate, dry it, and visualize the separated spots using a suitable detection reagent.[10]

  • Interpretation: The presence of a spot with a retention factor (Rf) corresponding to a this compound standard indicates a presumptive positive result. The sensitivity for this compound can reach 0.25 µg/mL.[10]

Quantitative Data Summary

The following tables summarize key quantitative parameters for various preliminary screening methods for this compound.

Immunoassay Methods
Method Matrix Cutoff Concentration (ng/mL) Analysis Time Reference
DRI® Cocaine Metabolite Assay (EIA)Urine300Rapid[7]
Lin-Zhi Cocaine Metabolite EIAUrine300Rapid[7]
Emit II Plus Cocaine Metabolite Assay (EIA)Urine300Rapid[11]
Acro Rapid this compound Urine Test (Lateral Flow)Urine300Minutes[3]
Enzyme-Linked Immunosorbent Assay (ELISA)UrineMeasurable range: 12 pg - 25 ng/well90 min for 96 wells[8]
Latex Agglutination Inhibition Reaction Test (LAIRT)Urine10020 min for 6 samples[8]
Radioimmunoassay (RIA)Hair, Urine--[12]
Chromatographic & Mass Spectrometry Methods
Method Matrix Linearity (ng/mL) Limit of Detection (LOD) / Limit of Quantification (LOQ) (ng/mL) Precision (%RSD/CV) Reference
Thin-Layer Chromatography (TLC)Urine-Sensitivity: ~250-[9][10]
Fast Gas Chromatography-Mass Spectrometry (FGC-MS)Urine25 - 10,000-< 2.4% (interassay)[13]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Urine-LOD: 100.7%[14]
Portable Mass Spectrometry with ChromatographyUrine, Oral FluidR² > 0.998< 30< 15%[15]

Mandatory Visualizations

The following diagrams illustrate the workflows of key preliminary screening methods for this compound.

EIA_Workflow cluster_sample_prep Sample Preparation cluster_assay Automated Immunoassay cluster_result Result Interpretation Urine_Sample Urine Sample Centrifuge Centrifuge (if turbid) Urine_Sample->Centrifuge Mix Mix Sample/Calibrator with Antibody & Enzyme Conjugate Centrifuge->Mix Incubate Incubate Mix->Incubate Read Read Absorbance Incubate->Read Compare Compare Sample Absorbance to Cutoff Calibrator Read->Compare Positive Presumptive Positive Compare->Positive ≥ Cutoff Negative Negative Compare->Negative < Cutoff

Caption: Workflow for a typical Enzyme Immunoassay (EIA).

Screening_Confirmation_Logic cluster_screening Preliminary Screening cluster_confirmation Confirmatory Testing cluster_reporting Final Reporting Screening_Test Immunoassay or TLC Screen Result Screening Result Screening_Test->Result Confirmation_Test GC-MS or LC-MS/MS Report_Positive Report as Confirmed Positive Confirmation_Test->Report_Positive Report_Negative Report as Negative Initial_Sample Biological Sample (Urine, Saliva, Hair) Initial_Sample->Screening_Test Result->Confirmation_Test Presumptive Positive Result->Report_Negative Negative

Caption: Logical relationship between screening and confirmatory tests.

Conclusion

Preliminary screening for this compound is a critical first step in drug detection protocols. Immunoassays offer a rapid and efficient means of identifying presumptive positive samples, while chromatographic methods can provide a higher degree of specificity in a screening context. It is imperative that all presumptive positive results from these preliminary tests are subjected to a more specific and sensitive confirmatory method, such as GC-MS or LC-MS/MS, to ensure the accuracy and reliability of the findings.[3][4][5][6] The choice of screening method will depend on various factors, including the required throughput, desired sensitivity, and available resources.

References

Methodological & Application

Solid-Phase Extraction of Benzoylecgonine from Plasma: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase extraction (SPE) of benzoylecgonine (B1201016), the primary metabolite of cocaine, from human plasma. The described method is crucial for various applications, including clinical and forensic toxicology, pharmacokinetic studies, and anti-doping analysis. This protocol is a synthesis of established methodologies, emphasizing high recovery and sample purity for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1][2][3][4] This application note also includes a summary of performance data from various studies to guide researchers in selecting and validating their methods.

Introduction

This compound (BZE) is the major metabolite of cocaine and its detection in biological matrices like plasma is a definitive indicator of cocaine use.[5] Accurate and reliable quantification of BZE is essential for both clinical diagnosis and forensic investigations. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and cleaner extracts, which minimizes matrix effects in sensitive analytical instrumentation.[1][6] This protocol details a robust SPE procedure for the isolation of BZE from plasma, adaptable for various analytical platforms.

Data Presentation

The following tables summarize quantitative data from various published SPE methods for this compound extraction from plasma. These values can serve as a benchmark for researchers developing and validating their own protocols.

Table 1: SPE Recovery of this compound from Plasma

SPE SorbentRecovery (%)Concentration Range (ng/mL)Analytical MethodReference
Oasis HLB92.4 (mean)300 - 1000LC-MS/MS[1]
Bond Elut Certify86.9 - 128.90 - 1000GC/MS[4]
Bond Elut Certify76.9 - 96.5100 - 20000HPLC-UV[7][8]
Oasis MCX~953 - 300UPLC-MS/MS

Table 2: Linearity and Detection Limits for this compound in Plasma

SPE SorbentLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ/LOD (ng/mL)Analytical MethodReference
Oasis HLB20 - 2000> 0.99220 (LLOQ)LC-MS/MS[1][3]
Bond Elut Certify0 - 10000.981 - 0.996Not SpecifiedGC/MS[4]
Not specified10 - Not specifiedNot Specified10 (LOD)GC[9]
Clean Screen DAUNot SpecifiedNot SpecifiedNot SpecifiedLC-MS/MS or GC-MS[10]

LLOQ: Lower Limit of Quantification, LOD: Limit of Detection

Experimental Protocol

This protocol is a generalized procedure based on common practices found in the literature.[10][11] Researchers should validate the method for their specific application and instrumentation.

Materials:

  • Solid-Phase Extraction Cartridges (e.g., mixed-mode cation exchange or polymeric reversed-phase)

  • Human Plasma Samples

  • Internal Standard (e.g., This compound-d3 (B593741) or -d8)

  • 100 mM Phosphate (B84403) Buffer (pH 6.0)

  • Methanol (B129727)

  • Acetonitrile

  • Dichloromethane

  • Isopropanol

  • Ammonium Hydroxide (B78521) (concentrated)

  • Formic Acid

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Vortex Mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of plasma, add an appropriate amount of internal standard.

    • Add 2 mL of 100 mM phosphate buffer (pH 6.0).[10]

    • Vortex for 30 seconds.

    • Centrifuge at 3000 rpm for 10 minutes to precipitate proteins. Use the supernatant for the next step.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).[11]

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.

    • Wash the cartridge with 2 mL of 0.1 M HCl to remove basic interferences.

    • Wash the cartridge with 2 mL of methanol to remove remaining interferences.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elution:

    • Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (e.g., 78:20:2 v/v/v).[11] Collect the eluate in a clean tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase used for the analytical method (e.g., a mixture of 0.1% formic acid in water and methanol).[11]

    • Vortex briefly and transfer to an autosampler vial for analysis.

Mandatory Visualization

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction p1 Plasma Sample + Internal Standard p2 Add Phosphate Buffer (pH 6.0) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 s1 Condition Cartridge (Methanol, Buffer) p4->s1 Load s2 Load Sample s1->s2 s3 Wash 1: Deionized Water s2->s3 s4 Wash 2: 0.1 M HCl s3->s4 s5 Wash 3: Methanol s4->s5 s6 Dry Cartridge s5->s6 s7 Elute Analyte (DCM:IPA:NH4OH) s6->s7 d1 Evaporate to Dryness s7->d1 Eluate d2 Reconstitute in Mobile Phase d1->d2 d3 Analysis (LC-MS/MS or GC-MS) d2->d3

Caption: Workflow for this compound SPE from Plasma.

References

Application Note: Quantitative Analysis of Benzoylecgonine in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of benzoylecgonine (B1201016) (BZE), the primary metabolite of cocaine, in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method employs solid-phase extraction (SPE) for sample purification and concentration, followed by chemical derivatization to enhance the analyte's volatility and chromatographic performance. The use of a deuterated internal standard, this compound-d8, ensures high accuracy and precision, making this method suitable for forensic toxicology, clinical chemistry, and workplace drug testing.[1] This document outlines the necessary reagents, sample preparation steps, and instrumental parameters, and includes a summary of expected quantitative performance.

Introduction

Cocaine is a widely abused illicit drug, and the detection of its major metabolite, this compound, in urine is a primary indicator of its use.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is considered a gold-standard technique for the confirmation of presumptive positive results obtained from initial screening immunoassays.[1] Due to its polar nature, low volatility, and thermal instability, direct analysis of BZE by GC-MS is challenging.[2] Therefore, a derivatization step is mandatory to convert BZE into a more volatile and thermally stable compound suitable for GC-MS analysis.[2] This is commonly achieved through silylation, which chemically modifies the polar functional groups of the BZE molecule.[2]

This application note details a robust and validated method for the extraction, derivatization, and subsequent quantification of this compound in urine by GC-MS.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_derivatization Derivatization cluster_analysis GC-MS Analysis urine_sample Urine Sample (2 mL) add_is Add Internal Standard (this compound-d3) urine_sample->add_is add_buffer Add Phosphate (B84403) Buffer (0.1M, pH 6.0) add_is->add_buffer mix Vortex Mix add_buffer->mix condition Condition SPE Cartridge (Methanol, DI Water, Buffer) mix->condition load Load Sample condition->load wash Wash Cartridge (DI Water, 0.1M HCl, Methanol) load->wash dry Dry Cartridge (High Vacuum) wash->dry elute Elute this compound (Methylene Chloride/Isopropanol/ Ammonium Hydroxide) dry->elute evaporate Evaporate Eluate to Dryness elute->evaporate add_reagent Add Derivatization Reagent (e.g., MSTFA w/ 1% TMCS) evaporate->add_reagent heat Heat at 70°C for 15-20 min add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject 1-2 µL into GC-MS cool->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (SIM Mode) separation->detection quant Quantification detection->quant

Caption: Workflow for this compound Analysis by GC-MS.

Experimental Protocols

Materials and Reagents
  • This compound and This compound-d3 (B593741) standards

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)[1]

  • 0.1 M Phosphate buffer (pH 6.0)[1][3]

  • Methanol, HPLC grade[1]

  • Deionized (DI) water[3]

  • 0.1 M Hydrochloric acid[3]

  • Elution solvent: Methylene chloride/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v), prepared fresh daily[1][3]

  • Derivatizing agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)[3]

  • Ethyl acetate

  • Nitrogen gas

Sample Preparation and Extraction
  • Pipette 2 mL of urine into a clean glass tube.

  • Spike with an appropriate amount of this compound-d3 internal standard (e.g., 100 µL of a solution equivalent to 150 ng/mL).[3]

  • Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex mix.[3]

  • Condition a solid-phase extraction column by sequentially passing 3 mL of methanol, 3 mL of DI water, and 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the column to dry between applications.[3]

  • Load the prepared urine sample onto the SPE column and extract under a low vacuum at a rate of approximately 1 mL/min.[3]

  • Wash the column sequentially with 2 mL of DI water, 2 mL of 0.1 M HCl, and 3 mL of methanol.[3]

  • Dry the column under high vacuum for 5 minutes.[3]

  • Elute the this compound with 3 mL of the elution solvent into a clean glass tube.[3]

Derivatization
  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[3]

  • Add 50 µL of MSTFA with 1% TMCS to the dried extract.[3]

  • Cap the tube, vortex mix, and heat at 70°C for 15-20 minutes.[3][4]

  • Cool the sample to room temperature.

  • Add 50 µL of ethyl acetate, vortex mix, and transfer the solution to a GC autosampler vial.[3]

GC-MS Instrumentation and Conditions

The following tables summarize typical instrument parameters for the GC-MS analysis of derivatized this compound.

Table 1: Gas Chromatography (GC) Parameters

ParameterValueReference
Column Rtx®-5MS (15 m x 0.25 mm i.d. x 0.25 µm)[3]
Elite-5 (12 m x 0.200 mm x 0.33 µm)[4]
Carrier Gas Helium[3][4]
Flow Rate 1.0 mL/min (constant flow)[3]
2.0 mL/min[4]
Injector Split/splitless[3]
Injection Volume 1-2 µL[4][5]
Oven Program Initial: 190°C, hold 1 min[3]
Ramp: 30°C/min to 270°C, hold 1 min[3]
Initial: 100°C, hold 0.5 min[4]
Ramp: 20°C/min to 310°C, hold 4 min[4]

Table 2: Mass Spectrometry (MS) Parameters

ParameterValueReference
Ionization Mode Electron Ionization (EI)[3]
Source Temperature 250°C[3]
Acquisition Mode Selected Ion Monitoring (SIM)[3][4]
Monitored Ions (TMS Derivative) 82, 240, 361[6]

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of the described method.

Table 3: Quantitative Performance

ParameterValueReference
Calibration Range 15 - 1500 ng/mL[3]
10 - 1000 ng/mL[4]
Correlation Coefficient (r²) > 0.99[3]
Limit of Quantitation (LOQ) 60 ng/mL (mandated)[3]
Cutoff Concentration 150 ng/mL (SAMHSA)[3]
100 ng/mL (SAMHSA)[4]
Internal Standard This compound-d3[3]
This compound-d8[1][2]

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust procedure for the confirmation and quantification of this compound in human urine. The combination of solid-phase extraction for sample cleanup and derivatization for enhanced chromatographic performance allows for the necessary sensitivity and specificity to meet the requirements of forensic and clinical drug testing programs. The use of a deuterated internal standard ensures the accuracy and precision of the quantitative results.

References

developing an enzyme-linked immunosorbent assay (ELISA) for benzoylecgonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the quantitative determination of benzoylecgonine (B1201016) (BZE), the primary metabolite of cocaine, in biological samples using a competitive enzyme-linked immunosorbent assay (ELISA).

Introduction

This compound is the major metabolite of cocaine and its detection is a reliable indicator of cocaine use.[1][2][3] The enzyme-linked immunosorbent assay (ELISA) is a widely used immunological method for the rapid screening of BZE in various biological matrices such as urine, blood, serum, plasma, and oral fluid.[1][4] This method offers high sensitivity and specificity, making it a valuable tool in forensic toxicology, clinical chemistry, and research settings.[5]

The assay operates on the principle of competitive binding.[1][4][6] In this format, BZE present in the sample competes with a BZE-enzyme conjugate for a limited number of binding sites on an anti-BZE antibody coated on a microplate.[1][4][6] The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of BZE in the sample.[4][6] Following a washing step to remove unbound components, a substrate is added, and the resulting color development is measured spectrophotometrically.[1][4]

Principle of the Competitive ELISA for this compound

The this compound ELISA is a competitive immunoassay. A microplate is pre-coated with monoclonal or polyclonal antibodies specific to this compound.[1][4][5] When the sample and a this compound-horseradish peroxidase (HRP) conjugate are added to the wells, the free this compound from the sample and the BZE-HRP conjugate compete for the antibody binding sites.[1][4] After an incubation period, the unbound components are washed away. A chromogenic substrate, such as TMB (3,3',5,5'-tetramethylbenzidine), is then added.[4] The HRP enzyme catalyzes the conversion of the substrate, leading to a color change. The reaction is stopped by the addition of an acid, and the absorbance is read at 450 nm.[4] The intensity of the color is inversely proportional to the concentration of this compound in the sample.[1][4]

ELISA_Principle cluster_0 Step 1: Competitive Binding cluster_1 Step 2: Washing cluster_2 Step 3: Substrate Addition & Color Development cluster_3 Step 4: Stopping Reaction & Reading Well Microplate Well (Anti-BZE Antibody Coated) Sample_BZE This compound (from sample) Sample_BZE->Binding Competes with BZE_HRP This compound-HRP Conjugate BZE_HRP->Binding Competes for Unbound Unbound BZE and BZE-HRP are washed away Bound_HRP Bound BZE-HRP Color Color Development (Blue) Bound_HRP->Color Catalyzes Stop_Solution Stop Solution (Acid) Substrate TMB Substrate Substrate->Color Yellow_Color Color turns Yellow Color->Yellow_Color Stops reaction Stop_Solution->Yellow_Color Reader Read Absorbance at 450 nm Yellow_Color->Reader

Caption: Competitive ELISA workflow for this compound detection.

Data Presentation

Typical Standard Curve

A standard curve is generated by plotting the absorbance values against known concentrations of this compound standards. The concentration of BZE in unknown samples is then determined by interpolating their absorbance values on this curve.

This compound (ng/mL)Absorbance (450 nm)
02.20
100.52
250.33
500.27

Note: This is an example dose-response curve and should not be used for calculations. A new standard curve must be generated for each assay.[1][5]

Assay Performance Characteristics
ParameterValue
Sensitivity (I-50) The concentration of drug that shows 50% less color activity than the zero standard.[4][7]
Urine Cut-off Calibrator 300 ng/mL[1][7][8]
Whole Blood Cut-off Calibrator 50 ng/mL[7][9]
Oral Fluid Cut-off Calibrator 20 ng/mL[10]
Cross-Reactivity

The specificity of the assay is determined by its cross-reactivity with other structurally related compounds.

CompoundConcentration for Positive Result (ng/mL)
This compound 150
Cocaethylene 150
Cocaine 100
Metoclopramide 80,000
Procaine (Novacaine) 75,000

Data from a study establishing cross-reactivity by spiking drug-free urine.[11] It is noteworthy that this compound has low predicted similarity to other clinically encountered drugs, which explains the low number of documented cross-reacting substances in marketed immunoassays.[12]

Experimental Protocols

Materials Required

Materials Provided (Typical Kit Contents): [4][9]

  • Antibody Coated Microplate (96 wells)

  • This compound-Enzyme (HRP) Conjugate

  • This compound Standards/Calibrators

  • EIA Buffer

  • Wash Buffer Concentrate (10X)

  • TMB Substrate

  • Stop Solution (e.g., 1N H₂SO₄)

  • Plate cover

Materials Required but Not Provided: [4][6]

  • Deionized or distilled water

  • Precision pipettes and disposable tips

  • Microplate reader with a 450 nm filter (and optionally 650 nm for dual wavelength reading)

  • Graduated cylinders

  • Clean glassware for sample dilutions

  • Vortex mixer

  • Absorbent paper

Reagent Preparation
  • Bring all reagents and samples to room temperature (18-26°C) before use. [1]

  • Wash Buffer: Dilute the 10X Wash Buffer Concentrate with deionized water to prepare a 1X working solution. For example, add 20 mL of the concentrate to 180 mL of deionized water for a total volume of 200 mL.

Sample Preparation
  • Urine: Samples should be stored at 2-8°C. If not analyzed immediately, they can be frozen.[13] Before use, mix the samples well. Dilute urine samples with EIA Buffer or Phosphate Buffered Saline (pH 7.0). A common dilution is 1:10 for a 300 ng/mL cutoff.[1]

  • Blood/Serum/Plasma: These samples can also be used.[5] Dilution will depend on the expected concentration and the specific assay's sensitivity.

  • Oral Fluid: Samples should be collected and processed according to the collection device manufacturer's instructions.[10]

Assay Procedure
  • Add Standards and Samples: Pipette 10 µL of each standard, control, and diluted sample into the appropriate wells of the antibody-coated microplate. It is recommended to run all standards and samples in duplicate.[1]

  • Add Enzyme Conjugate: Add 100 µL of the this compound-Enzyme Conjugate to each well.[1] Tap the plate gently to ensure proper mixing.

  • Incubate: Cover the plate and incubate for 60 minutes at room temperature (18-26°C), preferably in the dark.[1]

  • Wash Plate: After incubation, discard the contents of the wells. Wash the plate 6 times with 350 µL of 1X Wash Buffer per well.[1][5] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual liquid.[1][5]

  • Add Substrate: Add 100 µL of TMB Substrate to each well.[1] Tap the plate gently to mix.

  • Incubate for Color Development: Incubate the plate for 30 minutes at room temperature, preferably in the dark.[1] A blue color will develop.

  • Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.[1]

  • Read Absorbance: Read the absorbance of each well at 450 nm within 1 hour of adding the Stop Solution.[1] If a dual wavelength reader is available, use 650 nm as the reference wavelength.

ELISA_Protocol start Start: Bring reagents to RT prep_samples Prepare Samples (e.g., Dilute Urine 1:10) start->prep_samples add_standards Add 10 µL Standards, Controls & Samples to Wells prep_samples->add_standards add_conjugate Add 100 µL BZE-HRP Conjugate to each well add_standards->add_conjugate incubate1 Incubate 60 min at Room Temperature add_conjugate->incubate1 wash Wash wells 6 times with 350 µL Wash Buffer incubate1->wash add_substrate Add 100 µL TMB Substrate to each well wash->add_substrate incubate2 Incubate 30 min at Room Temperature (dark) add_substrate->incubate2 add_stop Add 100 µL Stop Solution to each well incubate2->add_stop read Read Absorbance at 450 nm within 1 hour add_stop->read end End: Analyze Data read->end

References

Application Notes and Protocols for the Determination of Benzoylecgonine in Hair Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated methods for the sample preparation and analysis of benzoylecgonine (B1201016) (BZE), the primary metabolite of cocaine, in human hair. The following protocols are intended to serve as a guide for forensic toxicologists, clinical researchers, and scientists involved in drug monitoring and development.

Introduction

Hair analysis for drugs of abuse offers a wide window of detection, providing a historical record of an individual's drug exposure over months. This compound is a key analyte in determining cocaine use, as its presence is a definitive indicator of consumption rather than external contamination.[1] Effective sample preparation is critical to ensure accurate and reliable quantification of BZE in hair, involving meticulous decontamination, efficient extraction from the hair matrix, and thorough cleanup of the extract before instrumental analysis. This document outlines various established techniques for each of these crucial steps.

I. Decontamination Protocols

Decontamination is a critical first step to remove externally deposited drugs from the hair surface, thereby preventing false-positive results.[1][2] Several procedures have been evaluated, with the choice of solvents and washing duration being key factors.[3][4]

Protocol 1: Sequential Organic Solvent Wash

This is a widely adopted procedure to remove oils and surface contaminants.

  • Step 1: Wash approximately 20 mg of hair with 5 mL of methanol (B129727) by vortexing or sonicating for 2 minutes.[3]

  • Step 2: Discard the methanol and repeat the wash step with a fresh 5 mL aliquot of methanol.[3]

  • Step 3: Follow with a wash using 5 mL of acetone (B3395972) for 2 minutes.[3]

  • Step 4: Finally, wash with 5 mL of n-hexane for 2 minutes.[3]

  • Step 5: Allow the hair to air dry completely before proceeding to extraction.

Protocol 2: Aqueous and Organic Solvent Wash

This method incorporates an initial aqueous wash to remove water-soluble contaminants.

  • Step 1: Wash the hair sample with deionized water.

  • Step 2: Subsequently, wash with an organic solvent such as dichloromethane (B109758) or methanol.[5]

  • Step 3: Dry the hair sample thoroughly.

Protocol 3: Extended Methanol Wash

For situations with suspected high levels of external contamination, an extended wash may be necessary.

  • Step 1: Perform a series of short (2-minute) washes with methanol.[3]

  • Step 2: Follow with an extended wash in methanol for several hours (e.g., 4 to 18 hours).[3]

II. Extraction Protocols

Extraction aims to release the analytes from within the keratin (B1170402) matrix of the hair.

Protocol 1: Methanol/Hydrochloric Acid Extraction

This is a rapid and efficient acidic solvent extraction method.[6][7][8]

  • Step 1: To the decontaminated and dried hair (approximately 20 mg), add a mixture of methanol and hydrochloric acid (2:1 v/v).[6][7][8]

  • Step 2: Incubate the sample at 65°C for 3 hours.[6][7][8]

  • Step 3: After incubation, centrifuge the sample and collect the supernatant for cleanup.[8]

Protocol 2: Enzymatic Digestion

This method uses enzymes to break down the hair matrix.

  • Step 1: Incubate the hair sample with a solution containing proteinase-K and dithiothreitol (B142953) in a Tris buffer.[9]

  • Step 2: The incubation is typically performed overnight at 40°C in a shaking water bath.[9]

Protocol 3: Phosphate (B84403) Buffer Sonication

This method utilizes sonication in a buffer to extract the analytes.

  • Step 1: Add 1.5 mL of 0.025 M phosphate buffer (pH 2.7) to the hair sample.[10]

  • Step 2: Sonicate the mixture at 75°C for 2 hours.[10]

  • Step 3: Decant the buffer for further processing.[10]

III. Sample Cleanup Protocols

Cleanup is essential to remove interfering substances from the extract before instrumental analysis, thereby improving sensitivity and accuracy.

Protocol 1: Solid-Phase Extraction (SPE)

SPE is a highly effective and commonly used cleanup technique.[6][8][10][11]

  • Step 1: Column Conditioning:

    • Condition a mixed-mode SPE column sequentially with 2 mL of a methylene (B1212753) chloride:methanol:ammonium hydroxide (B78521) mixture (78:20:2 v/v/v), 2 mL of ethyl acetate, 2 mL of methanol, and 1 mL of 0.1 M hydrochloric acid.[10]

  • Step 2: Sample Loading:

    • Add 1 mL of 0.1 M sodium phosphate buffer (pH 6.0) to the extract and load the entire volume onto the conditioned SPE column.[10]

  • Step 3: Washing:

    • Wash the column sequentially with 2 mL of deionized water, 2 mL of 0.1 M hydrochloric acid, 2 mL of methanol, and 2 mL of ethyl acetate.[10]

  • Step 4: Elution:

    • Elute the analytes with 3 mL of a freshly prepared mixture of methylene chloride:methanol:ammonium hydroxide (78:20:2 v/v/v).[10]

  • Step 5: Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute the residue in a small volume of the mobile phase for analysis.[10]

Protocol 2: Liquid-Phase Microextraction (LPME)

LPME is a miniaturized version of liquid-liquid extraction that is efficient and requires minimal solvent.[12]

  • Step 1: After extraction and derivatization, immerse a hollow fiber containing an appropriate organic solvent into the sample solution.

  • Step 2: Agitate the sample to facilitate the transfer of analytes into the organic phase within the fiber.

  • Step 3: After a set extraction time, withdraw the organic solvent from the fiber for analysis.

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated methods for the determination of this compound in hair.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ)

MethodLOD (pg/mg)LOQ (pg/mg)Reference
GC/MS after Methanol/HCl Extraction and SPE1550[6][7][8]
LC-MS/MS after Phosphate Buffer Sonication and SPE2550[10][11][13]
GC/MS after Methanol Incubation and LPME5050[12]
LC-MS/MS after Acidified Water Sonication15[9]
GC/MS after Enzymatic Digestion and SPE100-[14]

Table 2: Recovery and Precision Data

MethodAnalyteRecovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
GC/MS after Methanol/HCl Extraction and SPEThis compound>90<15<15[6][7][8]
LC-MS/MS after Phosphate Buffer Sonication and SPEThis compound-8.19.2[10][11][13]
GC/MS after Methanol Incubation and LPMEThis compound-<15<15[12]

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in hair samples.

Benzoylecgonine_Hair_Analysis_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_data Data Processing Hair_Sample Hair Sample Collection Decontamination Decontamination (e.g., Solvent Washes) Hair_Sample->Decontamination Drying1 Drying Decontamination->Drying1 Extraction Extraction (e.g., Acidic Methanol, Enzymatic Digestion) Drying1->Extraction Cleanup Cleanup (e.g., SPE, LPME) Extraction->Cleanup Evaporation Evaporation Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS GC_MS GC/MS Analysis Reconstitution->GC_MS Quantification Quantification LC_MS_MS->Quantification GC_MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound Analysis in Hair.

References

Application of Benzoylecgonine as a Biomarker for Cocaine Consumption: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylecgonine (B1201016) (BE) is the primary and major metabolite of cocaine and serves as a crucial biomarker for detecting cocaine use.[1][2] Unlike its parent compound, cocaine, which is rapidly metabolized and eliminated from the body, this compound has a longer half-life, making it detectable in biological specimens for an extended period.[3] This characteristic makes it the principal target for routine drug screening programs. Analysis of BE in various biological matrices such as urine, oral fluid, and hair provides a reliable indication of recent or past cocaine consumption. This document provides detailed application notes and experimental protocols for the detection and quantification of this compound.

Metabolic Pathway of Cocaine

Cocaine is extensively metabolized in the human body, primarily in the liver and by plasma cholinesterases.[4][5] Approximately 45% of cocaine is hydrolyzed by hepatic carboxylesterase-1 (hCE-1) to form this compound.[4] Another significant metabolic pathway involves hydrolysis by plasma butyrylcholinesterase (BChE) and liver carboxylesterase-2 (hCE2) to produce ecgonine (B8798807) methyl ester (EME).[4] A smaller fraction of cocaine is N-demethylated by cytochrome P450 enzymes to norcocaine.[2] this compound itself is pharmacologically inactive but its presence is a definitive indicator of cocaine ingestion.[1]

Cocaine_Metabolism cluster_liver Liver cluster_cyp450 CYP450 Cocaine Cocaine This compound This compound Cocaine->this compound hCE-1 EcgonineMethylEster Ecgonine Methyl Ester Cocaine->EcgonineMethylEster hCE-2 Cocaine->EcgonineMethylEster BChE Norcocaine Norcocaine Cocaine->Norcocaine Ecgonine Ecgonine This compound->Ecgonine EcgonineMethylEster->Ecgonine

Figure 1: Metabolic pathway of cocaine to this compound.

Data Presentation: Quantitative Parameters

The detection of this compound is dependent on the biological matrix, the analytical method employed, and the established cutoff concentrations. The following tables summarize key quantitative data for easy comparison.

Table 1: Detection Windows and Cutoff Concentrations for this compound

Biological MatrixDetection Window (Single Use)Detection Window (Chronic Use)Initial Test Cutoff (ng/mL)Confirmation Test Cutoff (ng/mL)
Urine 2 to 4 daysUp to 17-22 days with sensitive assays (5 ng/mL cutoff)[6][7]150 or 300[8][9]100 or 150[8][10]
Oral Fluid Up to ~31 hours (at 1 µg/L cutoff)[6]Extended to ~50 hours[6]208[6][11]
Hair Months to years (dependent on hair length)Months to yearsNot applicable0.05 ng/mg (as a metabolite, with cocaine >0.5 ng/mg)[12]

Table 2: Typical this compound Concentrations in Biological Matrices

Biological MatrixTypical Concentration RangeNotes
Urine Highly variable, can range from low ng/mL to >10,000 ng/mLConcentrations are influenced by dose, time since last use, and individual metabolism.
Oral Fluid Median Cmax after 25mg IV cocaine: 248 µg/L (97-953 µg/L range)[6]Concentrations are generally lower than in urine.
Hair 0.4 to 17.6 ng/mg in coca leaf chewers[13]Concentrations can indicate the level and frequency of cocaine use over time.

Experimental Protocols

Protocol 1: Analysis of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for the extraction and quantification of this compound from urine samples.

1. Sample Preparation and Solid-Phase Extraction (SPE)

  • To 2 mL of urine, add 100 µL of a deuterated internal standard (e.g., this compound-d3) and 1 mL of 0.1 M phosphate (B84403) buffer (pH 6.0).[14]

  • Vortex the sample.

  • Condition a C18 solid-phase extraction column with 3 mL of methanol (B129727), followed by 3 mL of deionized water, and finally 1 mL of 100 mM phosphate buffer (pH 6.0).[10]

  • Load the urine sample onto the conditioned SPE column.

  • Wash the column sequentially with 3 mL of deionized water, 1 mL of 0.1 M HCl, and 1 mL of methanol.[10]

  • Dry the column under a vacuum for at least 5 minutes.

  • Elute the this compound with 3 mL of a freshly prepared elution solvent (e.g., methylene (B1212753) chloride:isopropanol:ammonium hydroxide, 78:20:2 v/v/v).[10]

  • Evaporate the eluate to dryness under a stream of nitrogen at <50°C.[10]

2. Derivatization

  • Reconstitute the dried extract in 50 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (B1165640) (PFPA) and pentafluoropropanol (B8783277) (PFPOH).[10][15]

  • Cap the vial and heat at 70°C for 20 minutes.[10]

3. GC-MS Analysis

  • Gas Chromatograph: PerkinElmer Clarus 680 GC or equivalent.[10]

  • Injector: Splitless injection at 250°C.[10]

  • Column: Elite-5 (5% Phenyl/95% Methyl Silicone), 12 m x 0.200 mm x 0.33 µm or similar.[10]

  • Carrier Gas: Helium at a constant flow of 2 mL/min.[10]

  • Oven Program: Initial temperature of 100°C, hold for 0.5 min, then ramp at 20°C/min to 310°C and hold for 4 min.[10]

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the derivatized this compound and the internal standard.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis UrineSample Urine Sample (2 mL) AddIS Add Internal Standard (this compound-d3) UrineSample->AddIS AddBuffer Add Phosphate Buffer (pH 6.0) AddIS->AddBuffer Condition Condition SPE Column (Methanol, Water, Buffer) AddBuffer->Condition Load Load Sample Condition->Load Wash Wash Column (Water, HCl, Methanol) Load->Wash Dry Dry Column Wash->Dry Elute Elute this compound Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Derivatize Derivatization (e.g., BSTFA) Evaporate->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS

Figure 2: Experimental workflow for urine this compound analysis.
Protocol 2: Analysis of this compound in Hair by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for extracting and quantifying this compound from hair samples, providing a longer-term history of cocaine use.

1. Hair Sample Decontamination and Preparation

  • Wash approximately 20 mg of hair sequentially with dichloromethane, deionized water, and methanol to remove external contaminants.[12]

  • Dry the washed hair sample.

2. Extraction

  • Place the washed and dried hair into a glass tube.

  • Add 2 mL of methanol, 1 mL of 0.1 N hydrochloric acid, and the internal standard (e.g., cocaine-d3 and this compound-d3).[12]

  • Incubate the mixture at 65°C for 3 hours.[8][12]

  • Centrifuge the tube and transfer the supernatant to a new tube.

  • Add 6 mL of 0.1 M phosphate buffer to the supernatant.[12]

3. Solid-Phase Extraction (SPE)

  • Perform SPE using a mixed-mode cation exchange cartridge following a similar procedure as described in Protocol 1 (steps 1c-1g).

4. Derivatization

5. GC-MS Analysis

  • Gas Chromatograph: Hewlett-Packard 6890N GC or equivalent.[12]

  • Mass Spectrometer: 5973 Mass Selective Detector or equivalent.[12]

  • Oven Program: Maintain at 90°C for 2 min, then ramp at 20°C/min to 300°C and hold for 4 min.[12]

  • Analysis Mode: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the derivatized analytes and internal standards (e.g., m/z 82, 240, 361 for BE; m/z 185 for COC-d3, m/z 243 for BE-d3).[12]

Protocol 3: Analysis of this compound in Oral Fluid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Oral fluid analysis is a non-invasive method for detecting recent drug use.

1. Sample Collection and Preparation

  • Collect oral fluid using a specialized collection device (e.g., LZI Oral Fluid Collector).[16]

  • Centrifuge the collected sample to remove particulates.[16]

  • To a 0.5 mL aliquot of the oral fluid, add an appropriate internal standard.

2. Solid-Phase Extraction (SPE)

  • Perform SPE using a mixed-mode or polymeric SPE cartridge suitable for oral fluid.

  • Follow the general principles of conditioning, loading, washing, and eluting as outlined in the previous protocols, optimizing the wash and elution solvents for oral fluid matrix.

3. LC-MS/MS Analysis

  • Liquid Chromatograph: Waters Acquity UPLC or equivalent.[17]

  • Column: Acquity UPLC BEH C18 column (1.7 µm, 50 mm x 2.1 mm i.d.) or similar.[17]

  • Mass Spectrometer: Waters TQD Mass Spectrometer or equivalent, operated in positive-ion mode.[17]

  • Ionization: Electrospray Ionization (ESI).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Conclusion

This compound is a reliable and well-established biomarker for determining cocaine consumption. The choice of biological matrix and analytical methodology depends on the specific requirements of the testing program, such as the desired window of detection and the need for invasive or non-invasive sample collection. The protocols provided herein offer robust and validated methods for the accurate quantification of this compound in various biological specimens, aiding researchers, scientists, and drug development professionals in their respective fields.

References

Application Notes and Protocols for the Detection of Benzoylecgonine in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical procedures used to detect and quantify benzoylecgonine (B1201016) (BE), the major metabolite of cocaine, in wastewater samples. This information is critical for wastewater-based epidemiology (WBE) studies aiming to estimate community-level cocaine consumption. The methodologies described focus on robust and widely adopted techniques, primarily solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Wastewater-based epidemiology has emerged as a valuable tool for monitoring public health trends, including the consumption of illicit drugs. By analyzing the concentration of drug metabolites in wastewater, researchers can obtain objective, near real-time data on drug use within a specific population. This compound is the primary target analyte for estimating cocaine use due to its high excretion rate and relative stability in sewer systems.[1] Accurate and precise analytical methods are paramount for generating reliable data for these epidemiological studies.

The following sections detail the necessary equipment, reagents, and step-by-step protocols for the determination of this compound in wastewater, from sample collection and preparation to instrumental analysis.

Data Presentation: Quantitative Performance of Analytical Methods

The successful implementation of analytical methods for this compound detection is highly dependent on achieving specific performance criteria. The following table summarizes key quantitative data from various studies, providing a comparative overview of limits of quantification (LOQ), limits of detection (LOD), and recovery rates.

Analytical MethodMatrixLimit of Quantification (LOQ)Limit of Detection (LOD)Recovery (%)Reference
LC-MS/MSUntreated Wastewater0.2 - 1 µg/L-> 80%[2]
LC-MS/MSTreated WastewaterLow ng/L range-> 80%[2]
LC-MS/MSWastewater0.5 ng/L--[3]
GC-MSSpiked Milli-Q Water--89 ± 13%[4]
UPLC-MS/MSMeconium30 ng/g3 ng/g-[5]

Note: The variability in LOQs and recoveries can be attributed to differences in instrumentation, specific SPE cartridges used, and the complexity of the wastewater matrix.

Experimental Workflow Diagram

The overall process for analyzing this compound in wastewater involves several critical steps, from sample collection to final data analysis.

Workflow cluster_collection Sample Collection & Preparation cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis Instrumental Analysis cluster_data Data Processing Collection 24h Composite Wastewater Sample Collection Storage Acidification (pH 2) & Storage (4°C) Collection->Storage Filtration Vacuum Filtration Storage->Filtration Spiking Spike with Internal Standard (e.g., BE-d3) Filtration->Spiking Conditioning Condition SPE Cartridge (Methanol, Water) Spiking->Conditioning Loading Load Sample Conditioning->Loading Washing Wash Cartridge (e.g., Deionized Water) Loading->Washing Elution Elute Analyte (e.g., 2% Ammonia (B1221849) in Methanol) Washing->Elution Evaporation Evaporate Eluent to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Quantification Quantification using Calibration Curve Injection->Quantification Calculation Back-calculation to Cocaine Consumption Quantification->Calculation

Caption: Experimental workflow for this compound analysis in wastewater.

Experimental Protocols

The following are detailed protocols for the key stages of this compound analysis in wastewater.

Sample Collection and Preparation

Objective: To collect a representative wastewater sample and prepare it for extraction, ensuring the stability of the target analyte.

Materials:

  • 24-hour composite sampler

  • Amber glass bottles

  • Hydrochloric acid (HCl), 37%

  • Vacuum filtration system with P5 filters or equivalent

Protocol:

  • Collect a 24-hour composite influent wastewater sample to ensure it is representative of the daily load.

  • Transfer the sample to an amber glass bottle.

  • Immediately acidify the sample to pH 2 by adding 37% HCl.[4][6] This is crucial to prevent the degradation of this compound during storage.[4][6]

  • Store the acidified samples in the dark at 4°C until analysis.[4][6] Samples preserved in this manner have been found to be stable for up to one month.[6]

  • Prior to extraction, bring the sample to room temperature and filter it under a vacuum using three layers of P5 filters to remove suspended solids.[4]

Solid-Phase Extraction (SPE)

Objective: To isolate and concentrate this compound from the complex wastewater matrix, removing potential interferences.

Materials:

  • SPE vacuum manifold

  • Mixed-mode cation exchange (MCX) or Hydrophilic-Lipophilic Balance (HLB) SPE cartridges (e.g., Oasis MCX 60 mg or Waters HLB 500 mg)[4][7][8]

  • This compound-d3 (BE-d3) surrogate standard solution

  • Methanol (MeOH)

  • Deionized water

  • Elution solvent: 2% ammonia in methanol[7]

Protocol:

  • Take a 500 mL aliquot of the filtered wastewater sample.[4]

  • Spike the sample with a known concentration of the internal standard, this compound-d3, to monitor extraction efficiency and potential matrix effects.[4]

  • Condition the SPE cartridge by passing 3-6 mL of methanol, followed by 3-6 mL of deionized water through it.[4][8] Do not allow the cartridge to go dry.

  • Load the wastewater sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.[8]

  • Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences.[8]

  • Dry the cartridge under vacuum for at least 5 minutes.[8]

  • Elute the this compound and the internal standard from the cartridge by passing the elution solvent (e.g., 2% ammonia in methanol) through it.[7]

  • Collect the eluent for the subsequent evaporation and reconstitution step.

LC-MS/MS Analysis

Objective: To separate, detect, and quantify this compound using liquid chromatography coupled with tandem mass spectrometry.

Materials:

  • High-Pressure Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 or mixed-mode analytical column

  • Mobile phase A: e.g., 0.1% formic acid in water

  • Mobile phase B: e.g., 0.1% formic acid in acetonitrile

  • Nitrogen gas supply for evaporation

Protocol:

  • Evaporate the eluent from the SPE step to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a small, precise volume (e.g., 200 µL) of a suitable solvent, often the initial mobile phase composition (e.g., 75:25 water:acetonitrile).[5]

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Perform chromatographic separation using a gradient elution program. An example gradient could be:

    • Start with a high percentage of aqueous mobile phase (e.g., 95% A).

    • Increase the percentage of organic mobile phase (e.g., to 95% B) over several minutes to elute the analytes.

    • Hold at high organic content to wash the column.

    • Return to initial conditions and re-equilibrate the column before the next injection.

  • Detect the analytes using the mass spectrometer in positive electrospray ionization mode.

  • Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring specific precursor-to-product ion transitions for both this compound and its deuterated internal standard.

Logical Relationship Diagram for Quantification

The final step in the process is to use the instrumental data to calculate the amount of cocaine consumed in the population served by the wastewater treatment plant.

Quantification cluster_measurement Analytical Measurement cluster_flow Wastewater Plant Data cluster_calculation Calculation Steps BE_Conc BE Concentration in Sample (ng/L) Mass_Load BE Mass Load (g/day) = BE Conc. x Flow Rate BE_Conc->Mass_Load Flow_Rate WWTP Flow Rate (L/day) Flow_Rate->Mass_Load Population Population Served by WWTP Per_Capita Per Capita Consumption (g/day/1000 people) Population->Per_Capita Cocaine_Amount Cocaine Amount (g/day) = BE Mass Load x Correction Factor Mass_Load->Cocaine_Amount Cocaine_Amount->Per_Capita

Caption: Logical steps for calculating cocaine consumption from BE concentration.

The correction factor used in the calculation accounts for the molecular weight difference between cocaine and this compound and the average excretion rate of this compound in urine.[3]

Conclusion

The methods outlined in these application notes provide a robust framework for the analysis of this compound in wastewater. Adherence to these protocols, particularly regarding sample preservation and the use of internal standards, is essential for generating high-quality data. This data can then be used effectively in wastewater-based epidemiology studies to monitor trends in cocaine consumption, providing valuable information for public health officials and law enforcement agencies.

References

Application Notes and Protocols for the Preparation and Certification of Benzoylecgonine Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and certification of benzoylecgonine (B1201016) reference standards. This compound is the primary metabolite of cocaine and serves as a critical biomarker for determining cocaine use.[1] Accurate and reliable reference standards are essential for the validation of analytical methods in clinical toxicology, forensic analysis, and urine drug testing.[1]

Preparation of this compound from Cocaine Hydrochloride

This section outlines the synthesis and purification of this compound from a readily available starting material, cocaine hydrochloride. The process involves the hydrolysis of the methyl ester group of cocaine.

Synthesis of this compound

The synthesis of this compound can be achieved through the alkaline hydrolysis of cocaine. A general procedure is described below, adapted from established methods.[1][2]

Experimental Protocol: Synthesis of this compound

  • Basification of Cocaine HCl: Dissolve cocaine hydrochloride in water. Slowly add a 10% potassium hydroxide (B78521) solution while stirring until the pH of the solution is greater than 10. This will precipitate the cocaine free base (cocaine alkaloid).

  • Isolation of Cocaine Free Base: Filter the resulting slurry and wash the collected solid with water. Dry the cocaine free base in an oven at approximately 60°C for at least 18 hours.[1]

  • Hydrolysis Reaction: In a suitable reaction vessel, combine the dried cocaine alkaloid with propylene (B89431) glycol and a small amount of water.[1]

  • Reaction Conditions: Stir the reaction mixture under a nitrogen atmosphere at a temperature between 50°C and 100°C. The reaction progress should be monitored until the concentration of unreacted cocaine is less than 0.1% (w/w).[1]

  • Isolation of Crude this compound: Upon completion, the reaction mixture is cooled, and the crude this compound is isolated.

Purification of this compound

To be suitable as a reference standard, the synthesized this compound must be of high purity, typically ≥99.5%.[3] Recrystallization is a common and effective method for purifying solid organic compounds.[4][5][6]

Experimental Protocol: Purification by Recrystallization

  • Solvent Selection: Choose an appropriate solvent system in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. A common approach is to use a mixture of solvents, such as diethyl ether and petroleum ether.[7]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Cooling in an ice bath can further increase the yield.

  • Isolation of Pure Crystals: Collect the purified crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified this compound crystals under vacuum to remove residual solvent.

Analytical Characterization and Certification

The certification of a reference standard involves a thorough analytical characterization to confirm its identity, purity, and stability. This process should adhere to international guidelines, such as those from ISO 17034.[8][9]

Identity Confirmation

The identity of the purified this compound should be confirmed using multiple analytical techniques.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[7]

Purity Assessment

The purity of the this compound reference standard must be accurately determined. This is typically achieved using high-resolution chromatographic techniques.

2.2.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for assessing the purity of non-volatile compounds.

Experimental Protocol: HPLC-UV Purity Analysis [10][11][12][13]

  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Column: A reversed-phase column, such as a Lichrospher RP-18 (125 x 4 mm i.d.).[10][11]

  • Mobile Phase: A mixture of methanol (B129727) and a phosphate (B84403) buffer (e.g., 70:30 v/v, pH 7).[10][11]

  • Detection: UV detection at 235 nm.[10][11]

  • Sample Preparation: Prepare a solution of the purified this compound in the mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. The purity is calculated based on the area percentage of the main peak.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, a derivatization step is required to increase its volatility.[14][15][16]

Experimental Protocol: GC-MS Purity Analysis and Confirmation [14][15][17][18]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol, followed by deionized water and a phosphate buffer (pH 6).[15]

    • Load the sample (dissolved in the buffer) onto the cartridge.

    • Wash the cartridge with deionized water, 100 mM HCl, and methanol.[15]

    • Elute the this compound with a mixture of methylene (B1212753) chloride:isopropanol:ammonium hydroxide (e.g., 78:20:2).[15]

    • Evaporate the eluate to dryness under a stream of nitrogen.[15]

  • Derivatization: Add a derivatizing agent such as BSTFA with 1% TMCS to the dried extract. Heat the mixture at 70°C for 20 minutes.[15]

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for drug analysis, such as an Elite-5 (12 m x 0.200 mm x 0.33 µm).[15]

  • Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[15]

  • Oven Program: Start at an initial temperature of 100°C (hold for 0.5 min), then ramp to 310°C at 20°C/min (hold for 4 min).[15]

  • Mass Spectrometer: Operate in electron ionization (EI) mode, collecting data in selected ion monitoring (SIM) mode for quantification and full scan mode for identification.

2.2.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and is a primary method for the quantification of this compound in biological matrices.[19][20][21][22][23]

Experimental Protocol: LC-MS/MS Quantification [19][20][22]

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[19]

  • Column: A suitable reversed-phase column, such as a Poroshell 120 EC-C18 (3 x 50 mm, 2.7 µm).[19]

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol with 0.1% formic acid).

  • Mass Spectrometer: Operate in positive ESI mode with multiple reaction monitoring (MRM) for specific transitions of this compound.

  • Sample Preparation: Prepare a solution of the purified this compound in the initial mobile phase.

Stability Assessment

The stability of the reference standard under specified storage conditions must be evaluated to establish a retest date or expiry date. Stability studies should assess the impact of temperature, light, and humidity over time.

Data Presentation

The quantitative data obtained during the certification process should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Purity Analysis of this compound Reference Standard

Analytical MethodPurity (%)Impurities Detected (%)
HPLC-UV99.80.2
GC-MS99.70.3
Quantitative NMR99.9Not Applicable

Table 2: Analytical Method Validation Parameters for this compound Quantification

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity Range 0.1 - 20 µg/mL[10][11]15 - 1500 ng/mL[14]20 - 2000 ng/mL[20]
Correlation Coefficient (r²) >0.99>0.99>0.992[20]
Limit of Detection (LOD) ---
Limit of Quantification (LOQ) 0.1 µg/mL60 ng/mL[14]20 ng/mL[20]
Recovery (%) 76.9 - 96.5[10][11]-92.4[20]
Precision (RSD %) < 5.0[10][11]-< 2.0[23]

Visualizations

Workflow for Preparation of this compound Reference Standard

G cluster_synthesis Synthesis cluster_purification Purification start Cocaine HCl basification Basification (KOH solution) start->basification filtration1 Filtration & Washing basification->filtration1 drying1 Drying filtration1->drying1 hydrolysis Alkaline Hydrolysis (Propylene Glycol, H2O) drying1->hydrolysis crude_be Crude this compound hydrolysis->crude_be dissolution Dissolution (Hot Solvent) crude_be->dissolution filtration2 Hot Filtration (optional) dissolution->filtration2 crystallization Crystallization (Cooling) filtration2->crystallization filtration3 Filtration & Washing crystallization->filtration3 drying2 Drying filtration3->drying2 pure_be Purified this compound drying2->pure_be

Caption: Workflow for the synthesis and purification of this compound.

Workflow for Certification of this compound Reference Standard

G cluster_certification Certification cluster_characterization Characterization cluster_validation Validation start Purified this compound identity Identity Confirmation (MS, NMR, IR) start->identity purity Purity Assessment (HPLC, GC-MS, qNMR) start->purity stability Stability Assessment purity->stability homogeneity Homogeneity Testing purity->homogeneity documentation Documentation (Certificate of Analysis) stability->documentation homogeneity->documentation certified_standard Certified Reference Standard documentation->certified_standard

Caption: Workflow for the certification of a chemical reference standard.

References

Application Notes and Protocols for the Forensic Toxicological Investigation of Benzoylecgonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of benzoylecgonine (B1201016), the primary metabolite of cocaine, in forensic toxicological investigations. Detailed protocols for the extraction and quantification of this compound in various biological matrices are presented, along with comparative data to aid in method selection and interpretation of results.

Introduction

This compound (BZE) is the major and most stable metabolite of cocaine, formed in the liver through enzymatic hydrolysis. Its detection in biological specimens is a definitive indicator of recent cocaine use. Due to a longer detection window compared to the parent drug, BZE is the primary target analyte in most forensic and clinical drug testing for cocaine. Accurate and reliable quantification of BZE is crucial for interpreting toxicological findings in various contexts, including driving under the influence of drugs (DUID) cases, post-mortem investigations, and workplace drug testing.

This document outlines validated methods for the analysis of this compound in urine, blood, and hair, employing solid-phase extraction (SPE), supported liquid extraction (SLE), and analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Cocaine to this compound

Cocaine is rapidly metabolized in the body, primarily by plasma and liver esterases, to form this compound and ecgonine (B8798807) methyl ester. The metabolic pathway is illustrated below.

Cocaine Cocaine Liver Hepatic Carboxylesterases (hCE-1) Cocaine->Liver Hydrolysis Plasma Plasma Cholinesterases Cocaine->Plasma Hydrolysis BZE This compound EME Ecgonine Methyl Ester Liver->BZE Plasma->EME start Start: Urine Sample (2 mL) add_is Add Internal Standard (BZE-d8) and 0.1 M Phosphate Buffer (pH 6.0) start->add_is load_sample Load Sample onto SPE Column add_is->load_sample spe_cond SPE Column Conditioning: 1. Methanol (3 mL) 2. Deionized Water (3 mL) 3. 0.1 M Phosphate Buffer (3 mL) spe_cond->load_sample Conditioned Column wash_col Wash Column: 1. Deionized Water (3 mL) 2. 0.1 M HCl (1 mL) 3. Methanol (1 mL) load_sample->wash_col elute Elute with Methylene Chloride: Isopropanol:Ammonium Hydroxide (78:20:2, 3 mL) wash_col->elute evap Evaporate to Dryness under Nitrogen elute->evap deriv Derivatize with BSTFA + 1% TMCS (Heat at 70°C for 20 min) evap->deriv gcms Analyze by GC-MS deriv->gcms

Enhancing Benzoylecgonine Detection: A Guide to Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzoylecgonine (B1201016) (BZE), the primary metabolite of cocaine, is a key analyte in toxicological and forensic analyses. Its detection and quantification are routinely performed using Gas Chromatography-Mass Spectrometry (GC-MS). However, the inherent polarity and low volatility of BZE make it unsuitable for direct GC-MS analysis. Derivatization is a critical pre-analytical step that chemically modifies the BZE molecule, increasing its volatility and thermal stability, thereby significantly enhancing its chromatographic properties and detection sensitivity. This document provides detailed application notes and protocols for various derivatization methods for BZE analysis by GC-MS.

Overview of Derivatization Methods

The most common derivatization strategies for this compound involve targeting its polar functional groups—the carboxylic acid and hydroxyl groups. These methods can be broadly categorized into silylation and alkylation/acylation.

  • Silylation: This technique replaces the active hydrogen atoms in the hydroxyl and carboxylic acid groups with a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. Silylating agents are highly effective and widely used.

  • Alkylation/Acylation: These methods involve the introduction of an alkyl or acyl group. Perfluoroalkyl and perfluoroacyl derivatives are particularly advantageous due to their high volatility and the potential for electron capture negative ion mass spectrometry, which can provide very low detection limits.

Experimental Protocols

Silylation Methods

Silylation is a robust and widely adopted method for the derivatization of this compound.[1] The resulting silyl (B83357) ethers and esters are significantly more volatile and thermally stable.

2.1.1. Derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)

  • Principle: BSTFA reacts with the hydroxyl and carboxylic acid groups of this compound to form trimethylsilyl (TMS) derivatives. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate.[1]

  • Protocol:

    • Evaporate the extracted this compound sample to dryness under a gentle stream of nitrogen at a temperature below 60°C.[1] It is crucial to ensure the extract is completely dry as silylating reagents are sensitive to moisture.

    • Reconstitute the dried residue in 30 µL of ethyl acetate (B1210297).[1]

    • Add 50 µL of BSTFA (often with 1% TMCS).[1]

    • Cap the vial tightly and heat at 70°C for 20 minutes.[1]

    • After cooling to room temperature, inject 1-2 µL of the solution into the GC-MS system.[1]

2.1.2. Derivatization with MTBSTFA (N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide)

  • Principle: MTBSTFA forms a tert-butyldimethylsilyl (TBDMS) derivative, which is more stable than the TMS derivative. This increased stability can be advantageous for analytical reproducibility.

  • Protocol:

    • Evaporate the extracted this compound sample to dryness under a gentle stream of nitrogen at a temperature below 60°C.[1]

    • Reconstitute the dried residue in 30 µL of ethyl acetate.[1]

    • Add 50 µL of MTBSTFA (often with 1% TBDMCS).[1]

    • Cap the vial tightly and heat at 70°C for 20 minutes.[1]

    • After cooling to room temperature, inject 1 µL of the solution into the GC-MS.[1]

Alkylation and Acylation Methods

These methods offer alternatives to silylation and can provide excellent sensitivity.

2.2.1. Derivatization with PFPA/PFPOH (Pentafluoropropionic Anhydride (B1165640) / Pentafluoropropanol)

  • Principle: This reaction forms a pentafluoropropyl (PFP) ester of this compound. The electronegative fluorine atoms enhance the detector response.

  • Protocol:

    • Following solid-phase extraction, evaporate the eluate containing this compound to dryness.[2][3]

    • To the dried residue, add 50 µL of pentafluoropropionic anhydride (PFPA) and 25-50 µL of pentafluoropropanol (B8783277) (PFPOH).[2][3][4]

    • Tightly cap the vial and heat at 70-78°C for 20 minutes.[3][4]

    • Evaporate the excess reagent under a stream of nitrogen.[3]

    • Reconstitute the residue in a suitable solvent such as ethyl acetate or dimethylformamide (50 µL).[3][4]

    • Inject an aliquot into the GC-MS system.

2.2.2. Derivatization with Iodomethane-D3

  • Principle: This method involves the methylation of the carboxylic acid group of this compound to form cocaine-D3. This is a form of extractive alkylation.[5][6][7]

  • Protocol:

    • Extract this compound from the sample matrix (e.g., blood or urine) using a solid-phase extraction (SPE) column.[5][6]

    • The derivatization is performed with iodomethane-D3.[5][6][7] While specific reaction conditions can vary, the process generally involves the reaction of the extracted analyte with the alkylating agent in a suitable solvent.[5][6][7]

2.2.3. Derivatization with Diazomethane (B1218177)

  • Principle: Diazomethane is a potent methylating agent that rapidly and efficiently converts the carboxylic acid of this compound to its methyl ester (cocaine).[8][9]

  • Protocol:

    • Extract this compound from the urine sample using solid-phase extraction and evaporate the eluate to dryness.[8]

    • Add 100 µL of a diazomethane solution to the dried extract.[9]

    • Allow the reaction to proceed at room temperature for 1 minute.[9]

    • Evaporate the excess diazomethane and solvent.[9]

    • Reconstitute the residue in methanol (B129727) for GC-MS analysis.[9]

Quantitative Data Summary

The choice of derivatization agent can significantly impact the sensitivity of the GC-MS method. The following table summarizes the limits of detection (LOD) reported for various this compound derivatization methods.

Derivatization AgentDerivative FormedLimit of Detection (LOD)MatrixReference
BSTFATMS-BZE100 ng/mLBlood[1]
MTBSTFATBDMS-BZE25 ng/mLBlood[1]
PFPA/HFIPHFIP-BZE20 ng/mLBlood/Urine[5][6][7]
Iodomethane-D3Cocaine-D340 ng/mLBlood/Urine[5][6][7]
DiazomethaneMethyl-BZE (Cocaine)25 ng/mLUrine[8][9]
PFPA/PFPOHPFP-BZE1 ng/mLUrine[3]

Experimental Workflows (Graphviz Diagrams)

silylation_workflow cluster_extraction Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Urine/Blood Sample spe Solid-Phase Extraction start->spe elution Elution spe->elution evap1 Evaporate to Dryness elution->evap1 reconstitute Reconstitute in Ethyl Acetate evap1->reconstitute add_reagent Add Silylating Agent (BSTFA or MTBSTFA) reconstitute->add_reagent heat Heat at 70°C for 20 min add_reagent->heat cool Cool to Room Temp heat->cool inject Inject into GC-MS cool->inject

Caption: Silylation workflow for this compound derivatization.

alkylation_workflow cluster_extraction Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Urine/Blood Sample spe Solid-Phase Extraction start->spe elution Elution spe->elution evap1 Evaporate to Dryness elution->evap1 add_reagent Add PFPA and PFPOH evap1->add_reagent heat Heat at 70-78°C for 20 min add_reagent->heat evap2 Evaporate Reagent heat->evap2 reconstitute Reconstitute in Solvent evap2->reconstitute inject Inject into GC-MS reconstitute->inject

Caption: Alkylation/Acylation workflow with PFPA/PFPOH.

Conclusion

The selection of an appropriate derivatization method is crucial for the successful GC-MS analysis of this compound. Silylation with BSTFA or MTBSTFA is a common and effective approach. Alkylation and acylation methods, particularly with fluorinated reagents like PFPA/PFPOH, can offer superior sensitivity. The choice of method will depend on the specific requirements of the analysis, including the desired limit of detection, the sample matrix, and the available instrumentation. The protocols and data presented in this document provide a comprehensive guide for researchers to select and implement the most suitable derivatization strategy for their analytical needs.

References

Troubleshooting & Optimization

troubleshooting peak tailing for benzoylecgonine in liquid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common issues encountered during the liquid chromatography analysis of benzoylecgonine (B1201016), with a specific focus on troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer or more drawn out than the leading edge.[1] This distortion can compromise the accuracy of quantification and reduce the resolution between adjacent peaks.[2]

Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally indicative of significant tailing.[3][4] The calculation is typically performed by the chromatography data system software.

Q2: My this compound peak is tailing, but other compounds in my run look fine. What is the likely cause?

A2: When only a specific peak (or peaks of a certain type) tails, the issue is likely chemical in nature and related to secondary interactions between the analyte and the stationary phase.[5] this compound is a basic compound, and the most common cause of tailing for bases is interaction with acidic residual silanol (B1196071) groups on the surface of silica-based columns (e.g., C18).[4][6] These silanol groups can become negatively charged, leading to a strong, secondary ionic interaction with the positively charged this compound molecule, which delays its elution and causes tailing.[7][8]

Q3: How does mobile phase pH affect the peak shape of this compound?

A3: Mobile phase pH is a critical factor for ionizable compounds like this compound.[9] The pKa of this compound is greater than 8.[10] To achieve good peak shape and stable retention, it is recommended to adjust the mobile phase pH to be at least 2 units below the pKa.

Operating at a low pH (e.g., pH 2.5-3.5) offers two main advantages:

  • It ensures that the this compound molecule is fully and consistently protonated (positively charged).

  • It suppresses the ionization of residual silanol groups on the silica (B1680970) packing, keeping them in a neutral state (Si-OH) and minimizing the secondary ionic interactions that cause tailing.[3][6]

Troubleshooting Guides

Problem 1: Peak tailing observed specifically for this compound.

This suggests a chemical interaction issue. Follow these steps to resolve it.

Step 1: Adjust Mobile Phase pH

Lowering the mobile phase pH is the most effective first step. This protonates surface silanols, reducing their ability to interact with the basic analyte.[6]

ParameterRecommendationRationale
Target pH 2.5 - 3.5Suppresses silanol ionization, ensuring a more inert column surface.
Buffer Choice Formate, PhosphateProvides good buffering capacity in the acidic pH range.
Buffer Conc. 10-50 mMA higher buffer concentration can help mask residual silanol interactions.[2][3]
Step 2: Use a Modern, High-Purity Column

Older columns, particularly "Type A" silica columns, contain more acidic silanols and trace metal impurities that exacerbate tailing.[1]

  • Solution: Switch to a column packed with high-purity, "Type B" silica that is fully end-capped.[2][4] End-capping chemically converts most of the reactive silanol groups into less polar, non-interactive groups.[2]

  • Alternative Columns: Consider columns with alternative chemistries designed for basic compounds, such as those with a polar-embedded phase or a charged surface.[3] A pentafluorophenyl (PFP) stationary phase can also provide excellent peak shape for basic compounds like this compound.[10]

Step 3: Add a Mobile Phase Modifier

If pH adjustment and column choice are not sufficient, a competing base can be added to the mobile phase at a low concentration.

  • Solution: Add 0.1% triethylamine (B128534) (TEA) to the mobile phase. The positively charged TEA molecules will preferentially interact with and block the active silanol sites, effectively shielding the this compound analyte from these secondary interactions.[11] Note: TEA can be semi-permanent on the column and may suppress MS signal if using LC-MS/MS.

Problem 2: All peaks in the chromatogram are tailing.

If all peaks, including neutral compounds, are tailing, the problem is likely physical or instrumental, affecting the entire chromatographic system.[7][12]

Step 1: Check for Column Voids or Contamination

Over time, the packed bed of the column can settle, creating a void at the inlet.[6] This extra space causes band broadening and tailing.[7] A blocked inlet frit can also cause similar issues.[6]

  • Solution: First, try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, the column has likely reached the end of its life and should be replaced.[3] Using a guard column can help protect the analytical column from contamination and extend its lifetime.[2]

Step 2: Minimize Extra-Column Volume

Excessive volume between the injector and the detector can lead to peak broadening and tailing.

  • Solution: Ensure all connection tubing is as short as possible with the narrowest appropriate internal diameter.[3] Check all fittings to ensure they are properly seated and that there are no gaps causing dead volume.[11]

Step 3: Evaluate Sample Overload and Solvent Effects

Injecting too much sample mass can saturate the column, while injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause severe peak distortion.[3][12]

  • Solution: Dilute the sample and reinject it. If the peak shape improves, the original sample was overloaded.[2] If possible, always dissolve the sample in the initial mobile phase or a weaker solvent.[3]

Experimental Protocols

Protocol: Column Performance Qualification

This protocol helps determine if the column is the source of peak tailing by testing it with a neutral compound that should not exhibit chemical-related tailing.

  • Prepare Test Analyte:

    • Prepare a solution of a neutral, non-ionizable compound such as toluene (B28343) or naphthalene (B1677914) at a concentration of ~50 µg/mL.

    • The solvent should be the same as your mobile phase.

  • Chromatographic Conditions:

    • Column: The column .

    • Mobile Phase: A typical reversed-phase mixture (e.g., 50:50 Acetonitrile:Water). No buffers or additives are needed for this test.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 15 minutes.

    • Inject the neutral test analyte solution.

    • Acquire the chromatogram.

  • Evaluation:

    • Calculate the Tailing Factor (Tf) for the neutral analyte peak.

    • If Tf > 1.2: This indicates a physical problem with the column (e.g., a void, channel, or blocked frit). The column should be flushed or replaced.[7]

    • If Tf < 1.2: The column is physically sound. The tailing observed for this compound is due to chemical (secondary) interactions. Proceed with troubleshooting steps for chemical causes (e.g., pH adjustment, different column chemistry).[7]

Visualizations

start Peak Tailing Observed for this compound q1 Do ALL peaks tail, or only this compound? start->q1 all_tail All Peaks Tail (Physical Problem) q1->all_tail All one_tail Only this compound Tails (Chemical Problem) q1->one_tail Only BZE check_column Check for Column Void or Blocked Frit all_tail->check_column adjust_ph Adjust Mobile Phase pH to 2.5-3.5 one_tail->adjust_ph check_connections Minimize Extra-Column Volume (Tubing, Fittings) check_column->check_connections check_sample Test for Sample Overload or Solvent Mismatch check_connections->check_sample solution_physical Flush or Replace Column, Optimize Connections/Sample check_sample->solution_physical change_column Use End-Capped or Polar-Embedded Column adjust_ph->change_column add_modifier Add Competing Base (e.g., TEA) to Mobile Phase change_column->add_modifier solution_chemical Optimize Method Chemistry for Basic Analyte add_modifier->solution_chemical

Caption: Troubleshooting workflow for peak tailing.

Mechanism of Peak Tailing for this compound cluster_column Silica Stationary Phase (pH > 4) silanol_ionized Ionized Silanol Group (Si-O⁻) Negatively Charged Site tailing Delayed Elution (Peak Tailing) silanol_ionized->tailing c18 C18 Chains (Primary Retention) elution Ideal Elution (Symmetrical Peak) c18->elution bze_protonated Protonated this compound (Analyte⁺) Positively Charged bze_protonated->silanol_ionized Ionic Attraction (Secondary, Undesired) bze_protonated->c18 Hydrophobic Interaction (Desired)

Caption: Secondary interaction causing peak tailing.

References

Technical Support Center: Benzoylecgonine Identification via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing mass spectrometry parameters for the identification and quantification of benzoylecgonine (B1201016).

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for this compound and its deuterated internal standard?

A1: Multiple reaction monitoring (MRM) is a common technique for quantifying this compound. While optimal transitions should be determined empirically on your specific instrument, commonly used transitions are listed in the table below. It is recommended to use one quantifier and at least one or two qualifier ions for confident identification.[1][2]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Function
This compound290.3168.3Quantifier
This compound290.3105.0Qualifier
This compound290.377.0Qualifier
This compound-d3 (B593741)293.3171.3Quantifier
This compound-d8298.3171.3Quantifier

Q2: I am observing a poor signal-to-noise ratio for my this compound peak. What are the potential causes and solutions?

A2: A low signal-to-noise (S/N) ratio can be caused by several factors ranging from sample preparation to instrument settings. Here are some common causes and troubleshooting steps:

  • Suboptimal Ionization Parameters: The efficiency of electrospray ionization (ESI) is critical for achieving a good signal. Ensure that your source parameters are optimized.

  • Matrix Effects: Co-eluting matrix components from the biological sample (e.g., urine, plasma) can suppress the ionization of this compound.[1][3]

  • Inefficient Sample Extraction: Poor recovery of this compound during sample preparation will lead to a weak signal.

  • Incorrect Mobile Phase Composition: The mobile phase pH and organic content can significantly impact ionization efficiency.

Troubleshooting Workflow for Poor Signal-to-Noise

G start Poor S/N Ratio check_ionization Optimize Ion Source Parameters start->check_ionization check_matrix Evaluate Matrix Effects check_ionization->check_matrix If no improvement check_extraction Assess Extraction Recovery check_matrix->check_extraction If no improvement change_chromatography Modify LC Method check_matrix->change_chromatography If matrix effects are high improve_cleanup Improve Sample Cleanup check_extraction->improve_cleanup If recovery is low end Improved S/N improve_cleanup->end change_chromatography->end

Caption: Troubleshooting workflow for a poor signal-to-noise ratio.

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis.[4] Here are several strategies to mitigate them:

  • Effective Sample Preparation: Solid-phase extraction (SPE) is highly effective at removing interfering matrix components.[1][5]

  • Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components. A gradient elution with a divert valve to waste at the beginning of the run can prevent highly polar matrix components from entering the mass spectrometer.[1]

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d3 or -d8) that co-elutes with the analyte can help to compensate for matrix-induced signal variability.[6][7]

  • Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering substances to a level where they no longer significantly impact ionization.[4]

Q4: My results are not reproducible. What should I check?

A4: Poor reproducibility can stem from inconsistencies in sample preparation, chromatography, or the mass spectrometer's performance.

  • Consistent Sample Preparation: Ensure that all steps of your sample preparation are performed consistently, including volumes, incubation times, and pH adjustments. Automated liquid handlers can improve precision.

  • Stable Chromatography: Check for fluctuations in retention time, which could indicate issues with the LC pump, column degradation, or an inconsistent mobile phase.

  • Mass Spectrometer Stability: Calibrate and tune the mass spectrometer regularly. Monitor the performance of your system by injecting a standard solution periodically throughout your analytical run.

  • Internal Standard Performance: Verify that the internal standard response is consistent across all samples. A highly variable internal standard signal can indicate problems with its addition or with the extraction process.

Troubleshooting Guides

Issue 1: Peak Tailing or Splitting
  • Potential Cause: Poor chromatography due to column degradation, incompatible mobile phase, or sample solvent effects.

  • Solution:

    • Check Column Health: Perform a column performance test with a standard compound. If the peak shape is poor, the column may need to be replaced.

    • Mobile Phase pH: this compound is an amphoteric compound. Ensure the mobile phase pH is appropriate for good peak shape. A mobile phase containing a low concentration of an acid like formic acid is commonly used.[1]

    • Reconstitution Solvent: The solvent used to reconstitute the dried extract should be similar in composition to the initial mobile phase to avoid solvent effects that can distort the peak shape.[1]

Issue 2: Interference from Other Substances
  • Potential Cause: Co-elution of compounds with similar mass-to-charge ratios or that produce fragment ions of the same m/z as this compound.

  • Solution:

    • Improve Chromatographic Resolution: Modify your LC gradient to better separate the interfering peak from this compound.

    • Use High-Resolution Mass Spectrometry: If available, a high-resolution mass spectrometer can distinguish between this compound and interfering compounds with the same nominal mass.

    • Confirm with Qualifier Ions: Ensure that the ratio of the quantifier ion to the qualifier ions is consistent with that of a pure standard. If the ratio is off, it suggests the presence of an interference.[1]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is a representative example and may require optimization for your specific application and matrix.[1]

  • Sample Pre-treatment: To 1 mL of urine, add an appropriate amount of the deuterated internal standard solution. Add 1 mL of 2% formic acid and vortex.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 2% formic acid.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid.

    • Wash the cartridge with 1 mL of methanol to remove less polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the analyte with 1 mL of a freshly prepared solution of methanol and ammonium (B1175870) hydroxide (B78521) (e.g., 98:2 v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

Sample Preparation and Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Urine Sample add_is Add Internal Standard sample->add_is acidify Acidify add_is->acidify spe Solid-Phase Extraction acidify->spe elute Elute spe->elute evaporate Evaporate elute->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Data Processing & Quantification detect->quantify

Caption: General workflow for this compound analysis.

Quantitative Data Summary

LC-MS/MS Instrument Parameters

The following table provides typical starting parameters for an LC-MS/MS system for the analysis of this compound. These parameters should be optimized for your specific instrument.[1]

ParameterTypical Value
LC System
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Column Temperature40 °C
MS System (ESI+)
Ionization ModePositive Electrospray (ESI+)
Capillary Voltage3000 - 4500 V
Gas Temperature300 - 350 °C
Gas Flow8 - 12 L/min
Nebulizer Pressure35 - 50 psi
Method Performance

The performance of an analytical method for this compound is assessed using several key metrics.[1]

MetricTypical Acceptance Criteria
Linearity (R²)≥ 0.99
Accuracy85 - 115% of the nominal concentration
Precision (%CV)≤ 15%
Extraction Recovery> 70%
Matrix EffectWithin ± 15%

References

strategies to minimize matrix effects in benzoylecgonine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in benzoylecgonine (B1201016) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in a sample matrix.[1][2] In the analysis of this compound, a major metabolite of cocaine, endogenous matrix components like phospholipids, proteins, and salts can interfere with the ionization process, particularly in electrospray ionization (ESI) mass spectrometry.[2][3] This interference can lead to inaccurate and imprecise quantification, affecting the reliability of results.[1]

Q2: I am observing significant ion suppression in my LC-MS/MS analysis of this compound. What are the most common causes and how can I mitigate this?

A2: Ion suppression is a common manifestation of matrix effects. The primary causes include:

  • Co-elution of Phospholipids: These are major components of biological matrices (plasma, urine) and are known to cause significant ion suppression.[3][4]

  • High Salt Concentration: Salts from the sample or buffers can compete with the analyte for ionization.

  • Presence of Other Endogenous Molecules: Various other small molecules in the biological sample can interfere with the ionization process.[2]

Mitigation Strategies:

  • Optimize Sample Preparation: Employing effective sample cleanup is crucial. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering components.[5]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as This compound-d3 (B593741) or this compound-d8, co-elutes with the analyte and experiences similar matrix effects.[6][7][8] This allows for accurate correction of signal suppression or enhancement.[9]

  • Chromatographic Separation: Modify your LC method to separate this compound from the interfering matrix components. This can involve adjusting the gradient, changing the column chemistry, or using a divert valve to discard the highly contaminated early eluting fractions to waste.[10][11]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, thereby minimizing their impact on the analyte's ionization.[12][13][14]

Q3: My recovery of this compound is consistently low. What could be the issue and how can I improve it?

A3: Low recovery is often related to the sample extraction procedure. Potential causes include:

  • Inefficient Extraction: The chosen solvent or SPE sorbent may not be optimal for this compound.

  • Analyte Degradation: this compound can be susceptible to degradation, especially at alkaline pH.[10]

  • Incomplete Elution: The analyte may be strongly retained on the SPE column and not fully eluted.

Troubleshooting Steps:

  • Optimize Extraction pH: The extraction efficiency of this compound is pH-dependent. For LLE, a basic pH is often used to extract the analyte into an organic solvent.[15][16] For SPE with a mixed-mode cation exchange sorbent, an acidic pH is used for retention, followed by elution with a basic organic solvent.[10]

  • Evaluate Different Extraction Solvents/Sorbents: For LLE, mixtures like dichloromethane-isopropanol have been shown to be effective.[16] For SPE, polymeric mixed-mode cation exchange sorbents often provide high recovery and clean extracts.[5][10][17]

  • Ensure Complete Elution: Follow the SPE protocol carefully, ensuring the elution solvent is appropriate and the volume is sufficient to elute all the bound analyte.

Q4: Can I just dilute my sample to overcome matrix effects?

A4: While sample dilution is a straightforward approach to reduce matrix effects, it has limitations.[12][14] Dilution reduces the concentration of both the matrix components and the analyte.[14] If the concentration of this compound in the original sample is low, dilution may lead to a signal that is below the limit of quantitation (LOQ) of the analytical method.[18] Therefore, this strategy is most effective when the analyte concentration is high and the assay has sufficient sensitivity.[12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Poor Peak Shape - Column Overload- Inappropriate Mobile Phase pH- Co-eluting Interferences- Dilute the sample extract.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Improve sample cleanup using SPE or LLE.
High Variability in Results - Inconsistent Sample Preparation- Significant Matrix Effects- Unstable Analyte- Automate sample preparation if possible.- Incorporate a stable isotope-labeled internal standard.- Ensure proper storage conditions for samples and extracts.
Signal Enhancement - Co-eluting compounds that enhance ionization.- Use a stable isotope-labeled internal standard to compensate.- Improve chromatographic separation to resolve the analyte from the enhancing species.
Carryover - Adsorption of this compound to autosampler components.- Insufficient needle wash.- Use a stronger needle wash solution.- Inject a blank solvent after high-concentration samples.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Technique Principle Advantages Disadvantages Typical Recovery (%)
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[19]Simple, fast, and inexpensive.[5]Non-selective, minimal removal of other matrix components (e.g., phospholipids), leading to significant matrix effects.[1][3]>90% (but with high matrix effect)
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[15]Good removal of salts and some polar interferences.[5]Can be labor-intensive, may use large volumes of organic solvents, and may have lower recovery for polar metabolites.[16]39 - 80%[16]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[20][21]High selectivity, provides clean extracts, and can concentrate the analyte.[5]Can be more expensive and time-consuming than PPT or LLE.[22]71 - 92.4%[23]

Table 2: Performance Metrics of an LC-MS/MS Method for this compound in Urine using SPE [10]

Parameter Value
Extraction Recovery 86%
Matrix Effect 99% (indicating minor ion suppression)
Accuracy 102%
Precision (CV) 0.7%
Limit of Detection (LOD) 10 ng/mL

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine

This protocol is adapted from a method utilizing a mixed-mode polymeric strong cation exchange sorbent.[10]

  • Sample Pre-treatment: To 1 mL of urine, add 1 mL of 2% formic acid. Vortex to mix. Centrifuge if the sample is cloudy.

  • SPE Column Conditioning: Condition a Bond Elut Plexa PCX column with 0.5 mL of methanol, allowing it to soak before dripping through.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE column.

  • Washing:

    • Wash 1: Add 1 mL of 2% formic acid.

    • Wash 2: Add 1 mL of methanol.

  • Drying: Dry the column under vacuum (10–15 in Hg) for 5–10 minutes.

  • Elution: Elute this compound with 1 mL of freshly prepared methanol:ammonium hydroxide (B78521) (100:20 v/v).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 10% methanol, 90% water, 0.1% formic acid).

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine

This protocol is based on a two-step LLE scheme.[15]

  • Sample Preparation: To 0.5 mL of urine, add an appropriate internal standard.

  • Initial Wash (Optional but Recommended): Perform a wash step to remove some interferences before extraction.

  • Extraction:

    • Adjust the sample to a basic pH.

    • Add 4 mL of dichloromethane (B109758) and vortex thoroughly.

    • Centrifuge to separate the layers.

  • Collection: Transfer the organic (bottom) layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (if using GC/MS): If required for the analytical method, perform a derivatization step.

  • Reconstitution: Reconstitute the residue in a suitable solvent for injection.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis urine_sample Urine Sample pretreatment Pre-treatment (Acidification) urine_sample->pretreatment loading Sample Loading pretreatment->loading conditioning Column Conditioning conditioning->loading washing Washing loading->washing elution Elution washing->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: Workflow for this compound Analysis using SPE.

mitigation_strategies cluster_problem Problem cluster_solutions Mitigation Strategies cluster_goal Goal matrix_effects Matrix Effects (Ion Suppression/ Enhancement) sample_prep Optimized Sample Preparation (SPE, LLE) matrix_effects->sample_prep sil_is Stable Isotope-Labeled Internal Standard matrix_effects->sil_is chromatography Chromatographic Separation matrix_effects->chromatography dilution Sample Dilution matrix_effects->dilution accurate_quant Accurate & Precise Quantification sample_prep->accurate_quant sil_is->accurate_quant chromatography->accurate_quant dilution->accurate_quant

Caption: Strategies to Minimize Matrix Effects in Analysis.

References

improving the extraction recovery of benzoylecgonine from complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction recovery of benzoylecgonine (B1201016) (BZE) from complex biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their analytical endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples?

A1: The most prevalent methods for extracting this compound are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is often favored for its high efficiency, selectivity, and potential for automation.[1][2] LLE is a traditional method that is also effective but can be more labor-intensive and may result in emulsions.[3][4]

Q2: I am experiencing low recovery of this compound. What are the potential causes?

A2: Low recovery of BZE can stem from several factors:

  • Improper pH: The pH of the sample is critical for efficient extraction. For SPE using a mixed-mode cation exchange sorbent, the sample should be acidified (e.g., with 2% formic acid) to ensure the tertiary amine of this compound is protonated, allowing for strong retention on the column.[5] For LLE, a basic pH is typically used to extract this compound into an organic solvent.[3][4]

  • Suboptimal Solvent Selection: The choice of solvents for conditioning, washing, and elution in SPE, or for extraction in LLE, is crucial. For instance, in some SPE methods, a methanol (B129727) wash can remove interferences without significant loss of BZE.[5] In LLE, a mixture of dichloromethane (B109758) and isopropanol (B130326) has been shown to be effective.[3]

  • Analyte Instability: this compound can degrade under certain conditions. The stability of BZE is affected by temperature and pH.[6] It is recommended to store samples at low temperatures (-20°C is optimal) and at a slightly acidic pH (around 5.0) to minimize degradation.[6]

  • Matrix Effects: Complex biological matrices like urine and blood can contain endogenous substances that interfere with the extraction process and subsequent analysis, leading to ion suppression or enhancement in LC-MS/MS analysis.[5][7][8] Proper sample cleanup is essential to mitigate these effects.

Q3: How can I minimize matrix effects in my analysis?

A3: Minimizing matrix effects is crucial for accurate quantification. Here are some strategies:

  • Effective Sample Cleanup: Utilize a robust extraction method like SPE with a sorbent that selectively retains the analyte while allowing interfering substances to be washed away.[5][8] Polymeric SPE sorbents with amide-free hydroxylated surfaces can minimize protein binding and reduce ion suppression.[5]

  • Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate this compound from co-eluting matrix components.[5]

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard (e.g., BZE-d3) can help to compensate for matrix effects and variations in extraction recovery.[9]

  • Method of Standard Addition: In cases of severe matrix effects, the method of standard addition can be used for more accurate quantification.

Q4: What are the recommended storage conditions for samples containing this compound?

A4: To ensure the stability of this compound, samples should be stored at low temperatures. Storage at -20°C has been shown to be optimal for maintaining the stability of cocaine and its metabolites in biological samples over extended periods.[6] The pH of the sample can also influence stability, with a slightly acidic pH of around 5.0 being favorable for urine specimens.[6] It is also advisable to store samples in the dark.[6]

Troubleshooting Guides

Low Extraction Recovery in Solid-Phase Extraction (SPE)
Symptom Possible Cause Suggested Solution
Low BZE recovery in eluate Incomplete retention on SPE sorbent - Ensure the sample pH is acidic (e.g., pH ~2-6) to protonate the BZE amine group for strong cation exchange retention.[5] - Verify that the SPE column has been properly conditioned according to the manufacturer's protocol.
Analyte loss during washing steps - Evaluate the composition of the wash solvent. A 100% methanol wash has been shown to eliminate most matrix interferences without significant BZE loss.[5] Avoid overly strong organic solvents in the wash step if using a purely hydrophobic retention mechanism.
Incomplete elution from the sorbent - Ensure the elution solvent is sufficiently strong to disrupt the analyte-sorbent interaction. For mixed-mode cation exchange, a strong base (e.g., ammonium (B1175870) hydroxide) in an organic solvent is necessary to deprotonate the BZE and release it from the sorbent.[5] - Prepare the elution solvent freshly, as the basic additive may not be stable over time.[5]
High variability in recovery Inconsistent sample loading or flow rate - Ensure a consistent and slow flow rate during sample loading to allow for adequate interaction between the analyte and the sorbent. - Use an automated extraction system for better precision if available.[1]
SPE column drying out - Do not let the sorbent bed go dry between conditioning, loading, and washing steps, unless specified in the protocol.
Issues in Liquid-Liquid Extraction (LLE)
Symptom Possible Cause Suggested Solution
Low BZE recovery in organic phase Incorrect pH of the aqueous sample - Adjust the pH of the sample to be basic (typically pH > 8) to ensure this compound is in its non-ionized form, which is more soluble in organic solvents.[3][4]
Suboptimal extraction solvent - Use a solvent mixture optimized for BZE extraction. A combination of dichloromethane and isopropanol (e.g., 3:1 v/v) has been reported to be effective.[3]
Insufficient mixing/extraction time - Ensure vigorous mixing (e.g., vortexing) for an adequate amount of time to facilitate the transfer of the analyte from the aqueous to the organic phase.
Formation of emulsion High concentration of proteins or lipids - Centrifuge the sample at high speed to break the emulsion. - Consider a protein precipitation step (e.g., with acetonitrile) before LLE.[8] - The addition of salt to the aqueous phase can sometimes help to break emulsions.
Poor purity of the extract Co-extraction of interfering substances - Include a back-extraction step. After the initial extraction into an organic solvent, back-extract the BZE into an acidic aqueous solution. Then, make the aqueous phase basic again and re-extract into a fresh organic solvent.[10] This can significantly improve the purity of the final extract.

Data Presentation: this compound Extraction Recovery

The following table summarizes reported extraction recovery rates for this compound from various studies and methods.

Extraction Method Matrix Recovery Rate (%) Reference
Solid-Phase Extraction (SPE) - Polymeric Cation ExchangeUrine86[5]
Solid-Phase Extraction (SPE) - Mixed-Mode Cation ExchangeUrine83 - 105[7]
Solid-Phase Extraction (SPE) - Polymer-based Cation ExchangeUrine80[11]
Solid-Phase Extraction (SPE) - C8Blood/Urine98 - 100 (for Cocaine)[12]
Solid-Phase Extraction (SPE) - Cerex Polycrom Clin IIUrine92[9][13]
Solid-Phase Extraction (SPE) - Molecularly Imprinted PolymerUrine73.8 ± 4.2[14][15]
Liquid-Liquid Extraction (LLE) - Dichloromethane-IsopropanolUrine39 - 50[3]
Liquid-Liquid Extraction (LLE) - DichloromethaneUrineGood % Recovery[4]
Liquid-Liquid Extraction (LLE) - Ethanol-Methylene ChlorideUrine102.43 ± 3.13[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is based on a method using a mixed-mode polymeric strong cation exchange sorbent.[5]

1. Sample Pre-treatment: a. To 1 mL of urine, add an appropriate internal standard. b. Add 1 mL of 2% formic acid. c. Vortex the sample. If the sample is cloudy, centrifuge and use the supernatant for extraction.

2. SPE Column Conditioning: a. Condition a Bond Elut Plexa PCX column with 0.5 mL of methanol. Allow the methanol to soak the sorbent for a moment before letting it drip through.

3. Sample Loading: a. Load the pre-treated sample onto the conditioned SPE column. Allow the sample to pass through the column under gravity or low vacuum.

4. Washing: a. Wash the column with 1 mL of 2% formic acid. b. Wash the column with 1 mL of methanol.

5. Drying: a. Dry the column under vacuum (10–15 in Hg) for 5–10 minutes.

6. Elution: a. Elute the this compound with 1 mL of freshly prepared methanol:ammonium hydroxide (B78521) (100:20 v/v). b. Let the eluate drip into a collection vial, then apply a low vacuum (2–3 in Hg) to complete the elution.

7. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a stream of nitrogen. b. Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS/MS analysis (e.g., 10% methanol, 90% water, 0.1% formic acid).

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine

This protocol is a general representation based on common LLE principles.[3][4]

1. Sample Preparation: a. To 1 mL of urine, add an appropriate internal standard. b. Adjust the sample pH to > 8 with a suitable base (e.g., ammonium hydroxide).

2. Extraction: a. Add 5 mL of an extraction solvent (e.g., dichloromethane:isopropanol, 3:1 v/v) to the sample. b. Vortex vigorously for 2 minutes. c. Centrifuge at 3000 rpm for 10 minutes to separate the layers.

3. Collection of Organic Phase: a. Carefully transfer the bottom organic layer to a clean tube.

4. Evaporation and Reconstitution: a. Evaporate the organic solvent to dryness under a stream of nitrogen at a temperature no higher than 40°C. b. Reconstitute the residue in a suitable solvent for your analytical instrument.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation start 1. Urine Sample + Internal Standard acidify 2. Add 2% Formic Acid & Vortex start->acidify condition 3. Condition SPE Column (Methanol) acidify->condition load 4. Load Sample condition->load wash1 5. Wash (2% Formic Acid) load->wash1 wash2 6. Wash (Methanol) wash1->wash2 dry 7. Dry Column (Vacuum) wash2->dry elute 8. Elute (Methanol/NH4OH) dry->elute evaporate 9. Evaporate to Dryness elute->evaporate reconstitute 10. Reconstitute in Mobile Phase evaporate->reconstitute end 11. LC-MS/MS Analysis reconstitute->end

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Preparation start 1. Urine Sample + Internal Standard basify 2. Adjust pH > 8 start->basify add_solvent 3. Add Organic Solvent basify->add_solvent vortex 4. Vortex & Centrifuge add_solvent->vortex collect 5. Collect Organic Layer vortex->collect evaporate 6. Evaporate to Dryness collect->evaporate reconstitute 7. Reconstitute evaporate->reconstitute end 8. Analysis reconstitute->end

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

Troubleshooting_Low_Recovery cluster_spe SPE Issues cluster_lle LLE Issues cluster_general General Issues start Low BZE Recovery ph_spe Incorrect Sample pH (Should be acidic) start->ph_spe wash_loss Analyte Loss During Wash start->wash_loss elution_fail Incomplete Elution start->elution_fail ph_lle Incorrect Sample pH (Should be basic) start->ph_lle solvent_lle Suboptimal Solvent start->solvent_lle emulsion Emulsion Formation start->emulsion stability Analyte Instability (pH, Temp) start->stability matrix Matrix Effects start->matrix

Caption: Troubleshooting logic for low this compound recovery.

References

addressing ion suppression issues for benzoylecgonine in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression issues encountered during the LC-MS/MS analysis of benzoylecgonine (B1201016).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing low signal intensity and significant ion suppression for this compound. What are the common causes and how can I mitigate this?

A1: Low signal intensity and ion suppression for this compound are primarily caused by co-eluting matrix components from biological samples like urine, plasma, or hair.[1][2][3] The most common interfering substances are phospholipids (B1166683) and salts.[2][4][5][6]

Troubleshooting Steps:

  • Optimize Sample Preparation: This is the most critical step to reduce matrix effects.[2]

    • Solid-Phase Extraction (SPE): SPE is highly effective at removing interfering compounds.[1][2][7][8] Mixed-mode cation exchange SPE columns are particularly efficient for this compound, which is amphoteric.[1][9]

    • Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, though recovery of the polar this compound metabolite might be challenging.[2]

    • Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids and may lead to significant ion suppression.[2][4]

  • Chromatographic Separation: Improve the separation of this compound from matrix components.

    • Gradient Elution: Start with a low percentage of organic solvent to allow polar interferences (like salts) to elute first. A divert valve can be used to direct the initial flow to waste, preventing source contamination.[1]

    • Column Choice: A C18 column is commonly used.[1] Experiment with different column chemistries if co-elution persists.

  • Mass Spectrometer Source Optimization: Adjusting the ESI source parameters can enhance the signal and reduce suppression.

    • Key Parameters: Optimize nebulizer pressure, drying gas flow rate and temperature, and capillary voltage.[10][11][12][13] These parameters can be fine-tuned to favor the ionization of this compound over interfering compounds.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., This compound-d3 (B593741) or -d8) is crucial.[7][14][15][16][17][18] It co-elutes with the analyte and experiences similar ion suppression, allowing for accurate quantification.

Q2: My this compound peak shape is poor (tailing or splitting). What could be the cause and how do I fix it?

A2: Poor peak shape can be caused by several factors related to the sample, chromatography, or the analytical column itself.

Troubleshooting Steps:

  • Injection Solvent: Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[19][20] Reconstitute the final extract in the initial mobile phase.[1]

  • Column Overloading: Injecting too much sample can lead to peak fronting or tailing.[21] Dilute the sample if necessary.

  • Column Contamination: Buildup of matrix components on the column can degrade performance. Use a guard column and appropriate column washing steps. If the problem persists, flushing or replacing the column may be necessary.[19]

  • pH of the Mobile Phase: this compound has a tertiary amine that can be protonated. Ensure the mobile phase pH is appropriate for good peak shape, typically acidic to keep the analyte ionized.

Q3: I am seeing high variability in my results for this compound. What are the likely sources of this variability?

A3: High variability is often linked to inconsistent ion suppression.

Troubleshooting Steps:

  • Inconsistent Sample Preparation: Ensure your sample preparation method, especially SPE, is reproducible. Inconsistent recoveries will lead to variable results.

  • Matrix Effects: Different lots of biological matrix can have varying levels of interfering compounds, leading to different degrees of ion suppression. The use of a suitable internal standard is critical to compensate for this.[17]

  • Source Contamination: A dirty ion source can lead to unstable spray and fluctuating signal. Regular source cleaning is recommended, especially when analyzing complex biological samples.

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Urine:

This protocol is based on a mixed-mode cation exchange SPE method, which has been shown to provide high recovery and minimize ion suppression.[1]

  • Sample Pre-treatment:

    • To 1 mL of urine, add an appropriate amount of the deuterated internal standard (e.g., this compound-d3).[7]

    • Add 1 mL of 2% formic acid and vortex.

    • Centrifuge if the sample is cloudy.

  • SPE Column Conditioning:

    • Condition a mixed-mode polymeric SPE column (e.g., Agilent Bond Elut Plexa PCX) with 0.5 mL of methanol.

    • Equilibrate with 0.5 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE column.

  • Washing Steps:

    • Wash 1: 1 mL of 2% formic acid.

    • Wash 2: 1 mL of methanol. This step is crucial for removing many matrix interferences.[1]

  • Drying:

    • Dry the column under vacuum (10-15 in Hg) for 5-10 minutes.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90% water with 0.1% formic acid, 10% methanol).[1]

Quantitative Data Summary

ParameterValueReference
Extraction Recovery 86%[1]
Matrix Effect 99% (indicating only 1% ion suppression)[1]
Accuracy 102%[1]
Precision (RSD) 0.7%[1]

The data above was achieved using a mixed-mode polymeric SPE sorbent followed by LC-MS/MS analysis.

Visualizations

IonSuppressionTroubleshooting start Start: Low this compound Signal or High Variability check_is Is a stable isotope-labeled internal standard (IS) being used? start->check_is use_is Implement a deuterated IS (e.g., BZE-d3) check_is->use_is No check_sample_prep Evaluate Sample Preparation check_is->check_sample_prep Yes use_is->check_sample_prep is_spe Using SPE? check_sample_prep->is_spe optimize_spe Optimize SPE Protocol: - Mixed-mode sorbent - Check wash steps - Ensure complete elution is_spe->optimize_spe Yes implement_spe Implement SPE (recommended) or LLE is_spe->implement_spe No check_chromatography Optimize Chromatography optimize_spe->check_chromatography implement_spe->check_chromatography use_divert_valve Use a divert valve to discard early eluting salts check_chromatography->use_divert_valve optimize_gradient Adjust gradient to separate BZE from matrix components use_divert_valve->optimize_gradient check_ms_source Optimize MS Source Parameters optimize_gradient->check_ms_source tune_source Tune: - Nebulizer Pressure - Gas Temp/Flow - Capillary Voltage check_ms_source->tune_source clean_source Clean Ion Source tune_source->clean_source end Problem Resolved clean_source->end

Caption: Troubleshooting workflow for addressing ion suppression.

SPE_Workflow pretreatment 1. Pre-treatment Add IS to 1mL Urine Add 1mL 2% Formic Acid Vortex & Centrifuge conditioning 2. Conditioning Condition SPE with Methanol Equilibrate with Water pretreatment->conditioning loading 3. Loading Load pre-treated sample conditioning->loading washing 4. Washing Wash 1: 2% Formic Acid Wash 2: Methanol loading->washing drying 5. Drying Dry under vacuum washing->drying elution 6. Elution Elute with 5% NH4OH in Methanol drying->elution reconstitution 7. Reconstitution Evaporate to dryness Reconstitute in mobile phase elution->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for Solid-Phase Extraction (SPE).

References

overcoming challenges in the validation of benzoylecgonine analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical validation of benzoylecgonine (B1201016) (BZE), the primary metabolite of cocaine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in validating analytical methods for this compound?

A1: Researchers often face challenges related to matrix effects from complex biological samples like urine, blood, and hair. Other common issues include the chemical stability of this compound during sample collection, storage, and preparation, as well as achieving adequate extraction recovery and chromatographic resolution. Minimizing ion suppression in LC-MS/MS analysis is also a critical consideration.[1][2]

Q2: Which analytical techniques are considered the gold standard for this compound confirmation?

A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standard methods for the confirmation of this compound in biological samples.[3][4] These techniques offer high specificity and sensitivity, minimizing the risk of false-positive results that can occur with initial immunoassay screening.[3][4]

Q3: What are the typical cut-off concentrations for this compound in urine testing?

A3: The Substance Abuse and Mental Health Services Administration (SAMHSA) has established a confirmation cutoff concentration for this compound in urine at 100 ng/mL.[1][5] However, with the sensitivity of modern LC-MS/MS instrumentation, lower limits of quantitation (LLOQ) around 5 ng/mL are achievable and can increase the detection window of cocaine use.[6]

Q4: How does the choice of biological matrix affect this compound analysis?

A4: The choice of matrix (e.g., urine, oral fluid, blood, hair) impacts the detection window, sample collection procedure, and potential for adulteration. Urine provides a longer detection window, while oral fluid is less invasive to collect and may better indicate recent use.[7] Hair analysis can provide a historical record of drug use over a longer period.[8][9] Each matrix presents unique challenges regarding sample preparation and potential interferences.[5][8][10]

Troubleshooting Guides

Problem 1: Poor Peak Shape or Low Signal Intensity in LC-MS/MS Analysis
Possible Cause Troubleshooting Step Expected Outcome
Ion Suppression/Enhancement Optimize the sample preparation method to remove interfering matrix components. Solid-phase extraction (SPE) is effective for cleaning up urine samples.[1] Consider a "dilute and shoot" approach for simpler matrices or when using highly sensitive instrumentation, but be mindful of matrix effects.[6]Improved peak shape and a more stable and intense signal, leading to better accuracy and precision.
Suboptimal Chromatographic Conditions Adjust the mobile phase composition and gradient. A common mobile phase for this compound analysis is a gradient of water and methanol (B129727) or acetonitrile (B52724) with a small percentage of formic acid.[1] Ensure the analytical column is appropriate for the analyte and matrix. A C18 column is frequently used.[1]Better separation from matrix components and improved peak symmetry.
Analyte Adsorption Use deactivated vials and ensure all labware is thoroughly clean. This compound can adsorb to glass and plastic surfaces.Increased analyte recovery and improved signal intensity.
Problem 2: Inconsistent or Low Analyte Recovery
Possible Cause Troubleshooting Step Expected Outcome
Inefficient Extraction Optimize the solid-phase extraction (SPE) protocol. This includes selecting the appropriate sorbent (e.g., mixed-mode polymeric SPE), conditioning the column, and using the correct wash and elution solvents.[1][11] For liquid-liquid extraction (LLE), ensure the pH and solvent choice are optimal for this compound.Consistent and high extraction recovery, typically above 80%.[1]
Analyte Instability Ensure proper sample storage conditions. This compound is more stable in frozen samples (-20°C) compared to refrigerated (4°C) or room temperature conditions.[12][13][14][15] For urine samples, maintaining a slightly acidic pH (around 6.0) can improve stability.[15][16] In blood samples, the addition of a preservative like sodium fluoride (B91410) (NaF) can inhibit enzymatic degradation.[12][15]Minimized degradation of this compound, leading to more accurate quantification.
Improper pH during Extraction Adjust the pH of the sample before extraction. For SPE, an acidic pH helps with the retention of the protonated this compound on a cation-exchange sorbent.[1]Enhanced interaction between the analyte and the extraction sorbent, leading to higher recovery.
Problem 3: High Background Noise or Interfering Peaks
Possible Cause Troubleshooting Step Expected Outcome
Matrix Interferences Employ a more rigorous sample cleanup method. A 100% methanol wash during SPE can help eliminate many matrix interferences without significant loss of this compound.[1]A cleaner baseline and reduction of interfering peaks, improving the signal-to-noise ratio.
Cross-Contamination Thoroughly clean the injection port and autosampler. Run blank injections between samples to check for carryover.Elimination of carryover peaks from previous high-concentration samples.
Selection of an Inappropriate Internal Standard Use a stable isotope-labeled internal standard, such as This compound-d3 (B593741) or cocaine-d3.[17][18] This helps to compensate for matrix effects and variations in instrument response.Improved accuracy and precision of quantification.

Data Presentation

Table 1: Method Validation Parameters for this compound Analysis in Urine by LC-MS/MS
ParameterTypical ValueReference
Linearity (R²)> 0.99[1]
Limit of Detection (LOD)3.6 - 10 ng/mL[1]
Limit of Quantification (LOQ)5 - 12 ng/mL[6]
Accuracy (% Recovery)80 - 107%[1][19]
Precision (%RSD)< 15%[1][18]
Extraction Recovery> 80%[1]
Matrix EffectShould be minimized, ideally < 25%[2]
Table 2: this compound Recovery in Different Biological Matrices using LC-MS/MS
MatrixAdded Concentration (ng/mL)Average Recovery (%)Reference
Urine1.00 - 5.0080.5 - 101.7[19]
Saliva1.00 - 5.00100.4 - 103.5[19]
Serum1.00 - 5.0079.1 - 101.3[19]
Hair100 pg/mg9.2 (Inter-day precision)[20]

Experimental Protocols

Key Experiment: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is a generalized example based on common practices.[1][11]

  • Sample Pre-treatment: To 1 mL of urine, add an appropriate amount of a deuterated internal standard (e.g., this compound-d3). Acidify the sample by adding a buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6).[11]

  • SPE Column Conditioning: Condition a mixed-mode polymeric SPE column sequentially with 3 mL of methanol, 3 mL of deionized water, and 1 mL of 100 mM phosphate buffer (pH 6).[11]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE column.

  • Washing: Wash the column sequentially with 3 mL of deionized water, 1 mL of 100 mM HCl, and 1 mL of methanol to remove interferences.[11]

  • Elution: Elute the analyte with 1 mL of a freshly prepared mixture of methanol and ammonium (B1175870) hydroxide (B78521) (e.g., 100:20 v/v).[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase (e.g., 90% water with 0.1% formic acid, 10% methanol).[1]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Urine Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify Sample Add_IS->Acidify Load Load Sample Acidify->Load Condition Condition SPE Column Condition->Load Wash Wash Column Load->Wash Elute Elute this compound Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for this compound Analysis using SPE and LC-MS/MS.

Troubleshooting_Tree Start Low Analyte Signal? CheckRecovery Is Recovery Low? Start->CheckRecovery Yes CheckInstrument Check Instrument Performance Start->CheckInstrument No CheckMatrix Suspect Matrix Effects? CheckRecovery->CheckMatrix No OptimizeSPE Optimize SPE Protocol (Sorbent, Solvents, pH) CheckRecovery->OptimizeSPE Yes CheckStability Review Sample Storage & Handling CheckRecovery->CheckStability Yes ImproveCleanup Enhance Sample Cleanup (e.g., additional wash steps) CheckMatrix->ImproveCleanup Yes UseISTD Use Stable Isotope-Labeled Internal Standard CheckMatrix->UseISTD Yes CheckMatrix->CheckInstrument No Success Problem Resolved OptimizeSPE->Success CheckStability->Success ImproveCleanup->Success UseISTD->Success CheckInstrument->Success

Caption: Troubleshooting Decision Tree for Low this compound Signal.

References

preventing benzoylecgonine degradation during sample collection and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper collection and storage of samples containing benzoylecgonine (B1201016) (BZE) to minimize degradation and ensure accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in biological samples?

A1: this compound degradation is primarily caused by two mechanisms:

  • Chemical Hydrolysis: This is a pH-dependent process where BZE is hydrolyzed, particularly in neutral or alkaline conditions.

  • Enzymatic Hydrolysis: While cocaine is more susceptible to enzymatic hydrolysis by pseudocholinesterase (PChE) to form ecgonine (B8798807) methyl ester, some studies suggest that human butyrylcholinesterase (BChE) can also hydrolyze this compound.

Q2: What is the optimal temperature for storing samples containing this compound?

A2: Freezing is the optimal method for long-term storage of this compound in biological samples. Storage at -20°C has been shown to maintain the stability of BZE for at least one year with recoveries greater than 80%. Refrigeration at 4°C can slow degradation, but it is not as effective as freezing for long-term preservation. Storage at room temperature is not recommended as it leads to significant degradation.

Q3: How does pH affect the stability of this compound?

A3: this compound is more stable in acidic conditions. Adjusting the pH of urine samples to 5.0 is recommended to prevent chemical hydrolysis. Ascorbic acid can be used to achieve this acidic pH. In contrast, neutral or alkaline conditions promote the degradation of BZE.

Q4: Should I use a preservative for my samples? What is the role of sodium fluoride (B91410) (NaF)?

A4: The use of sodium fluoride (NaF) as a preservative for this compound can be beneficial, particularly in blood samples, by inhibiting enzymatic activity. However, its effect on BZE stability in urine is less clear, with some studies reporting no noticeable influence. It is important to note that NaF is more critical for preventing the degradation of cocaine to ecgonine methyl ester. For optimal preservation of BZE, combining a preservative like NaF with pH adjustment and freezing is recommended.

Q5: What type of collection container is best for samples with this compound?

A5: For urine samples, unsilanized glass containers have been suggested as a favorable material for storage to ensure the stability of cocaine and this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or undetectable this compound levels in a known positive sample. Sample degradation due to improper storage (e.g., prolonged storage at room temperature or in alkaline conditions).Review sample collection and storage procedures. Ensure samples are immediately refrigerated or frozen after collection and that the pH is acidic (around 5.0 for urine). For future collections, use appropriate preservatives and storage containers.
Inconsistent results between replicate analyses of the same sample. Non-homogenous sample or continued degradation between analyses.Thoroughly mix samples before aliquoting for analysis. Ensure that the sample is stored under optimal conditions (frozen at -20°C) between analyses to prevent further degradation.
Suspected false-positive results from an initial immunoassay screening. Cross-reactivity of the immunoassay with other substances.Confirm all positive screening results using a more specific and sensitive analytical method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Decreasing this compound concentrations over time in stored samples. Ongoing chemical or enzymatic degradation.Immediately assess the storage conditions. If not already frozen, transfer samples to a -20°C freezer. Verify the pH of the samples and adjust to 5.0 if necessary. Consider the addition of a preservative like sodium fluoride for future blood samples.

Quantitative Data Summary

Table 1: Stability of this compound in Urine under Various Storage Conditions

Storage TemperaturepHPreservativeDurationAnalyte RecoveryReference
-15°C5.0Ascorbic Acid110 daysStable
-20°CNot SpecifiedNot Specified1 year>80%
4°C8.0Not Specified1 year23%
4°C5.0Not Specified90 daysStable

Table 2: Stability of this compound in Blood under Various Storage Conditions

Storage TemperaturepHPreservativeDurationAnalyte RecoveryReference
-20°CNot SpecifiedNot Specified1 year>80%
4°CNot SpecifiedNaF365 days68.5%
4°CNot SpecifiedNone365 days3.7%
4°C5.02% NaF150 daysStable

Experimental Protocols

Protocol 1: Optimal Collection and Storage of Urine Samples for this compound Analysis

  • Collection: Collect urine specimens in clean, dry, unsilanized glass containers.

  • Initial Handling: Immediately after collection, cool the sample to 4°C if it cannot be frozen within 4 hours.

  • pH Adjustment:

    • Measure the pH of the urine sample.

    • If the pH is above 5.5, adjust it to approximately 5.0 by adding a suitable acidic agent like ascorbic acid.

  • Storage:

    • For short-term storage (up to 48 hours), keep the samples at 2-8°C.

    • For long-term storage, freeze the samples at -20°C.

  • Transport: If samples need to be transported, they should be shipped frozen on dry ice.

Protocol 2: Optimal Collection and Storage of Blood Samples for this compound Analysis

  • Collection: Collect whole blood in tubes containing an anticoagulant and a preservative, such as sodium fluoride. A concentration of 2% NaF has been shown to be effective.

  • pH Adjustment: For enhanced stability, adjust the pH of the blood sample to 5.0.

  • Storage:

    • Immediately after collection, store the samples at 4°C or lower.

    • For long-term storage, freezing at -20°C is the optimal condition.

  • Handling: Before analysis, ensure the sample is completely thawed and thoroughly mixed.

Visualizations

Benzoylecgonine_Degradation_Pathways cluster_hydrolysis Hydrolysis Pathways Cocaine Cocaine BZE This compound (BZE) Cocaine->BZE Chemical Hydrolysis (pH dependent) EME Ecgonine Methyl Ester (EME) Cocaine->EME Enzymatic Hydrolysis (Pseudocholinesterase) Ecgonine Ecgonine BZE->Ecgonine Enzymatic Hydrolysis (Butyrylcholinesterase)

Caption: Degradation pathways of cocaine and this compound.

Sample_Preservation_Workflow cluster_collection Sample Collection cluster_preservation Immediate Preservation Steps cluster_storage Storage cluster_analysis Analysis Collect Collect Sample (Urine or Blood) Add_Preservative Add Preservative (e.g., NaF for blood) Collect->Add_Preservative Adjust_pH Adjust pH to ~5.0 Add_Preservative->Adjust_pH Short_Term Short-term Storage (2-8°C, <48h) Adjust_pH->Short_Term Long_Term Long-term Storage (-20°C) Adjust_pH->Long_Term Thaw_Mix Thaw and Mix Sample Short_Term->Thaw_Mix Long_Term->Thaw_Mix Analyze Analyze (e.g., LC-MS/MS) Thaw_Mix->Analyze

Caption: Recommended workflow for sample collection and preservation.

resolving cross-reactivity in immunoassays for benzoylecgonine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to cross-reactivity in immunoassays for benzoylecgonine (B1201016) (BZE), the primary metabolite of cocaine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in a this compound immunoassay?

A: Cross-reactivity occurs when a substance other than this compound, the target analyte, binds to the antibodies used in the immunoassay.[1] This can lead to a false-positive result. The potential for cross-reactivity depends on the structural similarity of the interfering compound to this compound and the specificity of the antibodies used in the assay.[1][2] Modern immunoassays for BZE typically use monoclonal antibodies with high specificity, making significant cross-reactivity a rare event compared to assays for other drug classes.[2][3]

Q2: My immunoassay returned a positive result for this compound, but the subject denies cocaine use. What are the possible causes?

A: A preliminary positive result in the face of denial can be attributed to several factors:

  • True Positive from Unacknowledged Sources: The individual may have consumed products containing cocaine alkaloids, such as certain coca teas, which can lead to a positive test for BZE.[4][5]

  • Cross-Reactivity (Rare): Although modern BZE assays are highly specific, a structurally similar compound could, in rare cases, cause a false positive.[2][3]

  • Laboratory Error: Errors in sample handling, labeling, or testing procedures can lead to inaccurate results.

  • Passive Exposure (Unlikely): Passive inhalation of cocaine smoke is highly unlikely to produce a urinary BZE concentration that would exceed standard cutoff levels.[5]

The definitive way to resolve this is through a more specific confirmatory test.[6][7]

Q3: Which specific substances are known to cross-react with this compound immunoassays?

A: this compound has a unique chemical structure, and as a result, very few compounds are known to cause significant cross-reactivity in modern, specific assays.[2][3] The most likely cross-reactants are other cocaine-related metabolites that may be present in a sample, such as cocaine itself, cocaethylene (B1209957) (formed when cocaine and alcohol are used together), and m-hydroxycocaine.[8] Synthetic cocaine analogues like dimethocaine (B1670663) have been studied and found not to exhibit significant cross-reactivity in some common assay platforms.[9]

Q4: Do common medications like local anesthetics (e.g., lidocaine) or antibiotics cause false positives for this compound?

A: No. Despite anecdotal claims, scientific studies have demonstrated that local anesthetics like lidocaine (B1675312) and its metabolites do not cause false-positive results for this compound in standard immunoassays.[4][10] Similarly, common antibiotics such as amoxicillin (B794) and fluoroquinolones have not been shown to cross-react with BZE assays.[4][10]

Q5: What is the first and most critical step to resolve a suspected false-positive result?

A: The single most important step is to perform a confirmatory test using a more specific analytical method.[6][11] Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard confirmatory methods.[7][11] These techniques separate the compounds in the sample and identify them based on their unique chemical fingerprints, virtually eliminating the possibility of a false positive due to cross-reactivity.[6]

Q6: How do assay cutoff concentrations affect the interpretation of results?

A: Cutoff concentrations are critical for distinguishing between a positive and negative result.[11] An immunoassay is a screening test and may have a different cutoff (e.g., 150 or 300 ng/mL) than the more sensitive confirmatory test (e.g., 100 ng/mL).[7][12] A result that is positive on a screening assay but negative on confirmation could mean the BZE concentration was between the two cutoff values. Conversely, using highly sensitive, lower cutoffs (e.g., 5 ng/mL) can increase the detection window for cocaine use but requires careful validation to avoid misinterpretation of results.[12]

Section 2: Troubleshooting Guides

Guide 1: Investigating a Suspected False-Positive Result
  • Step 1: Secure the Aliquot: Immediately secure the original sample and a chain of custody documentation. Ensure it is properly stored according to laboratory protocols to prevent degradation.

  • Step 2: Review Internal Quality Control: Verify that the immunoassay run was valid. Check that all calibrators and quality control (QC) samples performed within their established acceptance ranges.

  • Step 3: Document Subject History: If possible and appropriate, obtain a detailed history from the subject regarding all prescription medications, over-the-counter products, and dietary supplements taken prior to the sample collection.[6] Specifically inquire about consumption of herbal teas.[5]

  • Step 4: Perform Confirmatory Analysis: Submit the sample aliquot for confirmatory testing using GC-MS or LC-MS/MS.[6][13] This is a non-negotiable step for all preliminary positive results in a regulated environment.

  • Step 5: Interpret Confirmatory Results:

    • Confirmed Positive: If GC-MS/LC-MS/MS confirms the presence of this compound at or above the confirmatory cutoff, the original result is considered a true positive.

    • Confirmed Negative: If the confirmatory test is negative, the initial screening result is deemed a false positive.[2] Report the result as negative. Investigate the immunoassay lot for potential performance issues if a trend is observed.

Guide 2: Proactively Assessing Cross-Reactivity of a New Compound

When developing a new drug or studying a compound with structural similarities to this compound, it is prudent to test for potential immunoassay cross-reactivity.

  • Step 1: Prepare Stock Solutions: Create a high-concentration stock solution of the test compound in a suitable solvent.

  • Step 2: Spike Drug-Free Matrix: Prepare a series of dilutions of the test compound in a certified drug-free matrix (e.g., urine, oral fluid). The concentrations should span a clinically relevant range.[14]

  • Step 3: Perform Immunoassay Analysis: Analyze the spiked samples using the this compound immunoassay exactly as you would a test sample, including all necessary calibrators and controls.[9]

  • Step 4: Determine Response: Compare the immunoassay response of the spiked samples to the response of the assay's cutoff calibrator.

  • Step 5: Calculate Percent Cross-Reactivity: The concentration of the test compound that produces a result equivalent to the cutoff calibrator is used to calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (this compound Cutoff Concentration / Concentration of Test Compound giving an equivalent response) x 100%

Section 3: Data and Experimental Protocols

Data Presentation

Table 1: Cross-Reactivity of Cocaine-Related Compounds in Specific Immunoassays

CompoundImmunoassay Type% Cross-ReactivityReference
This compoundELISA100%[8]
m-HydroxycocaineELISA150%[8]
CocaineELISA75%[8]
CocaethyleneELISA50%[8]
Ecgonine (B8798807)ELISA0.9%[8]
Ecgonine Methyl EsterELISA0.4%[8]
NorcocaineELISA0.2%[8]
CocaineSolution Immunoassay (KIMS)1.6%[15]
EcgonineSolution Immunoassay (KIMS)2.4%[15]
Ecgonine Methyl EsterSolution Immunoassay (KIMS)0.1%[15]

Note: Cross-reactivity can vary significantly between different manufacturers and assay technologies.

Experimental Protocols

Protocol 1: General Principle of a Homogeneous Enzyme Immunoassay (EIA)

This protocol outlines the competitive binding principle used in many automated BZE screening assays.[11][16]

  • Reagent Composition: The assay consists of two primary reagents. Reagent 1 contains monoclonal anti-benzoylecgonine antibodies, while Reagent 2 contains this compound conjugated to the enzyme glucose-6-phosphate dehydrogenase (G6PDH).[16]

  • Competition: When a sample is mixed with Reagent 1, the antibodies bind to any BZE present in the sample.

  • Enzyme Conjugate Addition: Reagent 2 is then added. The BZE-G6PDH conjugate will attempt to bind to any remaining free antibody binding sites.

  • Enzyme Activity Modulation: If the sample contains a high concentration of BZE, most antibodies will be occupied. The BZE-G6PDH conjugate remains free and its enzyme is active. If the sample is negative for BZE, the antibodies will bind to the BZE-G6PDH conjugate, inhibiting the enzyme's activity.[13][16]

  • Detection: The G6PDH activity is measured spectrophotometrically by monitoring the conversion of NAD to NADH at 340 nm.[2][13] The rate of absorbance change is directly proportional to the concentration of BZE in the sample.

Protocol 2: Overview of Confirmatory Analysis by GC-MS

This protocol provides a general overview of the steps involved in confirming a BZE result using GC-MS.[17]

  • Sample Preparation: A small volume of the sample (e.g., urine) is used. An internal standard (e.g., a deuterated version of the analyte) is added to every sample, calibrator, and control for accurate quantification.

  • Extraction: The analytes of interest (cocaine, BZE, etc.) are isolated from the biological matrix using a technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Derivatization: To improve their chromatographic properties, the extracted analytes are chemically modified in a process called derivatization. For BZE, this often involves using an agent like pentafluoropropionic anhydride (B1165640) (PFPA).[17]

  • GC Separation: The derivatized extract is injected into a gas chromatograph. The GC separates the different compounds based on their volatility and interaction with a stationary phase inside a long capillary column. Each compound will have a characteristic retention time.

  • MS Detection and Identification: As compounds exit the GC column, they enter a mass spectrometer. The MS bombards the molecules with energy, causing them to break into charged fragments. The pattern of these fragments (the mass spectrum) is a unique fingerprint for that specific compound. The instrument monitors for specific ions known to be characteristic of derivatized BZE.[17]

  • Quantification: The amount of BZE in the sample is determined by comparing the response of the target analyte to the response of the internal standard and plotting it against a calibration curve.[17]

Section 4: Visualizations

FalsePositiveWorkflow start Preliminary Positive Immunoassay Result qc_check Step 1: Review Assay QC and Calibrators start->qc_check decision_qc QC Pass? qc_check->decision_qc history Step 2: Obtain Subject Medication/Dietary History decision_qc->history Yes investigate_run Investigate Assay Run and Re-run Sample decision_qc->investigate_run No confirm_test Step 3: Perform Confirmatory Test (GC-MS or LC-MS/MS) history->confirm_test decision_confirm Confirmation Positive? confirm_test->decision_confirm true_positive Result is a TRUE POSITIVE decision_confirm->true_positive Yes false_positive Result is a FALSE POSITIVE decision_confirm->false_positive No end_true Report Positive true_positive->end_true end_false Report Negative false_positive->end_false

Caption: Workflow for Investigating a Suspected False-Positive Result.

CompetitiveImmunoassay cluster_Negative Negative Sample (No Drug Present) cluster_Positive Positive Sample (Drug Present) Ab1 Antibody LabeledBZE1 Labeled BZE (Enzyme Active) Ab1->LabeledBZE1 Binds Result1 Enzyme Activity INHIBITED LabeledBZE1->Result1 Ab2 Antibody BZE BZE Ab2->BZE Binds LabeledBZE2 Labeled BZE (Enzyme Active) Result2 Enzyme Activity DETECTED LabeledBZE2->Result2 Stays Free

Caption: Principle of a Competitive Homogeneous Immunoassay.

References

Technical Support Center: Enhancing Benzoylecgonine Detection in Oral Fluid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of benzoylecgonine (B1201016) (BZE), the primary metabolite of cocaine, in oral fluid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the limit of detection (LOD) and overall robustness of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in achieving a low limit of detection (LOD) for this compound in oral fluid?

Achieving a low LOD for BZE in oral fluid is challenging due to several factors:

  • Low Concentration Levels: BZE concentrations in oral fluid are generally lower than in urine.[1]

  • Sample Volume: The volume of oral fluid collected can be small, limiting the amount of analyte available for extraction.[1]

  • Matrix Effects: Oral fluid is a complex biological matrix containing various endogenous substances that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.[2][3][4][5]

  • Analyte Stability: The stability of BZE in oral fluid can be influenced by collection methods and storage conditions. The use of stabilizing buffers in collection devices is crucial.[6]

Q2: Which analytical techniques are most suitable for detecting low concentrations of this compound in oral fluid?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the confirmation of BZE in oral fluid due to its high sensitivity and specificity.[7][8][9] Gas chromatography-mass spectrometry (GC-MS) is also a reliable technique, though it may require a derivatization step.[6] Portable mass spectrometry systems are emerging as a potential tool for rapid screening.[2][3][5][10][11][12]

Q3: How do different oral fluid collection devices affect the analysis of this compound?

Various oral fluid collection devices are commercially available, and their composition can impact the analysis. Some devices contain stabilizing buffers that help preserve the integrity of the analytes.[6] The recovery of BZE from the collection pad can also vary between devices. It is essential to validate the analytical method with the specific collection device being used. A study comparing Oral-Eze® and StatSure Saliva Sampler™ devices showed similar detection windows for BZE.[6]

Q4: What are typical cut-off concentrations for this compound in oral fluid?

Cut-off concentrations for BZE in oral fluid can vary depending on the regulatory body and the context of the testing (e.g., workplace drug testing, driving under the influence). For instance, proposed guidelines from the Department of Health and Human Services (DHHS) have set the cutoff at 8 ng/mL.[13] In the UK, the confirmatory cut-off for cocaine is 8 ng/ml.[10]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in LC-MS/MS Analysis
Potential Cause Troubleshooting Step
Inadequate Chromatographic Separation Optimize the mobile phase composition and gradient. A common mobile phase for BZE analysis consists of ammonium (B1175870) formate (B1220265) and ethanol.[7]
Ensure the analytical column is not degraded or clogged. Consider using a guard column.
Matrix Effects Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.[4][6]
Dilute the sample extract to minimize the impact of the matrix.
pH of the Mobile Phase Adjust the pH of the mobile phase to ensure BZE is in the appropriate ionic state for optimal interaction with the stationary phase.
Issue 2: Low Signal Intensity or Inability to Reach Desired LOD
Potential Cause Troubleshooting Step
Inefficient Extraction Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. For SPE, ensure the sorbent type is appropriate for BZE (a cation-exchange mechanism can be effective) and that the wash and elution steps are optimized.[6][14] For LLE, experiment with different organic solvents.[15]
Ensure the pH of the sample is adjusted correctly during extraction to maximize the recovery of BZE.
Ion Suppression Infuse a solution of BZE post-column while injecting a blank extracted oral fluid sample to identify regions of ion suppression. Adjust the chromatography to move the BZE peak away from these regions.
Utilize deuterated internal standards (e.g., BZE-d8) to compensate for signal loss due to ion suppression.[6]
Suboptimal Mass Spectrometer Parameters Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) and the collision energy for the specific MRM transitions of BZE.
Issue 3: High Variability in Results
Potential Cause Troubleshooting Step
Inconsistent Sample Collection Standardize the oral fluid collection procedure. Ensure subjects have not consumed food or drink for a specified period before collection.[6]
Ensure the collection device is used according to the manufacturer's instructions to collect a consistent sample volume.
Analyte Instability Store oral fluid samples refrigerated or frozen until analysis.[16] Use collection devices with stabilizing buffers.[6]
Inconsistent Internal Standard Addition Add the internal standard early in the sample preparation process to account for variability in extraction efficiency.

Quantitative Data Summary

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Oral Fluid from Various Studies

Analytical MethodLODLOQReference
2D-GC-MS0.5 µg/L (0.5 ng/mL)1 µg/L (1 ng/mL)[6]
Portable MS<30 ng/mLSlightly above 8 ng/mL[2][3][5][10]
LC-MS/MS1 µg/L (1 ng/mL)10 µg/L (10 ng/mL)[8]
PESI-QTOFLow ng/mL rangeNot specified[7]
GC-MS~1 ng/mLNot specified[13]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Oral Fluid

This protocol is a generalized procedure based on common SPE methods for BZE.

  • Sample Pre-treatment:

    • To 0.75 mL of oral fluid sample (0.25 mL oral fluid + 0.5 mL stabilizing buffer), add 25 µL of an internal standard solution (e.g., 250 µg/L BZE-d8).[6]

    • Add 2 mL of a phosphate (B84403) buffer (pH 6).[6]

    • Vortex the sample and centrifuge.[6]

  • SPE Cartridge Conditioning:

    • Use a cation-exchange SPE cartridge (e.g., UCT Clean Screen DAU 200 mg).[6]

    • Condition the cartridge sequentially with methanol (B129727), deionized water, and a phosphate buffer.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with deionized water.[6]

    • Wash with 0.1 M hydrochloric acid.[6]

    • Wash with methanol to remove interfering substances.[6]

    • Dry the cartridge thoroughly under vacuum for at least 20 minutes.[6]

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a general LC-MS/MS method.

  • Liquid Chromatography:

    • Column: A C18 column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: precursor ion m/z 290 -> product ion m/z 168.[8]

      • This compound-d8 (Internal Standard): precursor ion m/z 298 -> product ion m/z 171 (example transition).

    • Optimization: Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (e.g., collision energy, cone voltage) to maximize the signal for each transition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis oral_fluid Oral Fluid Collection add_is Add Internal Standard oral_fluid->add_is buffer Add Buffer & Centrifuge add_is->buffer spe Solid-Phase Extraction buffer->spe elute Elution spe->elute evap Evaporation elute->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data result Result data->result

Caption: Experimental workflow for this compound analysis in oral fluid.

troubleshooting_lod cluster_extraction Extraction Issues cluster_matrix Matrix Effects cluster_instrument Instrumental Issues low_lod Low LOD / Poor Signal inefficient_extraction Inefficient Extraction low_lod->inefficient_extraction incomplete_elution Incomplete Elution low_lod->incomplete_elution ion_suppression Ion Suppression low_lod->ion_suppression suboptimal_ms Suboptimal MS Parameters low_lod->suboptimal_ms lc_issues Poor Chromatography low_lod->lc_issues optimize_spe optimize_spe inefficient_extraction->optimize_spe Optimize SPE/LLE cleanup cleanup ion_suppression->cleanup Improve Sample Cleanup tune_ms tune_ms suboptimal_ms->tune_ms Tune MS Parameters optimize_lc optimize_lc lc_issues->optimize_lc Optimize LC Method

Caption: Troubleshooting logic for low limit of detection.

References

Technical Support Center: Chromatographic Separation of Benzoylecgonine and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of benzoylecgonine (B1201016) from its isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound and its isomers.

Issue 1: Poor resolution or co-elution of this compound and its isomers.

  • Possible Causes:

    • Inappropriate column selection.

    • Suboptimal mobile phase composition.

    • Mobile phase pH is not ideal for separation.[1][2]

    • Interference from matrix components.[3]

  • Solutions:

    • Column Selection:

      • For general reversed-phase separation of this compound from other cocaine metabolites, C8 or C18 columns are commonly used.[4][5][6][7]

      • For separating enantiomers or diastereomers, a chiral stationary phase is often necessary.[4][8]

    • Mobile Phase Optimization:

      • Adjust the organic modifier (acetonitrile or methanol) gradient or isocratic percentage.[5][6][7]

      • Introduce an ion-pairing agent, such as n-heptanesulfonate, to the mobile phase to enhance the retention and resolution of basic compounds like this compound and its isomers on a C18 column.[4]

    • pH Adjustment:

      • The pH of the mobile phase is a critical parameter for controlling the retention and selectivity of ionizable compounds.[1][2][9]

      • For weakly basic compounds like this compound, working at a pH about 2 units below the pKa will ensure it is in its protonated, more polar form, leading to earlier elution in reversed-phase chromatography. Conversely, a higher pH can suppress ionization and increase retention.[2] A low pH (e.g., 2.7) has been shown to be effective.[5]

    • Sample Preparation:

      • Utilize solid-phase extraction (SPE) to clean up complex samples like urine or plasma, which can help remove interfering matrix components.[6][7][10][11][12]

Issue 2: Asymmetric or broad peak shapes.

  • Possible Causes:

    • Secondary interactions between the analyte and the stationary phase.

    • The mobile phase pH is too close to the analyte's pKa.[1]

    • Column overload.

    • Column degradation or contamination.

  • Solutions:

    • Mobile Phase pH: Ensure the mobile phase pH is at least 1.5-2 pH units away from the pKa of this compound to maintain a consistent ionization state.[1][2][9]

    • Reduce Secondary Interactions:

      • Use a column with end-capping to minimize interactions with residual silanols.

      • Add a competitive amine (e.g., triethylamine) to the mobile phase in small concentrations.

    • Sample Concentration: Dilute the sample to avoid overloading the column.

    • Column Maintenance:

      • Flush the column with a strong solvent to remove contaminants.

      • If the problem persists, the column may be degraded and require replacement.[13]

Issue 3: Fluctuating retention times.

  • Possible Causes:

    • Inconsistent mobile phase preparation.[14]

    • Leaks in the HPLC system.[13][14]

    • Temperature fluctuations.

    • Pump malfunction.[14]

  • Solutions:

    • Mobile Phase: Prepare fresh mobile phase daily and ensure accurate pH measurement. Degas the mobile phase properly.[14]

    • System Check: Inspect the system for any leaks, especially around fittings and seals.[13][14]

    • Temperature Control: Use a column oven to maintain a stable temperature.

    • Pump Maintenance: Regularly check pump performance and perform necessary maintenance.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for separating this compound from its related compounds?

A1: For reversed-phase HPLC, octadecylsilyl (C18) and octylsilyl (C8) are the most common stationary phases for the separation of this compound from other cocaine metabolites like cocaine and ecgonine (B8798807) methyl ester.[4][5][6][7] For the separation of stereoisomers, a chiral stationary phase is required.[4][8]

Q2: How does mobile phase pH affect the separation of this compound?

A2: this compound is an ionizable compound. The pH of the mobile phase dictates its degree of ionization, which in turn significantly affects its retention on a reversed-phase column.[1][2] By controlling the pH, you can manipulate the retention time and selectivity of the separation. For instance, a low pH mobile phase (e.g., pH 2.7) has been successfully used to separate this compound and cocaine.[5]

Q3: What are the typical mobile phase compositions used for this compound analysis?

A3: Common mobile phases are mixtures of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer.[5][6][7] The buffer is used to control the pH. For example, a mobile phase of 17% acetonitrile in a pH 2.7 phosphate (B84403) buffer has been reported for the separation of this compound and cocaine in urine.[5] For separating diastereomers of cocaine, a mobile phase of tetrahydrofuran (B95107) and water with n-heptanesulfonate as an ion-pairing agent has been used.[4]

Q4: What sample preparation methods are recommended for analyzing this compound in biological matrices?

A4: Solid-phase extraction (SPE) is a widely used and effective method for extracting and cleaning up this compound from complex matrices like urine and plasma before chromatographic analysis.[6][7][10][11][12] This helps to reduce matrix effects and improve the overall quality of the chromatography.

Q5: Which detection method is most suitable for this compound analysis?

A5: Both UV detection and mass spectrometry (MS) are commonly used. UV detection is simpler, with wavelengths around 200 nm or 235 nm being effective.[5] However, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, making it the preferred method for confirmation and quantification in forensic and clinical toxicology.[6][7][10]

Experimental Protocols

Method 1: Reversed-Phase HPLC for this compound and Cocaine in Urine[5]
ParameterSpecification
Column Octadecylsilica (C18) coated packing
Mobile Phase 17% Acetonitrile in pH 2.7 phosphate buffer
Detection UV at 200 nm or 235 nm
Internal Standard Ethyl ester of this compound
Method 2: Chiral HPLC for the Separation of Cocaine Diastereomers[4]
ParameterSpecification
Column Octadecylsilyl-silica (C18) reversed-phase
Mobile Phase Tetrahydrofuran (THF) and aqueous ion-pair solution (n-heptanesulfonate) in a 20:80 (v/v) ratio
Detection UV
Sample Preparation Stock solutions in methanol, diluted with mobile phase
Method 3: LC-MS/MS for Cocaine and its Metabolites in Plasma[6][7]
ParameterSpecification
Column Zorbax Eclipse XDB-C8 narrow-bore
Mobile Phase Ammonium acetate (B1210297) buffer/acetonitrile/methanol gradient
Ionization Turbolonspray
Detection Multiple reaction monitoring (MRM)
Sample Preparation Solid-phase extraction (SPE)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Biological Sample (Urine/Plasma) spe Solid-Phase Extraction (SPE) sample->spe Loading extract Clean Extract spe->extract Elution hplc HPLC System extract->hplc Injection column Chromatographic Column (e.g., C18) hplc->column Separation detector Detector (UV or MS) column->detector Detection chromatogram Chromatogram detector->chromatogram quantification Quantification & Identification chromatogram->quantification

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_resolution Poor Resolution / Co-elution cluster_peak_shape Bad Peak Shape (Broad, Tailing) cluster_retention Retention Time Shift start Poor Chromatographic Result check_column Check Column Type start->check_column optimize_mp Optimize Mobile Phase start->optimize_mp adjust_ph Adjust pH start->adjust_ph check_ph Check pH vs. pKa start->check_ph check_overload Check for Overload start->check_overload flush_column Flush Column start->flush_column check_mp_prep Check Mobile Phase Prep start->check_mp_prep check_leaks Check for Leaks start->check_leaks check_temp Check Temperature Control start->check_temp solution Improved Separation check_column->solution optimize_mp->solution adjust_ph->solution check_ph->solution check_overload->solution flush_column->solution check_mp_prep->solution check_leaks->solution check_temp->solution

Caption: Troubleshooting logic for common chromatographic issues.

References

Validation & Comparative

cross-validation of benzoylecgonine results between HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of benzoylecgonine (B1201016) (BZE), the primary metabolite of cocaine, is critical. The two most common analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for your analytical needs.

Gas Chromatography-Mass Spectrometry is often considered the reference method for confirming cocaine use due to its high specificity.[1] However, HPLC has emerged as a viable alternative, with advancements in detector technology enhancing its selectivity.[1] Both methods have demonstrated reliability in quantifying this compound in biological matrices, particularly urine.[1][2][3]

Data Presentation: A Quantitative Comparison

The following table summarizes the performance characteristics of HPLC and GC-MS for the quantification of this compound based on published data.

ParameterHPLCGC-MSReference
Limit of Detection (LOD) 1 ng/mL1 ng/mL[1]
Limit of Quantitation (LOQ) 15.38 ng/mLNot explicitly stated, but linearity established from 15 ng/mL[4][5]
Linearity Range 50 - 1500 ng/mL15 - 1500 ng/mL[1][4]
Correlation Coefficient (r) > 0.990.9960[1][4]
Interday Precision (%CV) 7.0%1.98 - 8.28%[1]
Recovery 76.9% - 96.5%> 80%[6][7]
Quantitative Agreement (r) \multicolumn{2}{c}{0.9992}[1]

Experimental Workflows

The analysis of this compound by either HPLC or GC-MS involves several key steps, from sample preparation to data acquisition. The following diagram illustrates a typical workflow for the cross-validation of results between these two methods.

This compound Analysis Workflow Cross-Validation Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Comparison Sample Urine Sample Spike Spike with BZE Standard and Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Split Split Sample Reconstitution->Split HPLC HPLC Analysis Split->HPLC Derivatization Derivatization (e.g., with MSTFA) Split->Derivatization Data_HPLC HPLC Results (Concentration) HPLC->Data_HPLC GCMS GC-MS Analysis Data_GCMS GC-MS Results (Concentration) GCMS->Data_GCMS Derivatization->GCMS Comparison Cross-Validation: Compare Concentrations Data_HPLC->Comparison Data_GCMS->Comparison

Caption: Workflow for this compound analysis and cross-validation between HPLC and GC-MS.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for both HPLC and GC-MS analysis of this compound in urine.

Sample Preparation (Common for both methods)

A solid-phase extraction (SPE) technique is commonly used to isolate this compound from the urine matrix.[4][6][8]

  • Sample Pre-treatment: A 2 mL urine sample is typically spiked with a known amount of a deuterated internal standard.[4]

  • SPE Column Conditioning: The SPE cartridge (e.g., Bond-Elut Certify) is conditioned sequentially with methanol (B129727) and a phosphate (B84403) buffer.[8]

  • Sample Loading: The pre-treated urine sample is loaded onto the conditioned SPE column.

  • Washing: The column is washed with deionized water, dilute acid (e.g., 0.1M HCl), and methanol to remove interfering substances.[4]

  • Elution: this compound is eluted from the column using a mixture of methylene (B1212753) chloride, isopropanol, and ammonium (B1175870) hydroxide.[4]

  • Evaporation: The eluate is evaporated to dryness under a stream of nitrogen at approximately 40°C.[4]

HPLC Method
  • Reconstitution: The dried extract is reconstituted in the mobile phase.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., Lichrospher RP 18) is commonly used.[6][9]

    • Mobile Phase: A typical mobile phase consists of a mixture of methanol and a phosphate buffer.[6][9]

    • Detection: UV detection at 235 nm is frequently employed.[6][9]

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.

GC-MS Method
  • Derivatization: To increase volatility for gas chromatography, the dried extract must be derivatized. A common derivatizing agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).[4] This step is a key difference from HPLC methods.[10]

  • Chromatographic Separation:

    • Injection: The derivatized sample is injected into the GC system.

    • Column: A capillary column suitable for drug analysis is used.

  • Mass Spectrometric Detection:

    • Ionization: Electron Ionization (EI) is typically used.[4]

    • Analysis Mode: Selected Ion Monitoring (SIM) is employed for enhanced sensitivity and specificity by monitoring characteristic ions of the derivatized this compound.[11]

  • Quantification: Similar to HPLC, quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[11]

Conclusion

Both HPLC and GC-MS are robust and reliable methods for the quantitative analysis of this compound. GC-MS is the established "gold standard" providing high specificity, while modern HPLC with UV detection offers a comparable and often simpler alternative, as it does not require a derivatization step.[1][10] The choice between the two techniques may depend on laboratory resources, desired sample throughput, and specific regulatory requirements. The strong correlation in quantitative results between the two methods indicates that HPLC is a suitable alternative to GC-MS for many applications.[1][2][3]

References

Stability Showdown: Benzoylecgonine vs. Ecgonine Methyl Ester in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The stability of cocaine metabolites, benzoylecgonine (B1201016) (BE) and ecgonine (B8798807) methyl ester (EME), in biological samples is a critical factor for accurate toxicological interpretation and the development of reliable analytical methods. This guide provides a comprehensive comparative analysis of the stability of these two major cocaine metabolites, supported by experimental data from peer-reviewed studies. Understanding the degradation kinetics of BE and EME under various storage conditions is paramount for ensuring the integrity of forensic and clinical laboratory results.

At a Glance: Key Stability Differences

FeatureThis compound (BE)Ecgonine Methyl Ester (EME)
Primary Formation Pathway Chemical hydrolysis of cocaine's methyl ester group.[1][2][3]Enzymatic hydrolysis of cocaine's benzoyl ester group by plasma and liver esterases.[1][2][3][4]
General Stability Generally considered more stable than cocaine and, in some conditions, more stable than EME.[1][5][6][7]Less stable than this compound in some matrices and conditions, susceptible to further hydrolysis to ecgonine.[1][2][8]
Optimal Storage Temperature Frozen (-20°C) for long-term stability.[2][8][9][10]Frozen (-20°C) for long-term stability.[2][8][9][11]
Effect of pH in Urine More stable at acidic pH (e.g., pH 5).[12] Significant degradation at pH greater than 8.0.[12]Stability is also influenced by pH, with degradation observed at alkaline pH.[2]
Primary Degradation Product Ecgonine.[8]Ecgonine.[8][13][14]

Quantitative Stability Data

The following tables summarize the stability of this compound and ecgonine methyl ester in various biological matrices under different storage conditions, as reported in scientific literature.

Table 1: Stability in Blood/Plasma
AnalyteMatrixStorage TemperaturePreservativeDurationPercent Recovery/RemainingReference
This compound Blood-20°CWith and Without NaF1 year>80% (89.9% with NaF, 86.7% without)[2][9]
Blood4°CWith NaF365 days68.5%[2][8]
Blood4°CWithout NaF365 days3.7%[2][8]
BloodRoom TemperatureNot Specified35 days~75% (25% loss)[12]
Ecgonine Methyl Ester Blood-20°CWith and Without NaF1 year>80% (105.0% with NaF, ~107% without)[2][9]
Blood4°CWith NaF215 daysDisappeared[2][8]
Blood4°CWithout NaF185 daysDisappeared[2][8]
Plasma4°C0.25% KF15 daysSignificant degradation[14]
Plasma20°C0.25% KF15 daysSignificant degradation[14]
Table 2: Stability in Urine
AnalyteMatrixStorage TemperaturepHDurationPercent Recovery/RemainingReference
This compound Urine-20°CNot Specified1 yearStable[2][9]
Urine4°C81 year23%[2][9]
Urine4°C5.3 - 7.91 yearMinimal degradation[12]
Ecgonine Methyl Ester Urine-20°CNot Specified6 monthsWithin 20% of initial concentration for 22 of 25 specimens[15][11]
Urine4°CNot Specified6 monthsWithin 20% of initial concentration for 19 of 25 specimens[15][11]
Urine4°C815 daysDisappeared[2][8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating stability studies. Below are summaries of typical experimental protocols employed in the cited literature.

Protocol 1: Stability Study in Blood
  • Objective: To evaluate the in vitro stability of cocaine and its metabolites in whole blood.

  • Sample Preparation:

    • Whole blood samples are fortified with known concentrations of this compound and ecgonine methyl ester.

    • Samples are divided into aliquots for different storage conditions (e.g., -20°C, 4°C, room temperature) and with or without preservatives like sodium fluoride (B91410) (NaF).

  • Storage: Aliquots are stored for various durations (e.g., up to one year).

  • Analysis:

    • At specified time points, aliquots are thawed (if frozen) and prepared for analysis.

    • Analytes are typically extracted from the blood matrix using solid-phase extraction (SPE).

    • Quantification is performed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Evaluation: The concentration of each analyte at each time point is compared to the initial concentration (time zero) to calculate the percent recovery or degradation.

Protocol 2: Stability Study in Urine
  • Objective: To assess the stability of this compound and ecgonine methyl ester in urine under various pH and temperature conditions.

  • Sample Preparation:

    • Urine samples are pooled and spiked with standard solutions of the analytes.

    • The pH of the urine aliquots is adjusted to different levels (e.g., 4, 6, 8) using appropriate buffers.

  • Storage: Samples are stored at different temperatures (e.g., -20°C, 4°C) for a predetermined period.

  • Analysis:

    • Sample extraction is commonly performed using solid-phase extraction.

    • Derivatization may be necessary for GC-MS analysis to improve the chromatographic properties of the analytes.

    • Analysis is conducted using GC-MS or LC-MS/MS.

  • Data Evaluation: The stability is determined by comparing the analyte concentrations over time to the initial concentrations.

Visualizing Degradation Pathways and Experimental Workflow

The following diagrams illustrate the metabolic and degradation pathways of cocaine and a typical experimental workflow for stability studies.

Cocaine Degradation Pathway Cocaine Cocaine BE BE Cocaine->BE Chemical Hydrolysis / Carboxylesterase-1 EME EME Cocaine->EME Butyrylcholinesterase / Carboxylesterase-2 Ecgonine Ecgonine BE->Ecgonine Hydrolysis EME->Ecgonine Hydrolysis

Caption: Metabolic and degradation pathways of cocaine.

Experimental Workflow for Stability Analysis cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points Spiking Spike Biological Matrix Aliquoting Aliquot Samples Spiking->Aliquoting Modification Adjust pH / Add Preservatives Aliquoting->Modification Temp1 -20°C Modification->Temp1 Temp2 4°C Modification->Temp2 Temp3 Room Temperature Modification->Temp3 Extraction Solid-Phase Extraction Temp1->Extraction Temp2->Extraction Temp3->Extraction Quantification LC-MS/MS or GC-MS Extraction->Quantification Data Data Comparison (t=x vs t=0) Quantification->Data

Caption: A typical experimental workflow for stability studies.

References

A Comparative Guide to Inter-Laboratory Proficiency Testing for Benzoylecgonine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of prominent inter-laboratory proficiency testing (PT) programs for the measurement of benzoylecgonine (B1201016) (BZE), the primary metabolite of cocaine. Accurate and reliable detection of BZE is crucial in various fields, including clinical toxicology, forensic science, and workplace drug testing. Participation in external quality assessment schemes is paramount for laboratories to ensure the accuracy and comparability of their results. This document summarizes quantitative data from leading PT providers, details common experimental protocols, and visualizes testing workflows to aid laboratories in selecting and evaluating their performance in these essential programs.

Performance in Proficiency Testing Schemes

The following tables summarize the performance of participating laboratories in two major international proficiency testing programs: the United Nations Office on Drugs and Crime (UNODC) International Collaborative Exercises (ICE) program and the College of American Pathologists (CAP) Urine Drug Testing Survey. Data for the RTI International program was not publicly available in sufficient detail for a direct quantitative comparison.

United Nations Office on Drugs and Crime (UNODC) ICE Program

The UNODC ICE program provides urine samples spiked with various drugs of abuse to laboratories worldwide. The performance is evaluated based on qualitative identification and quantitative analysis, with z-scores used to assess the accuracy of quantitation.

Year/Round Matrix Spiked BZE Concentration (ng/mL) Number of Participating Laboratories Correct Identification (%) Quantitative Performance (z-score)
2024/1Urine749123Not explicitly stated, but 18 false positives were reported for the sample containing BZE and methylecgonine.[1]A z-score plot was generated, with the majority of participants achieving acceptable scores (
2022/1Urine57511064% of participants identified all test samples correctly; difficulty in identifying BZE was noted as a primary reason for incorrect results.85% of laboratories that performed quantitation achieved acceptable z-scores (
2019/1Urine115098Not explicitly stated, but it was noted that the number of false-negative results decreased from the previous round.Performance improved from the previous round, with more laboratories achieving acceptable z-scores.
College of American Pathologists (CAP) Urine Drug Testing Survey

The CAP offers comprehensive urine drug testing proficiency surveys. These surveys assess the ability of laboratories to correctly identify the presence or absence of a wide range of drugs, including this compound. For some challenges, quantitative analysis is also evaluated. A key feature of some CAP surveys is that only false-positive results are considered unacceptable for certain analytes.

Survey Type Matrix Challenge Concentration Range Evaluation Criteria Common Analytical Methods
Screening (UDS)UrineVaries per surveyPrimarily qualitative identification.Immunoassay techniques are widely used for screening.
Confirmation (UDC)UrineVaries per surveyBoth qualitative identification and quantitative analysis.Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the standard confirmatory methods.

Note: Specific quantitative performance data from recent CAP surveys, including the percentage of laboratories with acceptable results for this compound quantitation, were not publicly available in the reviewed documents.

Experimental Protocols

The accurate measurement of this compound relies on robust and validated analytical methods. The following sections detail common experimental protocols for the screening and confirmation of BZE in urine, as typically employed by laboratories participating in proficiency testing programs.

Screening by Immunoassay

Initial screening for this compound is commonly performed using homogeneous enzyme immunoassays. These assays are rapid and suitable for high-throughput analysis.

Principle: The assay is based on the competition between this compound in the urine sample and a this compound-enzyme conjugate for a limited number of antibody binding sites. In the absence of BZE in the sample, the antibody binds to the enzyme conjugate, inhibiting its activity. The presence of BZE in the sample leads to less binding of the conjugate and thus higher enzyme activity, which can be measured spectrophotometrically.

Typical Procedure:

  • Sample Preparation: Urine samples are typically centrifuged to remove particulate matter and may be diluted with a buffer.

  • Reagent Preparation: Reagents, including the antibody/substrate reagent and the enzyme conjugate reagent, are brought to the appropriate temperature on an automated clinical chemistry analyzer.

  • Analysis: The analyzer automatically pipettes the sample and reagents into a reaction cuvette. The change in absorbance, which is proportional to the enzyme activity, is measured.

  • Interpretation: The rate of absorbance change is compared to that of a cutoff calibrator. Samples with a rate greater than or equal to the cutoff are considered presumptively positive.

Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

Presumptively positive screening results are typically confirmed by a more specific and sensitive method, such as GC-MS. This technique provides definitive identification and quantification of this compound.

1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for isolating and concentrating this compound from the urine matrix prior to GC-MS analysis.

  • Principle: SPE separates components of a mixture based on their physical and chemical properties. A solid sorbent is used to retain the analyte of interest while the matrix components are washed away. The analyte is then eluted with a different solvent.

  • Typical SPE Protocol for this compound:

    • Column Conditioning: An SPE cartridge (e.g., a mixed-mode cation exchange and hydrophobic sorbent) is conditioned with methanol (B129727) followed by deionized water and a buffer (e.g., phosphate (B84403) buffer pH 6.0).

    • Sample Loading: A urine sample, to which an internal standard (e.g., this compound-d3) has been added, is applied to the conditioned SPE column.

    • Washing: The column is washed with deionized water, a weak acid (e.g., 0.1 M HCl), and an organic solvent (e.g., methanol) to remove interfering substances.

    • Drying: The column is dried under vacuum or with nitrogen to remove residual solvents.

    • Elution: this compound is eluted from the column with a mixture of organic solvents and a base (e.g., methylene (B1212753) chloride:isopropanol:ammonium hydroxide).

2. Derivatization

To improve its chromatographic properties (volatility and thermal stability), this compound is typically derivatized before GC-MS analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the polar carboxylic acid and hydroxyl groups into less polar trimethylsilyl (B98337) (TMS) ethers and esters.

3. GC-MS Analysis

  • Injection: A small volume of the derivatized extract is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase.

  • Detection: As the separated components exit the column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting charged fragments are separated by their mass-to-charge ratio.

  • Identification and Quantitation: this compound is identified by its characteristic retention time and mass spectrum. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Visualizing the Workflow

The following diagrams illustrate the typical workflows for proficiency testing and the analytical procedures for this compound measurement.

Proficiency_Testing_Workflow cluster_Provider Proficiency Testing Provider cluster_Laboratory Participating Laboratory cluster_Evaluation Performance Evaluation PT_Sample_Prep Sample Preparation (Spiking of BZE) PT_Distribution Sample Distribution PT_Sample_Prep->PT_Distribution Sample_Receipt Sample Receipt PT_Distribution->Sample_Receipt Analysis Analysis (Screening & Confirmation) Sample_Receipt->Analysis Result_Reporting Result Reporting Analysis->Result_Reporting Data_Analysis Data Analysis (e.g., z-score calculation) Result_Reporting->Data_Analysis Report_Generation Issuance of Performance Report Data_Analysis->Report_Generation

Proficiency Testing Workflow for this compound.

Analytical_Workflow cluster_Screening Screening cluster_Confirmation Confirmation Urine_Sample Urine Sample Immunoassay Enzyme Immunoassay Urine_Sample->Immunoassay Decision Presumptive Positive? Immunoassay->Decision SPE Solid-Phase Extraction Derivatization Derivatization SPE->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Positive_Result Confirmed Positive Result GCMS->Positive_Result Decision->SPE Yes Negative_Result Negative Result Decision->Negative_Result No

Analytical Workflow for this compound in Urine.

References

A Comparative Analysis of a Novel Biosensor for Rapid Benzoylecgonine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel biosensor for the rapid detection of benzoylecgonine (B1201016) (BZE), the primary metabolite of cocaine, against established analytical methods. The following sections present a comprehensive overview of its performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential for various applications.

Performance Comparison

The efficacy of the novel biosensor is benchmarked against traditional and advanced analytical techniques for BZE detection. The table below summarizes the key performance metrics, offering a clear comparison of their capabilities.

FeatureNovel Biosensor (Electrochemical)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Enzyme Immunoassay (EIA)
Limit of Detection (LOD) 8.0 pg/mL[1]0.25 ng/mL (in blood)[2]~2 ng/mL (in dried blood spots)[3]Cutoff typically 150-300 ng/mL[4][5]
Detection Time 20-40 minutes[1]HoursMinutes to Hours[6]Minutes
Linear Range Not specified25 - 10,000 ng/mL[7]25 - 250 ng/mL[8]Semiquantitative[9]
Sample Matrix Urine[1]Blood, Urine[2][7]Urine, Dried Blood Spots[3][6]Urine[4][5]
Portability High (potential for point-of-care)Low (laboratory-bound)Low (laboratory-bound)Moderate (can be adapted for on-site tests)[10]
Specificity High[1]Very HighVery High[6]Prone to cross-reactivity[11]

Experimental Protocols

Novel Electrochemical Biosensor Protocol

This protocol outlines the fundamental steps for BZE detection using the novel electrochemical immunosensor.

  • Electrode Preparation: Screen-printed carbon array electrodes are modified with gold nanoparticles to enhance signal transduction.

  • Antibody Immobilization: Specific monoclonal antibodies against this compound are immobilized onto the surface of the modified electrodes.

  • Competitive Immunoassay: The urine sample is introduced to the sensor surface. Free BZE in the sample competes with a known amount of BZE-conjugate (e.g., BZE-BSA) for binding to the immobilized antibodies.

  • Electrochemical Detection: A secondary antibody labeled with an electroactive species is introduced. The resulting electrochemical signal is measured, which is inversely proportional to the concentration of BZE in the sample. A higher concentration of BZE in the sample leads to less binding of the BZE-conjugate and thus a lower signal.

  • Data Analysis: The measured signal is compared to a standard curve to determine the concentration of BZE.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

A standard protocol for the confirmation of this compound in urine.

  • Sample Preparation: A urine specimen is spiked with a deuterated internal standard (e.g., BZE-d8).

  • Solid-Phase Extraction (SPE): The sample undergoes solid-phase extraction to isolate the analyte from interfering matrix components.

  • Derivatization: The extracted BZE is derivatized, for example, with pentafluoropropionic anhydride (B1165640) (PFPA) and pentafluoropropanol (B8783277) (PFPOH), to increase its volatility for GC analysis.[7]

  • GC Separation: The derivatized sample is injected into a gas chromatograph, where BZE is separated from other compounds based on its retention time.

  • MS Detection: The separated compounds are introduced into a mass spectrometer for identification and quantification based on their mass-to-charge ratio.

Visualizing the Methodologies

To further elucidate the operational principles, the following diagrams illustrate the signaling pathway of the novel biosensor and the comparative experimental workflow.

novel_biosensor_pathway Signaling Pathway of the Novel Biosensor cluster_electrode Sensor Surface cluster_sample Sample Introduction cluster_binding Competitive Binding cluster_detection Signal Generation Electrode Modified Electrode Antibody Anti-BZE Antibody Electrode->Antibody Immobilization Bound_Complex Antibody-BZE Complex Antibody->Bound_Complex BZE This compound (Analyte) BZE->Bound_Complex BZE_Conj BZE-Conjugate Unbound_Conj Unbound BZE-Conjugate BZE_Conj->Unbound_Conj Secondary_Ab Labeled Secondary Antibody Bound_Complex->Secondary_Ab Signal Electrochemical Signal Secondary_Ab->Signal

Caption: Signaling pathway of the novel electrochemical biosensor.

experimental_workflow Experimental workflow for comparative validation. cluster_sample_prep Sample Collection & Preparation cluster_methods Analytical Methods cluster_data_analysis Data Analysis & Comparison Sample Urine Sample Collection Spiking Spiking with Known BZE Concentrations Sample->Spiking Aliquoting Aliquoting for Different Methods Spiking->Aliquoting Novel_Biosensor Novel Biosensor Analysis Aliquoting->Novel_Biosensor GCMS GC-MS Analysis Aliquoting->GCMS LCMS LC-MS/MS Analysis Aliquoting->LCMS EIA Immunoassay (EIA) Aliquoting->EIA Data_Collection Data Collection (LOD, Time, etc.) Novel_Biosensor->Data_Collection GCMS->Data_Collection LCMS->Data_Collection EIA->Data_Collection Comparison Performance Metric Comparison Data_Collection->Comparison Validation Validation of Novel Biosensor Comparison->Validation

Caption: Workflow for the comparative validation of the biosensor.

References

Benzoylecgonine vs. Cocaethylene: A Comparative Guide for Indicating Recent Cocaine Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of cocaine use is a critical aspect of clinical and forensic toxicology. While the parent drug, cocaine, is rapidly metabolized and eliminated from the body, its metabolites serve as longer-lasting and reliable indicators of recent consumption. This guide provides an in-depth comparison of two key cocaine metabolites: benzoylecgonine (B1201016) (BE) and cocaethylene (B1209957) (CE), offering insights into their formation, pharmacokinetics, and analytical detection to aid researchers in selecting the appropriate biomarker for their studies.

At a Glance: this compound vs. Cocaethylene

FeatureThis compound (BE)Cocaethylene (CE)
Formation Major inactive metabolite of cocaine formed through hydrolysis.[1][2]Active metabolite formed only with concurrent use of cocaine and ethanol (B145695) via transesterification in the liver.[2][3]
Indication Recent cocaine use.Recent and concurrent cocaine and alcohol use.[1]
Pharmacological Activity Primarily inactive, though some studies suggest vasoconstrictive effects.[4]Pharmacologically active, with euphoric and cardiotoxic effects similar to or greater than cocaine.[1][3]
Half-life Longer than cocaine, approximately 5.5–7.5 hours.[5]Longer than cocaine, with an average half-life of about 148 minutes.[1]

Detection Windows in Biological Matrices

The window of detection for both this compound and cocaethylene varies significantly depending on the biological sample tested. Hair analysis offers the longest retrospective view of use, while blood and saliva provide information on more recent consumption.

Biological MatrixThis compound Detection WindowCocaethylene Detection Window
Urine 1-4 days for occasional users; up to 2 weeks for heavy users.[5][6][7][8]1-3 days.[9]
Blood Up to 48 hours.[6]Up to 24 hours.[9]
Hair Up to 90 days or longer, depending on hair length.[5][7][10]Several months.[9]
Saliva Up to 28-30.5 hours.[11]A few hours to 1-2 days.[8][9]

Metabolic Pathway of Cocaine

The metabolic fate of cocaine is crucial in understanding the formation of its key biomarkers. In the absence of ethanol, cocaine is primarily hydrolyzed to this compound. However, when ethanol is present, a portion of the cocaine undergoes transesterification to form cocaethylene.

Cocaine_Metabolism cluster_0 Cocaine Metabolism Cocaine Cocaine This compound This compound (BE) Cocaine->this compound Hydrolysis Cocaethylene Cocaethylene (CE) Cocaine->Cocaethylene Transesterification EME Ecgonine Methyl Ester (EME) Cocaine->EME Ethanol Ethanol Ethanol->Cocaethylene Transesterification hCE1 Human Carboxylesterase 1 (hCE1) hCE1->Cocaine hCE1->Ethanol PChE_hCE2 Plasma Cholinesterase (PChE) & Human Carboxylesterase 2 (hCE2) PChE_hCE2->Cocaine Cocaethylene->this compound Hydrolysis

Caption: Metabolic pathways of cocaine leading to the formation of this compound and cocaethylene.

Experimental Protocols for Detection

The accurate quantification of this compound and cocaethylene is paramount for research and diagnostic purposes. Various analytical techniques are employed, each with specific protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urine Samples

This method is widely used for the simultaneous analysis of cocaine and its metabolites in urine.

Experimental Workflow:

GCMS_Workflow start Urine Sample Collection spe Solid Phase Extraction (SPE) start->spe Extraction derivatization Derivatization spe->derivatization Elution & Concentration gcms GC-MS Analysis derivatization->gcms Injection quant Quantification gcms->quant Data Analysis

Caption: Workflow for the analysis of cocaine metabolites in urine using GC-MS.

Protocol Summary:

  • Sample Preparation: Urine samples are subjected to solid-phase extraction (SPE) to isolate the analytes of interest.[12]

  • Derivatization: The extracted compounds are often derivatized to improve their chromatographic properties and thermal stability for GC analysis.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer. The compounds are separated based on their volatility and then identified and quantified based on their mass-to-charge ratio.[12]

  • Validation Parameters: Method validation typically includes assessing linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). For instance, one study reported linearity in the range of 20–3000 ng/mL for this compound and 15–2000 ng/mL for cocaine and cocaethylene.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Blood, Serum, and Plasma

LC-MS/MS offers high sensitivity and specificity for the analysis of cocaine and its metabolites in blood-based matrices.

Experimental Workflow:

LCMSMS_Workflow start Blood/Serum/Plasma Sample deproteinization Protein Precipitation start->deproteinization Add Acetonitrile with Internal Standard centrifugation Centrifugation deproteinization->centrifugation Vortex & Centrifuge lcmsms LC-MS/MS Analysis centrifugation->lcmsms Inject Supernatant quant Quantification lcmsms->quant Data Analysis

Caption: Workflow for LC-MS/MS analysis of cocaine metabolites in blood, serum, or plasma.

Protocol Summary:

  • Sample Preparation: A simple deproteinization step is often sufficient. This typically involves adding a solvent like acetonitrile, which may also contain an internal standard, to the sample to precipitate proteins.[13]

  • Chromatographic Separation: The supernatant is injected into a liquid chromatograph for separation of the analytes.

  • Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification. This technique provides excellent precision across a linear range, for example, from 25–2,000 ng/mL for each analyte.[13]

Conclusion

Both this compound and cocaethylene are valuable biomarkers for assessing recent cocaine use. The choice between them depends on the specific research question. This compound serves as a general indicator of cocaine consumption due to its status as the major metabolite. In contrast, the detection of cocaethylene provides definitive evidence of concurrent alcohol and cocaine use, which can be critical in studies investigating the combined effects of these substances.[1][3] The selection of the analytical method and biological matrix should be guided by the required detection window and the sensitivity and specificity needed for the study.

References

A Comparative Analysis of Benzoylecgonine Concentrations in Blood, Urine, and Hair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of benzoylecgonine (B1201016) concentrations in three common biological matrices: blood, urine, and hair. This compound, the primary metabolite of cocaine, is a key biomarker for determining cocaine use. Understanding its distribution and detection in different biological samples is crucial for clinical and forensic toxicology, as well as in the development of new therapeutic interventions for substance use disorders. This document presents quantitative data from various studies, details the experimental protocols for analysis, and illustrates the metabolic and detection pathways.

Data Presentation: Quantitative Comparison

The concentration of this compound and its detection window vary significantly across different biological matrices. These differences are critical for interpreting toxicological results. The following table summarizes typical this compound concentrations and detection windows in blood, urine, and hair.

Biological MatrixTypical this compound Concentration RangeDetection Window
Blood 50 - 1,000 ng/mL[1][2]Up to 24-48 hours[1][3]
Urine 150 ng/mL (cutoff) to > 1,000 ng/mL[4][5]2 to 4 days; up to 2 weeks in chronic heavy users[1][3][6][7]
Hair Light Users: 0.5 - 3 ng/mgModerate Users: 3.1 - 10 ng/mgHeavy Users: 10.1 - 40 ng/mg[8]Months to years, depending on hair length[6]

Metabolic and Detection Pathway

The following diagram illustrates the metabolic conversion of cocaine to its major metabolite, this compound, and its subsequent detection in blood, urine, and hair.

Metabolism and Detection of this compound cluster_detection Detection Matrices Cocaine Cocaine Ingestion Metabolism Hepatic Metabolism (Hydrolysis) Cocaine->Metabolism This compound This compound (BZE) Metabolism->this compound Blood Blood (Short-term detection) This compound->Blood Urine Urine (Medium-term detection) This compound->Urine Hair Hair (Long-term detection) This compound->Hair

Metabolism and detection of this compound.

Experimental Protocols

Accurate quantification of this compound in biological matrices is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The following sections detail common methodologies for blood, urine, and hair analysis.

Analysis of this compound in Blood

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 1 mL of whole blood, add an internal standard (e.g., this compound-d3).

    • Precipitate proteins by adding 2 mL of acetonitrile (B52724). Centrifuge and collect the supernatant.

    • Condition a C18 SPE cartridge with methanol (B129727) and water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with water and a low-concentration organic solvent (e.g., 5% methanol).

    • Elute this compound with a mixture of dichloromethane (B109758) and isopropanol (B130326) (80:20 v/v) containing 2% ammonium (B1175870) hydroxide.

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in an appropriate solvent (e.g., ethyl acetate).

    • Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 20-30 minutes to form the trimethylsilyl (B98337) derivative of this compound.

  • GC-MS Analysis:

    • Gas Chromatograph: Use a capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at 100°C, ramp to 280°C.

    • Mass Spectrometer: Operate in electron ionization (EI) mode.

    • Detection: Use selected ion monitoring (SIM) for characteristic ions of the derivatized this compound and the internal standard.

Analysis of this compound in Urine

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation (Dilute-and-Shoot):

    • To 100 µL of urine, add 900 µL of an internal standard solution (e.g., This compound-d3 (B593741) in mobile phase).

    • Vortex the sample and centrifuge to pellet any particulates.

    • Transfer the supernatant to an autosampler vial for analysis. This method is rapid but may be subject to matrix effects.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 1 mL of urine, add an internal standard.

    • Condition a mixed-mode cation exchange SPE cartridge.

    • Load the sample onto the cartridge.

    • Wash with an acidic buffer and methanol.

    • Elute with a basic organic solvent mixture (e.g., methanol:ammonium hydroxide).

    • Evaporate the eluate and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Use a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Use multiple reaction monitoring (MRM) to monitor at least two transitions for this compound and its internal standard for quantification and confirmation.

Analysis of this compound in Hair

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Decontamination and Extraction:

    • Wash approximately 20-50 mg of hair sequentially with methylene (B1212753) chloride and isopropanol to remove external contamination.

    • Allow the hair to dry completely.

    • Pulverize or finely cut the hair.

    • Add an internal standard (e.g., this compound-d3).

    • Incubate the hair in a solution of methanol/hydrochloric acid (e.g., 2:1) at an elevated temperature (e.g., 65°C) for several hours or overnight to extract the analytes from the hair matrix.[9]

    • Centrifuge and collect the supernatant.

  • Sample Cleanup (Solid-Phase Extraction - SPE):

    • Neutralize the acidic extract and proceed with a mixed-mode SPE cleanup similar to the protocol for urine.

  • Derivatization:

    • Derivatize the dried extract with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to improve the chromatographic properties of this compound.[9]

  • GC-MS Analysis:

    • The GC-MS conditions are similar to those used for blood analysis, with optimization of the temperature program to ensure separation from any matrix interferences specific to hair.

Note: All analytical methods should be fully validated according to established guidelines, including assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and matrix effects.

References

A Comparative Guide to the Performance of Benzoylecgonine Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of benzoylecgonine (B1201016) (BZE), the primary metabolite of cocaine, is crucial in clinical toxicology, forensic analysis, and drug development. The use of a stable isotope-labeled internal standard is the gold standard for achieving reliable and accurate results, particularly with mass spectrometry-based methods. This guide provides an objective comparison of the most commonly used deuterated internal standards for BZE analysis: This compound-d3 (B593741) (BZE-d3) and This compound-d8 (B1383829) (BZE-d8). The information presented is supported by experimental data from various studies to assist researchers in selecting the most appropriate internal standard for their analytical needs.

Key Considerations for Internal Standard Selection

An ideal internal standard should exhibit physicochemical properties as close as possible to the analyte of interest. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in the analytical process. For deuterated standards, several factors are critical:

  • Chromatographic Co-elution: The internal standard should co-elute with the native analyte to ensure it experiences the same matrix effects and ionization suppression or enhancement. Both BZE-d3 and BZE-d8 are expected to co-elute closely with unlabeled this compound.[1]

  • Mass Difference: A sufficient mass difference between the analyte and the internal standard is necessary to prevent isotopic cross-contribution, especially on lower-resolution mass spectrometers. BZE-d8 offers a larger mass difference (8 amu) compared to BZE-d3 (3 amu), which can be advantageous in minimizing potential spectral overlap.[1]

  • Label Stability: The deuterium (B1214612) labels must be stable to prevent back-exchange with protons from the solvent or matrix, which would compromise the accuracy of quantification.

  • Availability and Cost: The commercial availability and cost of certified reference materials are practical considerations for any laboratory.[1]

Performance Data Comparison

The following tables summarize the performance characteristics of analytical methods utilizing either BZE-d3 or BZE-d8 as an internal standard, based on data from various validation studies. It is important to note that a direct comparison is challenging as experimental conditions differ across studies.

Table 1: Performance Characteristics of this compound Internal Standards

Performance ParameterThis compound-d8This compound-d3Source(s)
Intra-Assay Precision (CV%) 1.2%7.8 - 12.3%[1][2]
Inter-Assay Precision (CV%) < 2.4%Not Reported[1][2]
Accuracy (%) 102%97.5 - 104.8%[3][4]
Linearity (r²) 0.9994> 0.998[1][2][5]
Recovery (%) 86%74.0 - 79.8%[3][4]
Matrix Effect (%) 1% (minor ion suppression)Not explicitly reported, but methods show good performance[3]

Based on the available data, methods utilizing BZE-d8 have demonstrated excellent precision.[1][2] Methods using BZE-d3 have shown very good accuracy and linearity.[4] The choice between them may depend on the specific analytical platform, the required level of sensitivity, and the potential for isotopic interference.

Experimental Protocols

Detailed methodologies are crucial for understanding the context of the performance data. Below are representative experimental protocols for the analysis of this compound using either BZE-d8 or BZE-d3 as an internal standard.

Protocol 1: GC-MS Analysis of this compound in Urine using BZE-d8

This method is suitable for the quantification of BZE in urine.

  • Sample Preparation:

    • To 1 mL of urine, add the internal standard this compound-d8.

    • Perform solid-phase extraction (SPE) for sample cleanup and concentration.[2]

  • Derivatization:

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Monitor the appropriate ions for this compound and BZE-d8.

Protocol 2: LC-MS/MS Analysis of this compound in Urine using BZE-d3

This "dilute-and-shoot" method is a simpler and faster approach suitable for high-throughput analysis.

  • Sample Preparation:

    • Spike a urine sample with the deuterated internal standard, BE-d3.[6]

    • If necessary, perform enzymatic hydrolysis with β-glucuronidase to cleave any conjugated metabolites.[6]

    • Dilute the sample with a suitable solvent.

  • LC-MS/MS Analysis:

    • Inject the diluted sample directly into the LC-MS/MS system.

    • Monitor two selected-reaction monitoring (SRM) transitions for both BZE and its deuterated internal standard, BE-d3, to provide ion ratio confirmation.[6]

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflows for the selection of an internal standard and a typical analytical process for this compound.

A Define Analytical Requirements (Matrix, Sensitivity, Throughput) B Evaluate Potential Internal Standards (BZE-d3, BZE-d8, etc.) A->B C Consider Mass Difference (Potential for Isotopic Crosstalk) B->C D Assess Chromatographic Co-elution B->D E Check Label Stability B->E F Compare Cost and Availability B->F G Select Candidate Internal Standard C->G D->G E->G F->G H Method Validation (Precision, Accuracy, Linearity, Recovery, Matrix Effect) G->H I Implement for Routine Analysis H->I

Workflow for selecting and validating an internal standard.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Urine/Blood/Oral Fluid Sample Collection B Spike with Internal Standard (BZE-d3 or BZE-d8) A->B C Sample Pre-treatment (e.g., Hydrolysis, Protein Precipitation) B->C D Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) C->D E Evaporation and Reconstitution D->E F Derivatization (for GC-MS) E->F If GC-MS G GC-MS or LC-MS/MS Analysis E->G If LC-MS/MS F->G H Data Acquisition (Selected Ion Monitoring or Multiple Reaction Monitoring) G->H I Peak Integration H->I J Calibration Curve Generation I->J K Quantification of this compound J->K

Generalized analytical workflow for this compound.

Conclusion

Both this compound-d8 and this compound-d3 are suitable for use as internal standards in the quantification of this compound.[1] BZE-d8 offers a larger mass difference, which can be beneficial for minimizing isotopic interference, and has been shown to provide excellent precision in some studies.[1][2] BZE-d3 has also been successfully used in numerous validated methods demonstrating good accuracy and linearity.[4] The ultimate choice of internal standard will depend on the specific requirements of the analytical method, including the instrumentation available, the sample matrix, and the desired level of performance. It is imperative that any chosen internal standard be thoroughly validated for the specific application to ensure the generation of accurate and legally defensible data.

References

A Comparative Guide to the Accuracy of Point-of-Care Tests for Benzoylecgonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid detection of benzoylecgonine (B1201016) (BE), the primary metabolite of cocaine, is crucial in various research and clinical settings. Point-of-care (POC) tests offer a convenient and immediate screening method, but their accuracy is a significant consideration. This guide provides an objective comparison of the performance of different POC tests for this compound, supported by experimental data, to aid in the selection of the most appropriate screening tool.

Performance of Point-of-Care this compound Tests

The accuracy of POC tests for this compound is typically evaluated against a gold-standard confirmatory method, most commonly Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The key performance metrics are sensitivity, which measures the ability of the test to correctly identify positive samples, and specificity, which measures the ability to correctly identify negative samples. These metrics are highly dependent on the cut-off concentration used for the screening test.

Below is a summary of the performance data for several types of POC and laboratory-based immunoassays for this compound, as reported in various studies.

Test/Assay TypeTechnologyCut-off (ng/mL)SensitivitySpecificityOverall Agreement/AccuracyReference Method
DRI® Cocaine Metabolite Assay Homogeneous Enzyme Immunoassay30096.8%99.9%98%GC-MS[1][2]
Lin-Zhi (LZ) Cocaine Metabolite Assay Homogeneous Enzyme Immunoassay30095.8%99.9%98%GC-MS[1][2]
EZ-SCREEN Test Kit Immunochromatographic AssayNot SpecifiedLower efficiency (~82%) in a clinical settingNot Specified>95% in laboratory settingAbbott ADx/GC-MS[3]
GDC ELISA Enzyme-Linked Immunosorbent AssayNot SpecifiedHigh ConcordanceHigh ConcordanceNo false positives or negatives reported in the studyGC-MS[4]
Lateral Flow Drug Screening Cartridge Fluorescence-based Lateral Flow Assay90 pg/fingerprint90%>94%94.7%LC-MS/MS[5]
Various On-Site Kits (Unnamed) ImmunoassayNot Specified82.5% to 100%Not Specified97.4% to 98.0%GC-MS

Experimental Protocols

The evaluation of a POC test's accuracy follows a structured workflow, from initial screening to confirmatory analysis.

Point-of-Care Immunoassay Screening

Point-of-care tests for this compound are typically based on the principle of competitive immunoassay.

  • Principle of Operation: These tests utilize monoclonal antibodies specific to this compound. In a lateral flow device, for example, a urine sample migrates along a membrane. If this compound is present in the sample, it competes with a drug conjugate immobilized on the test line for binding to antibody-coated particles. A positive result is indicated by the absence of a line at the test region, as the drug in the sample has saturated the antibody binding sites. A negative result, where a line appears, indicates that the this compound concentration is below the cut-off level.[6]

  • General Procedure (for a lateral flow test strip): [6]

    • Collect a urine specimen in a clean, dry container.

    • Bring the test strip and specimen to room temperature.

    • Remove the test strip from the sealed pouch.

    • With arrows pointing towards the specimen, immerse the test strip vertically in the urine for at least 10-15 seconds.

    • Do not pass the maximum line (MAX) on the test strip when immersing the strip.

    • Place the test strip on a non-absorbent flat surface.

    • Start the timer and wait for the colored line(s) to appear.

    • Read the results at 5 minutes. Do not interpret the result after 10 minutes.

Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Presumptive positive results from POC tests require confirmation by a more sensitive and specific method like GC-MS.

  • Sample Preparation:

    • Internal Standard Addition: A deuterated internal standard (e.g., this compound-d3) is added to a known volume of the urine sample.

    • pH Adjustment: The pH of the urine is adjusted to be basic.

    • Extraction: The drug is extracted from the urine matrix using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Derivatization: To increase volatility for gas chromatography, this compound is derivatized, for example, by silylation.

    • Reconstitution: The dried extract is reconstituted in an organic solvent.

  • GC-MS Analysis:

    • Injection: A small volume (1-3 µL) of the prepared sample is injected into the gas chromatograph.

    • Separation: The sample is vaporized and carried by an inert gas through a capillary column, which separates the components based on their boiling points and interaction with the column's stationary phase.

    • Ionization and Detection: As the separated components exit the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio.

    • Quantification: The abundance of specific ions corresponding to this compound and the internal standard are measured to accurately quantify the concentration of the analyte in the original sample.

Visualizing the Experimental Workflow

The following diagrams illustrate the signaling pathway of a competitive immunoassay and the general experimental workflow for accuracy assessment.

competitive_immunoassay cluster_negative Negative Sample (BE < Cut-off) cluster_positive Positive Sample (BE > Cut-off) antibody_neg Antibody-Gold Conjugate be_conjugate_neg Immobilized BE Conjugate antibody_neg->be_conjugate_neg Binds visible_line Visible Line Formation be_conjugate_neg->visible_line be_pos This compound (BE) in Sample antibody_pos Antibody-Gold Conjugate be_pos->antibody_pos Binds (saturates) be_conjugate_pos Immobilized BE Conjugate antibody_pos->be_conjugate_pos Binding inhibited no_line No Visible Line be_conjugate_pos->no_line

Caption: Competitive immunoassay signaling pathway.

accuracy_assessment_workflow start Urine Sample Collection poc_test Point-of-Care (POC) Test Qualitative Result (+/-) start->poc_test result Result Interpretation poc_test->result negative Negative Result result->negative Negative positive Presumptive Positive Result result->positive Positive data_analysis Data Analysis | (Sensitivity, Specificity, Accuracy) negative->data_analysis confirmation Confirmatory Test (GC-MS/LC-MS/MS) Sample Preparation Analysis Quantitative Result positive->confirmation final_result Final Result Confirmation confirmation->final_result true_positive True Positive final_result->true_positive Positive false_positive False Positive final_result->false_positive Negative true_positive->data_analysis false_positive->data_analysis

References

correlating benzoylecgonine levels in wastewater with population drug use

Author: BenchChem Technical Support Team. Date: December 2025

A direct and objective measure, the analysis of benzoylecgonine (B1201016) in municipal wastewater is emerging as a powerful tool to gauge community-wide cocaine consumption. This guide compares this innovative wastewater-based epidemiology (WBE) approach with traditional survey methods, providing researchers, scientists, and drug development professionals with the data and protocols to understand its application.

Wastewater-based epidemiology offers a near real-time snapshot of illicit drug use, circumventing the inherent biases of self-reporting that can plague traditional population surveys. By measuring the concentration of this compound, the primary metabolite of cocaine, in raw sewage, it is possible to back-calculate the approximate amount of cocaine consumed by a given population. This method provides objective, empirical data that can complement and validate other estimation techniques.

Comparative Analysis of Cocaine Consumption: Wastewater vs. Surveys

Studies have consistently demonstrated a strong correlation between this compound levels in wastewater and anticipated patterns of cocaine use. For instance, significant increases in consumption are frequently observed during weekends.[1][2][3][4][5] While population surveys remain a cornerstone of drug use estimation, they are often hampered by response biases and underreporting.[6][7][8][9] Wastewater analysis provides a direct, anonymous, and aggregated measure of drug use, offering a valuable counterpoint to survey data.

The following table summarizes findings from various studies, comparing cocaine consumption estimates derived from wastewater analysis with those from traditional surveys and other methods.

Location Wastewater-Derived Cocaine Consumption (mg/day/1000 inhabitants) Survey/Other Data Key Findings & Correlation Source
Lier, BelgiumData corroborated survey results showing cocaine as a commonly used drug.Online survey of inhabitants.Wastewater data confirmed patterns and trends in drug use reported in the survey.[6][7][6][7]
Milan, ItalyMean ± SD: Not explicitly stated in mg, but local drug use profiles were in line with national prevalence data.National annual prevalence data.Wastewater data provided local drug use profiles consistent with national patterns.[10][10]
Lugano, SwitzerlandMean ± SD: Not explicitly stated in mg, but local drug use profiles were in line with national prevalence data.National annual prevalence data.Similar to Milan, wastewater analysis reflected national drug use trends.[10][10]
London, UKMean ± SD: Not explicitly stated in mg, but local drug use profiles were in line with national prevalence data.National annual prevalence data.Wastewater measurements offered direct evidence of collective drug excretion, aligning with local drug use habits.[10][10]
Belgian Cities (41 WWTPs)Showed significantly higher consumption on weekends. Extrapolated to 1.88 tonnes per year for the total population.Socio-epidemiological studies (0.9% prevalence).Wastewater analysis estimated a yearly prevalence of 0.80%, in close agreement with survey data.[2][3][2][3]
Brazilian Federal DistrictHighest per capita consumption of 1162 mg/day/1000 inhabitants in the northern area.Seizure data.Revealed a lack of correlation between the amount of cocaine consumed (estimated from wastewater) and the amount seized.[11][12][11][12]
Lubbock, Texas, USAEstimated average daily consumption of 1152 ± 147 g for the entire study area.Not directly compared with local survey data in the abstract.Demonstrated the effectiveness of WBE in monitoring temporal variations in cocaine use.[1][5][13][1][5][13]
European Cities (SCORE project)Cocaine use remains highest in western and southern European cities.Not a direct comparison with surveys in the provided text, but shows geographical trends.Wastewater analysis reveals distinct geographical and temporal patterns of drug use across Europe.[14][14]

Experimental Protocols

The accurate determination of this compound in wastewater requires a robust and validated analytical methodology. The most common approach involves solid-phase extraction (SPE) followed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

Wastewater Sampling
  • Composite Sampling: 24-hour flow-proportional or time-proportional composite samples are collected from the influent of a wastewater treatment plant (WWTP). This ensures the sample is representative of the wastewater discharged by the population served by the WWTP over a full day.

  • Sample Preservation: Samples are often acidified (e.g., with HCl to pH 2) and stored at low temperatures (e.g., 4°C) to prevent degradation of the target analyte.[5]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: The SPE cartridge (e.g., Oasis HLB) is conditioned with a sequence of solvents, typically methanol (B129727) followed by ultrapure water.

  • Loading: A specific volume of the wastewater sample is passed through the conditioned cartridge. This compound and other organic molecules are retained on the sorbent.

  • Washing: The cartridge is washed with a weak solvent mixture (e.g., water/methanol) to remove interfering substances.

  • Elution: The retained this compound is eluted from the cartridge using a small volume of a strong organic solvent (e.g., methanol or a mixture of ethyl acetate (B1210297) and isopropanol).

  • Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume of a solvent compatible with the analytical instrument (e.g., the mobile phase used for LC-MS/MS).

Analytical Determination: LC-MS/MS
  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. A C18 reversed-phase column is commonly used to separate this compound from other compounds in the extract. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of this compound. Specific precursor-to-product ion transitions for this compound and its isotopically labeled internal standard are monitored.

Back-Calculation of Cocaine Consumption

The concentration of this compound measured in the wastewater is used to estimate the total amount of cocaine consumed by the population. This calculation takes into account:

  • The daily flow rate of the wastewater treatment plant.

  • The population size served by the WWTP.

  • A correction factor that considers the molar mass ratio between cocaine and this compound and the excretion rate of this compound in humans.[10]

Visualizing the Process

The following diagrams illustrate the workflow of wastewater-based epidemiology for monitoring cocaine use and the relationship between different data sources for estimating drug consumption.

WBE_Workflow cluster_sampling Wastewater Collection cluster_analysis Laboratory Analysis cluster_data Data Interpretation cluster_output Population Level Insights A 24h Composite Sample from WWTP Influent B Solid-Phase Extraction (SPE) A->B Sample Preparation C LC-MS/MS or GC/MS Analysis B->C Analyte Quantification D This compound Concentration (ng/L) C->D E Back-Calculation D->E Combine with WWTP flow and population data F Estimated Cocaine Consumption (g/day) E->F G Population Drug Use Trends F->G

Caption: Workflow of Wastewater-Based Epidemiology for Cocaine Monitoring.

Data_Comparison cluster_wbe Wastewater-Based Epidemiology cluster_survey Traditional Methods cluster_other Other Indicators cluster_synthesis Comprehensive Understanding WBE This compound Levels in Wastewater Synthesis Correlated Estimate of Population Drug Use WBE->Synthesis Objective, Quantitative Data Survey Population Surveys (Self-Reported Use) Survey->Synthesis Demographic & Behavioral Data Other Drug Seizures, Crime Statistics, Treatment Admissions Other->Synthesis Indirect Indicators

Caption: Interplay of Data Sources for Estimating Drug Use.

References

Safety Operating Guide

Proper Disposal of Benzoylecgonine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of benzoylecgonine (B1201016), the primary metabolite of cocaine, is a critical aspect of laboratory safety and environmental responsibility. As a compound subject to regulation and possessing potential ecological toxicity, adherence to established protocols is paramount. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory setting, ensuring compliance and minimizing environmental impact.

Chemical and Physical Properties

A thorough understanding of this compound's properties is fundamental to safe handling and disposal.

PropertyValue
Chemical Formula C₁₆H₁₉NO₄[1]
Molar Mass 289.331 g·mol⁻¹[1]
Melting Point 195°C[2]
Boiling Point 442.4°C at 760 mmHg[2]
Density 1.29 g/cm³[2]

Environmental Impact and Health Hazards

This compound has been detected in wastewater and surface waters, and studies have indicated its potential for negative ecological impacts, even at low concentrations.[1][3] Research has shown that it can induce sublethal toxicity in some aquatic organisms and may affect plant development.[3][4] While pharmacologically inactive compared to cocaine, its persistence in the environment necessitates responsible disposal.[1][5]

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as toxic if swallowed (H301).[1]

Step-by-Step Disposal Protocol

The disposal of this compound, as a metabolite of a Schedule II controlled substance, must adhere to the U.S. Drug Enforcement Administration (DEA) regulations, which mandate that controlled substances be rendered "non-retrievable."[6][7] This means the substance cannot be transformed back into a physical or chemical state as a controlled substance or its analogue.[6]

1. Waste Identification and Segregation:

  • Aqueous Solutions: Collect all aqueous waste containing this compound in a designated, clearly labeled, and sealed waste container.

  • Solid Waste: Segregate solid waste (e.g., contaminated personal protective equipment (PPE), weighing papers, absorbent materials) into a separate, clearly labeled, sealed container.

  • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.

2. On-Site Destruction (Recommended for Small Quantities):

  • Chemical Degradation: For aqueous solutions, chemical degradation is a viable option to render the this compound non-retrievable. Advanced oxidation processes, such as treatment with hydrogen peroxide under UV radiation, have been shown to be effective in breaking down the molecule.[8]

    • Note: This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate PPE. The specific protocol, including reactant concentrations and reaction times, should be developed and validated by the institution's environmental health and safety (EHS) department.

  • Incineration: If on-site chemical degradation is not feasible, the waste must be prepared for incineration. This is the most common and accepted method for the ultimate destruction of controlled substances.

3. Preparation for Off-Site Disposal:

  • Contact your Institution's EHS Department: Before preparing any waste for disposal, consult your institution's EHS department. They will provide specific guidance on packaging, labeling, and documentation requirements.

  • Use a Licensed Hazardous Waste Contractor: Your institution will have a contract with a licensed hazardous waste disposal company that is authorized to handle and transport controlled substance waste.

  • Packaging and Labeling:

    • Ensure all waste containers are securely sealed and properly labeled with the contents, including the concentration of this compound and any other hazardous chemicals present.

    • Follow all Department of Transportation (DOT) regulations for the transport of hazardous materials.

4. Documentation:

  • Maintain a Disposal Log: Meticulous record-keeping is a legal requirement. The disposal log should include:

    • Date of disposal

    • Name of the substance (this compound)

    • Quantity of substance disposed of

    • Method of disposal

    • Signatures of two authorized employees who witnessed the disposal process.[6]

  • Retain Records: All disposal records must be retained for a minimum of two years and be available for inspection by the DEA.[6]

Experimental Workflow for this compound Disposal

BenzoylecgonineDisposal cluster_0 Waste Generation & Segregation cluster_1 Disposal Pathway Decision cluster_2 On-Site Destruction cluster_3 Off-Site Disposal cluster_4 Documentation A This compound Waste (Aqueous or Solid) B Segregate Waste Streams (Aqueous, Solid, Sharps) A->B C Consult Institutional EHS Guidelines B->C D Chemical Degradation (e.g., UV/H₂O₂) C->D Small Quantities & Approved Protocol G Package and Label for Incineration C->G Large Quantities or No On-Site Protocol E Verify Non-Retrievable Status D->E F Dispose as Non-Hazardous Waste (if verified) E->F J Complete Disposal Log (2 Witnesses) F->J H Transfer to Licensed Hazardous Waste Contractor G->H I Incineration H->I I->J

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific protocols and your local, state, and federal regulations for the proper disposal of controlled substances.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Benzoylecgonine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potentially hazardous compounds like benzoylecgonine (B1201016). This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling this cocaine metabolite.

This compound, the primary metabolite of cocaine, is classified as toxic if swallowed.[1][2] While it is considered pharmacologically inactive, proper handling is crucial to prevent accidental exposure.[3] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal protocols to minimize risks in the laboratory.

Personal Protective Equipment (PPE) Recommendations

The appropriate selection and use of PPE is the most critical barrier between laboratory personnel and potential exposure to this compound. The following table summarizes the recommended PPE based on available safety data sheets.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesChemical-impermeable gloves.[2] Consider double gloving.[4][5]To prevent skin contact. Powder-free gloves are recommended to avoid aerosolization of the compound.[4][6]
Eye and Face Protection Safety Goggles & Face ShieldTightly fitting safety goggles with side-shields.[2] A full-facial shield is preferred when there is a risk of splashes.[7]To protect eyes and face from splashes and airborne particles.[7][8]
Body Protection Laboratory Coat/GownDisposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4][5]To protect skin and personal clothing from contamination.
Respiratory Protection RespiratorA NIOSH-certified N95 or higher respirator should be used when there is a risk of generating airborne powder or aerosols.[6][7]To prevent inhalation of the compound, especially when handling the solid form.[2]
Foot Protection Shoe CoversDisposable shoe covers.[6]To prevent the spread of contamination outside of the designated work area.

Operational Plan for Handling this compound

A clear, step-by-step operational plan is essential for minimizing the risk of exposure during routine laboratory procedures.

1. Preparation and Area Designation:

  • Designate a specific area for handling this compound, away from general laboratory traffic.

  • Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.[2][9]

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment and materials before starting work.

2. Donning PPE:

  • Wash hands thoroughly before putting on any PPE.[4]

  • Don a disposable gown, ensuring it is fully fastened.

  • Put on the first pair of gloves, tucking the gown cuffs underneath.

  • Don a second pair of gloves over the gown cuffs.[4]

  • Wear a fit-tested N95 respirator or higher, ensuring a proper seal.

  • Put on safety goggles and a face shield.

  • Finally, don shoe covers before entering the designated handling area.

3. Handling Procedures (for solid compound):

  • Carefully unpack the container within the designated fume hood.

  • To minimize dust formation, avoid energetic scooping or pouring.[2] Use appropriate tools for transfer.

  • For weighing, use an analytical balance inside the fume hood or a containment enclosure.

  • If preparing a solution, slowly add the solvent to the solid to avoid splashing.

4. Post-Handling and Doffing PPE:

  • Decontaminate any non-disposable equipment used.

  • Wipe down the work surface with an appropriate cleaning agent.

  • Carefully remove the outer pair of gloves and dispose of them in the designated waste container.

  • Remove shoe covers, gown, and the inner pair of gloves, avoiding contact with the outside of the contaminated items.

  • Remove the face shield and goggles.

  • Remove the respirator last.

  • Wash hands thoroughly with soap and water.[4]

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste StreamDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container. Dispose of in accordance with local, regional, national, and international regulations.[1] One recommended method is to dissolve or mix the compound with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[10]
Contaminated Labware (disposable) Place all disposable items (e.g., pipette tips, weighing paper, bench paper, gloves, gown, shoe covers) in a designated, sealed hazardous waste bag or container.[4]
Contaminated Labware (reusable) Decontaminate reusable labware by thoroughly rinsing with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
Aqueous Solutions Collect in a labeled, sealed waste container. Treatment options such as advanced oxidation and photocatalysis are being researched to degrade the metabolite in water.[3][11]

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Doffing cluster_disposal Disposal Designate Area Designate Area Don PPE Don PPE Designate Area->Don PPE Unpack & Weigh Unpack & Weigh Don PPE->Unpack & Weigh Prepare Solution Prepare Solution Unpack & Weigh->Prepare Solution Segregate Waste Segregate Waste Unpack & Weigh->Segregate Waste Solid Waste Decontaminate Decontaminate Prepare Solution->Decontaminate Prepare Solution->Segregate Waste Liquid Waste Doff PPE Doff PPE Decontaminate->Doff PPE Decontaminate->Segregate Waste Contaminated PPE Doff PPE->Segregate Waste Incinerate/Treat Incinerate/Treat Segregate Waste->Incinerate/Treat

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.